molecular formula C58H69N4O12P B15597937 Fmoc-protected DMT-Dt PEG2 NH2 amidite

Fmoc-protected DMT-Dt PEG2 NH2 amidite

Número de catálogo: B15597937
Peso molecular: 1045.2 g/mol
Clave InChI: CCXWOXUKJWMZDI-AHPDBELNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-protected DMT-Dt PEG2 NH2 amidite is a useful research compound. Its molecular formula is C58H69N4O12P and its molecular weight is 1045.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C58H69N4O12P

Peso molecular

1045.2 g/mol

Nombre IUPAC

9H-fluoren-9-ylmethyl N-[2-[2-[2-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C58H69N4O12P/c1-39(2)62(40(3)4)75(72-34-33-69-32-31-68-30-29-59-57(65)70-37-51-49-19-13-11-17-47(49)48-18-12-14-20-50(48)51)74-52-35-54(61-36-41(5)55(63)60-56(61)64)73-53(52)38-71-58(42-15-9-8-10-16-42,43-21-25-45(66-6)26-22-43)44-23-27-46(67-7)28-24-44/h8-28,36,39-40,51-54H,29-35,37-38H2,1-7H3,(H,59,65)(H,60,63,64)/t52?,53-,54-,75?/m1/s1

Clave InChI

CCXWOXUKJWMZDI-AHPDBELNSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected DMT-Dt PEG2 NH2 amidite is a specialized phosphoramidite (B1245037) reagent crucial for the chemical synthesis of modified oligonucleotides.[] This molecule is an essential building block for introducing a primary amino group, extended by a diethylene glycol (PEG2) spacer, into a DNA or RNA sequence, typically at the 5'-terminus or an internal position via a deoxythymidine (Dt) base. The presence of two distinct protecting groups, the acid-labile 5'-dimethoxytrityl (DMT) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc), allows for orthogonal protection strategies, enabling selective deprotection and subsequent conjugation of various molecules to the synthesized oligonucleotide.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of therapeutic and diagnostic oligonucleotides.

Core Concepts and Chemical Properties

This compound is a complex molecule designed for seamless integration into automated solid-phase oligonucleotide synthesis. Its key components are:

  • Phosphoramidite Group: The reactive moiety that enables the coupling of the monomer to the growing oligonucleotide chain.

  • Deoxythymidine (Dt): A standard DNA nucleoside that serves as the attachment point for the PEGylated amino linker.

  • Diethylene Glycol (PEG2) Spacer: A short, hydrophilic linker that separates the terminal amino group from the oligonucleotide backbone. This spacer enhances the solubility of the modified oligonucleotide and reduces steric hindrance for subsequent conjugation reactions.

  • Primary Amine (NH2): A versatile functional group that, after deprotection, can be used to conjugate a wide range of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents.

  • Dimethoxytrityl (DMT) Group: An acid-labile protecting group on the 5'-hydroxyl of the deoxythymidine. Its removal is a standard step in each cycle of oligonucleotide synthesis, allowing for the addition of the next phosphoramidite. The release of the DMT cation can be quantified to monitor coupling efficiency.

  • 9-fluorenylmethyloxycarbonyl (Fmoc) Group: A base-labile protecting group for the primary amine. Its stability under the acidic conditions of DMT removal and its selective removal under basic conditions are key to the orthogonal synthesis strategy.

Physicochemical Properties
PropertyValue
Molecular Formula C58H69N4O12P
Molecular Weight 1045.16 g/mol
CAS Number 2416858-32-5
Appearance White to off-white solid
Solubility Soluble in anhydrous acetonitrile (B52724)
Storage -20°C under an inert atmosphere

Oligonucleotide Synthesis and Deprotection

The incorporation of this compound into an oligonucleotide follows the standard phosphoramidite synthesis cycle on an automated DNA synthesizer.

Standard Synthesis Cycle

The synthesis cycle consists of four main steps:

  • Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain using a weak acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes a free hydroxyl group for the next coupling reaction.

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Deprotection Strategy

The orthogonal nature of the DMT and Fmoc protecting groups allows for two main deprotection strategies:

Strategy 1: Post-Synthesis Amine Deprotection and Conjugation in Solution

  • Cleavage and Base Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed using a strong base, typically concentrated ammonium (B1175870) hydroxide (B78521). During this step, the Fmoc group is also removed, exposing the primary amine. The DMT group can be left on ("trityl-on") for purification.

  • Purification: The DMT-on oligonucleotide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic DMT group allows for efficient separation of the full-length product from shorter failure sequences.

  • DMT Removal: The DMT group is removed by treatment with a mild acid.

  • Conjugation: The purified amino-modified oligonucleotide is then conjugated to the desired molecule in solution.

Strategy 2: On-Support Amine Deprotection and Conjugation

  • Fmoc Removal: After the final coupling step, while the oligonucleotide is still attached to the solid support and all other protecting groups are intact, the Fmoc group is selectively removed using a mild base, such as a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • On-Support Conjugation: The desired molecule is then conjugated to the free amine on the solid support.

  • Cleavage and Deprotection: The fully conjugated oligonucleotide is then cleaved from the support and the remaining protecting groups are removed as in Strategy 1.

Experimental Protocols

Protocol 1: Incorporation of this compound

Materials:

  • Automated DNA synthesizer

  • Controlled pore glass (CPG) solid support with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT) in anhydrous acetonitrile (0.1 M)

  • This compound in anhydrous acetonitrile (0.1 M)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile)

  • Deblocking solution (3% TCA in DCM)

  • Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

Procedure:

  • Program the DNA synthesizer with the desired oligonucleotide sequence, including the step for the addition of the this compound at the desired position.

  • Ensure all reagent bottles are properly filled and connected to the synthesizer.

  • Initiate the synthesis program. The synthesizer will automatically perform the detritylation, coupling, capping, and oxidation steps for each monomer addition.

  • For the coupling of the this compound, a slightly longer coupling time (e.g., 5-10 minutes) may be beneficial to ensure high coupling efficiency, although this should be optimized for the specific synthesizer and reagents used.

  • Upon completion of the synthesis, the solid support with the protected oligonucleotide is ready for deprotection and purification.

Protocol 2: Post-Synthesis Deprotection and Conjugation

Materials:

  • Oligonucleotide synthesized on CPG support

  • Concentrated ammonium hydroxide

  • Reverse-phase HPLC system

  • Mild acid for detritylation (e.g., 80% acetic acid in water)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • NHS-ester of the molecule to be conjugated (e.g., a fluorescent dye)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cleavage and Deprotection: Transfer the CPG support to a screw-cap vial. Add concentrated ammonium hydroxide and heat at 55°C for 8-12 hours. This will cleave the oligonucleotide from the support, remove the protecting groups from the bases and phosphates, and remove the Fmoc group from the amino linker.

  • Purification: Cool the vial, transfer the supernatant to a new tube, and evaporate to dryness. Resuspend the crude oligonucleotide in water and purify by RP-HPLC with the DMT group attached.

  • Detritylation: After collecting the DMT-on peak, evaporate the solvent. Resuspend the oligonucleotide in 80% acetic acid and leave at room temperature for 20-30 minutes to remove the DMT group. Evaporate the acetic acid.

  • Conjugation: Dissolve the purified amino-modified oligonucleotide in the conjugation buffer. Dissolve the NHS-ester of the desired molecule in DMSO. Add a 10-20 fold molar excess of the NHS-ester solution to the oligonucleotide solution. Incubate at room temperature for 2-4 hours or overnight in the dark.

  • Final Purification: Purify the conjugated oligonucleotide from the excess unconjugated molecule by RP-HPLC or other suitable chromatographic methods.

Applications in Research and Drug Development

Oligonucleotides modified with a PEGylated amino linker have a wide range of applications in both basic research and the development of novel therapeutics and diagnostics.

Therapeutic Applications

The attachment of polyethylene (B3416737) glycol (PEG) to therapeutic oligonucleotides, known as PEGylation, can significantly improve their pharmacokinetic properties. PEGylation can:

  • Increase nuclease resistance: The PEG chain can sterically hinder the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.

  • Prolong circulation half-life: The increased hydrodynamic volume of the PEGylated oligonucleotide reduces its renal clearance, leading to a longer circulation time in the body.

  • Reduce immunogenicity: PEGylation can mask the oligonucleotide from the immune system, reducing the risk of an immune response.

The terminal primary amine allows for the conjugation of targeting ligands, such as peptides or antibodies, to direct the oligonucleotide to specific cells or tissues, enhancing its therapeutic efficacy and reducing off-target effects.

Diagnostic Applications

In the field of diagnostics, the primary amine serves as a convenient handle for the attachment of reporter molecules. A prime example is the preparation of fluorescently labeled probes for Fluorescence In Situ Hybridization (FISH) .

FISH_Workflow cluster_synthesis Oligonucleotide Synthesis & Modification cluster_fish Fluorescence In Situ Hybridization (FISH) synthesis 1. Automated Synthesis of Amino-Modified Oligonucleotide deprotection 2. Deprotection of Fmoc Group & Purification synthesis->deprotection Cleavage & Deprotection conjugation 3. Conjugation of Fluorescent Dye deprotection->conjugation Amine-Reactive Dye final_purification 4. Purification of Labeled Probe conjugation->final_purification Removal of Excess Dye sample_prep 5. Sample Preparation (Cell/Tissue Fixation) hybridization 6. Hybridization of Probe to Target DNA/RNA final_purification->hybridization Purified Probe sample_prep->hybridization Prepared Sample washing 7. Washing to Remove Unbound Probes hybridization->washing imaging 8. Fluorescence Microscopy & Image Analysis washing->imaging

Caption: Workflow for the synthesis of a fluorescently labeled oligonucleotide probe and its application in a FISH assay.

In this workflow, the this compound is used to synthesize an oligonucleotide with a reactive amine. After deprotection and purification, a fluorescent dye is conjugated to the amine. This labeled probe is then used in a FISH experiment to detect a specific DNA or RNA sequence within a cell or tissue sample.

Conclusion

This compound is a highly valuable reagent for the synthesis of modified oligonucleotides. Its unique dual-protection scheme allows for flexible and efficient strategies for the introduction of a primary amine, which can be further functionalized with a wide array of molecules. The incorporation of a PEG spacer enhances the desirable properties of the resulting oligonucleotides, making this phosphoramidite a key enabling tool for the advancement of oligonucleotide-based therapeutics and diagnostics. The detailed understanding of its chemistry and application, as outlined in this guide, is essential for researchers and developers working at the forefront of nucleic acid science.

References

In-Depth Technical Guide to Fmoc-Protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Functionality

Fmoc-protected DMT-Dt PEG2 NH2 amidite, chemically identified as 5'-O-Dimethoxytrityl-5-[N-(9-fluorenylmethoxycarbonyl)-amido-dPEG®₂]-2'-deoxythymidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a specialized phosphoramidite (B1245037) monomer crucial for the synthesis of modified oligonucleotides. Its intricate structure is designed to introduce a primary amine functional group, equipped with a polyethylene (B3416737) glycol (PEG) spacer, at a specific site within a DNA or RNA sequence. This modification is instrumental in the development of advanced therapeutic and diagnostic oligonucleotides.

The molecule's architecture can be dissected into several key functional units:

  • Deoxythymidine (dT): A fundamental nucleoside that integrates into the backbone of a DNA strand during solid-phase synthesis.

  • Dimethoxytrityl (DMT) Group: An acid-labile protecting group attached to the 5'-hydroxyl of the deoxythymidine. The DMT group is essential for the stepwise, controlled addition of phosphoramidites in automated oligonucleotide synthesis and is removed by a brief acid treatment at the beginning of each coupling cycle.

  • Phosphoramidite Moiety: A reactive phosphorus (III) group that, upon activation, forms the phosphodiester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group provides temporary protection to the phosphite (B83602), which is removed post-synthesis.

  • PEG2 Linker: A diethylene glycol spacer that provides a flexible and hydrophilic arm between the nucleobase and the terminal functional group. The inclusion of a PEG linker enhances the solubility and bioavailability of the resulting oligonucleotide and minimizes steric hindrance, which can be beneficial for subsequent conjugation reactions and in vivo applications.[1][2][3]

  • Fmoc-Protected Amino Group: A primary amine shielded by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable under the acidic conditions used for DMT removal but is readily cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent.[4] This orthogonality allows for the selective deprotection of the amine while the oligonucleotide remains attached to the solid support, enabling site-specific on-column conjugation.

Physicochemical Properties

The unique combination of protecting groups, a nucleoside, a PEG spacer, and a reactive phosphoramidite moiety endows this molecule with specific chemical and physical characteristics critical for its application in oligonucleotide synthesis.

PropertyValueReference(s)
Chemical Name 5'-O-Dimethoxytrityl-5-[N-(9-fluorenylmethoxycarbonyl)-amido-dPEG®₂]-2'-deoxythymidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Synonyms dT-PEG2-NH-Fmoc Phosphoramidite[5]
Molecular Formula C₅₈H₆₉N₄O₁₂P[5][6]
Molecular Weight 1045.16 g/mol [5][6]
Purity (HPLC) ≥98.0%[5]
Appearance White to off-white solid
Storage Condition -20°C[5]
Fmoc Group Molar Extinction Coefficient ~7800 M⁻¹cm⁻¹ at 301 nm (for the dibenzofulvene-piperidine adduct after deprotection)[3]

Experimental Protocols

The primary application of this compound is in solid-phase oligonucleotide synthesis to introduce a site for subsequent conjugation. The following protocols outline the incorporation of the amidite and the on-column derivatization of the introduced amino group.

Incorporation into an Oligonucleotide Sequence

This protocol assumes the use of a standard automated DNA synthesizer.

  • Preparation of the Phosphoramidite Solution: Dissolve the this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Automated Synthesis Cycle:

    • Deblocking (Detritylation): The DMT group of the terminal nucleoside on the solid support is removed by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

    • Coupling: The prepared phosphoramidite solution is activated by a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 60 seconds) may be employed to ensure high coupling efficiency.[7]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • Continuation of Synthesis: Subsequent phosphoramidites are added by repeating the synthesis cycle until the desired oligonucleotide sequence is complete.

On-Column Deprotection of the Fmoc Group and Conjugation

This procedure is performed after the full-length oligonucleotide has been synthesized and while it remains attached to the solid support.

  • Wash the Solid Support: Thoroughly wash the solid support-bound oligonucleotide with anhydrous acetonitrile to remove any residual synthesis reagents.

  • Fmoc Deprotection:

    • Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4]

    • Pass the piperidine solution through the synthesis column and allow it to react for 10-15 minutes at room temperature.

    • Expel the solution and repeat the treatment with fresh piperidine solution for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the Solid Support: Wash the support extensively with DMF and then with anhydrous acetonitrile to remove all traces of piperidine.

  • On-Column Conjugation (Example with an NHS Ester):

    • Dissolve the desired N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) in a suitable anhydrous solvent (e.g., DMF or a mixture of acetonitrile and DMF) containing a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (typically 1-5% v/v).

    • Introduce the solution of the activated molecule to the solid support and allow the coupling reaction to proceed for 2-4 hours at room temperature, or as recommended for the specific NHS ester.

    • After the reaction is complete, wash the support thoroughly with the reaction solvent, followed by acetonitrile, to remove any unreacted labeling reagent and by-products.

  • Cleavage and Final Deprotection:

    • Cleave the oligonucleotide from the solid support and remove the remaining protecting groups (e.g., cyanoethyl from the phosphate backbone and protecting groups from the nucleobases) by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). The specific conditions will depend on the other nucleobases present in the sequence.

  • Purification: Purify the resulting oligonucleotide conjugate using standard techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Applications and Workflows

The introduction of a PEGylated amino linker via this phosphoramidite is a key step in the development of sophisticated oligonucleotide-based therapeutics and diagnostics, particularly in the field of targeted drug delivery and antibody-oligonucleotide conjugates (AOCs).[8][9][]

Workflow for the Synthesis of an Antibody-Oligonucleotide Conjugate for Targeted Drug Delivery

This workflow illustrates how the this compound can be utilized to create a targeted drug delivery vehicle.

Antibody-Oligonucleotide Conjugate Synthesis Workflow cluster_0 Oligonucleotide Synthesis and Modification cluster_1 Antibody Modification cluster_2 Final Conjugation A 1. Solid-Phase Synthesis of Oligonucleotide B 2. Incorporation of Fmoc-Dt-PEG2-NH2 Amidite A->B Standard Coupling Cycle C 3. On-Column Fmoc Deprotection (Piperidine/DMF) B->C Post-Synthesis D 4. On-Column Conjugation with DBCO-NHS Ester C->D Click Chemistry Handle Attachment E 5. Cleavage and Deprotection (Ammonia/Methylamine) D->E F 6. Purification of DBCO-Oligonucleotide E->F HPLC H 8. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) F->H G 7. Antibody with Azide Modification Site G->H I 9. Purification of Antibody-Oligonucleotide Conjugate H->I Size Exclusion Chromatography J 10. Final Product: Targeted Delivery Vehicle I->J Protecting Group Strategy Start Start of Synthesis Cycle (5'-OH protected by DMT) Deblock Acid Treatment (e.g., TCA in DCM) Start->Deblock DMT_Off 5'-OH is free Amine remains Fmoc-protected Deblock->DMT_Off DMT group removed Couple Couple next Phosphoramidite DMT_Off->Couple Chain_Elongation Chain Elongation Couple->Chain_Elongation Phosphodiester bond formed Chain_Elongation->Start Repeat Cycle Post_Synth Post-Synthesis (Oligonucleotide on support) Chain_Elongation->Post_Synth End of Synthesis Fmoc_Deprotect Base Treatment (e.g., Piperidine in DMF) Post_Synth->Fmoc_Deprotect Amine_Free Amine is free for conjugation Phosphate and Base Protecting Groups Intact Fmoc_Deprotect->Amine_Free Fmoc group removed Conjugate On-column Conjugation Amine_Free->Conjugate Final_Product Conjugated Oligonucleotide Conjugate->Final_Product

References

An In-depth Technical Guide to Fmoc-Protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and application of Fmoc-protected DMT-Dt PEG2 NH2 amidite, a key reagent for the incorporation of a primary amine with a polyethylene (B3416737) glycol (PEG) spacer into synthetic oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and diagnostics who are utilizing modified oligonucleotides.

Core Properties

This compound is a phosphoramidite (B1245037) monomer used in automated solid-phase oligonucleotide synthesis. The presence of a dimethoxytrityl (DMT) group on the 5'-hydroxyl allows for the monitoring of coupling efficiency and enables standard phosphoramidite synthesis protocols. The fluorenylmethyloxycarbonyl (Fmoc) group protects the primary amine at the terminus of the PEG2 linker, which can be selectively removed post-synthesis to allow for the conjugation of various molecules. The PEG2 spacer enhances the solubility of the resulting oligonucleotide and provides a flexible linker arm.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C58H69N4O12P[1]
Molecular Weight 1045.16 g/mol [1]
CAS Number 2416858-32-5[1]
Purity (Typical) ≥98.0% (HPLC)
Appearance White to off-white solid
Storage -20°C[2]
Solubility Soluble in anhydrous acetonitrile (B52724)

Experimental Protocols

The following protocols outline the general procedures for the use of this compound in the synthesis of amine-modified oligonucleotides.

Preparation of the Phosphoramidite Solution
  • Reagent Handling : Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolution : Dissolve the amidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M) for use on an automated DNA synthesizer. Ensure the solvent is of high purity and low water content to maintain phosphoramidite stability and coupling efficiency.

Automated Oligonucleotide Synthesis

The synthesis follows the standard phosphoramidite cycle. The this compound is coupled to the 5'-terminus of the growing oligonucleotide chain.

Table 2: Standard Phosphoramidite Coupling Cycle Parameters

StepReagent/ActionTimePurpose
1. Detritylation 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60-120 secRemoval of the 5'-DMT protecting group from the support-bound oligonucleotide.
2. Activation/Coupling Amidite solution + Activator (e.g., 0.45 M Tetrazole)2 minCoupling of the phosphoramidite to the free 5'-hydroxyl group. A 2-minute coupling time is generally recommended for amino-modifier phosphoramidites.[3]
3. Capping Capping Reagent A (Acetic Anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)30 secAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
4. Oxidation 0.02 M Iodine in THF/Water/Pyridine30 secOxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed.

  • Cleavage from Support : The oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.

  • Base Deprotection : The cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases are removed by incubation in concentrated ammonium hydroxide.

  • Fmoc Group Removal : The Fmoc protecting group is base-labile and is typically removed during the standard ammonium hydroxide deprotection step.[4] For applications requiring orthogonal deprotection, the Fmoc group can be removed on the solid support prior to cleavage using a weak base solution, such as 20% piperidine (B6355638) in dimethylformamide (DMF).

Purification of the Amine-Modified Oligonucleotide

Purification is essential to remove truncated sequences and other impurities.

  • DMT-On Purification (Optional) : If the final 5'-DMT group was left on, the crude oligonucleotide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic DMT group allows for the separation of the full-length product from failure sequences. The collected fraction is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group.

  • Anion-Exchange HPLC (AEX-HPLC) : This technique separates oligonucleotides based on their charge, which is proportional to their length. It is effective for purifying full-length oligonucleotides from shorter failure sequences.

  • Polyacrylamide Gel Electrophoresis (PAGE) : PAGE provides high-resolution separation based on size and is particularly useful for long oligonucleotides or when high purity is required.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and modification of oligonucleotides using this compound.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis start CPG Solid Support detritylation 1. Detritylation (TCA/DCM) start->detritylation coupling 2. Coupling (Amidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine) capping->oxidation repeat Repeat for each monomer oxidation->repeat repeat->detritylation Add next base add_linker Couple Fmoc-Dt- PEG2-NH2 Amidite repeat->add_linker Final Cycle final_oligo Support-Bound Protected Oligo add_linker->final_oligo

Caption: Automated solid-phase synthesis cycle for oligonucleotide synthesis.

Post_Synthesis_Workflow start_post Support-Bound Protected Oligo cleavage Cleavage & Deprotection (Ammonium Hydroxide) start_post->cleavage crude_oligo Crude Amine-Modified Oligo cleavage->crude_oligo purification Purification crude_oligo->purification rphplc RP-HPLC purification->rphplc aexhplc AEX-HPLC purification->aexhplc page PAGE purification->page purified_oligo Purified Amine-Modified Oligo rphplc->purified_oligo aexhplc->purified_oligo page->purified_oligo conjugation Post-Synthetic Conjugation (e.g., NHS-ester) purified_oligo->conjugation final_product Final Conjugated Oligonucleotide conjugation->final_product

Caption: Post-synthesis processing and conjugation workflow.

Applications in Research and Drug Development

The primary application of this compound is the introduction of a reactive primary amine at a specific site within an oligonucleotide. This amine can then be used for the covalent attachment of a wide range of molecules, including:

  • Fluorophores and Quenchers : For use in diagnostic assays such as real-time PCR and fluorescence in situ hybridization (FISH).

  • Biotin : For immobilization onto streptavidin-coated surfaces or for affinity purification.

  • Peptides and Proteins : To create oligonucleotide-protein conjugates for targeted delivery or therapeutic applications.

  • Therapeutic Agents : For the development of targeted drug delivery systems.

  • Lipids : To enhance cellular uptake and pharmacokinetic properties of therapeutic oligonucleotides.

The PEG linker provides spatial separation between the oligonucleotide and the conjugated molecule, which can be crucial for maintaining the biological activity of both moieties. The hydrophilic nature of the PEG spacer can also improve the aqueous solubility of the final conjugate.

References

An In-depth Technical Guide to the Core Mechanism of Action of Fmoc-Protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Fmoc-protected DMT-Dt PEG2 NH2 amidite, a specialized phosphoramidite (B1245037) reagent used in solid-phase oligonucleotide synthesis. This document details the function of each chemical moiety, the orthogonal protection strategy employed, and the experimental protocols for its incorporation and subsequent modification of synthetic oligonucleotides.

Introduction: A Versatile Tool for Oligonucleotide Functionalization

This compound is a nucleosidic phosphoramidite modifier designed to introduce a primary amine into a synthetic oligonucleotide at a specific, user-defined position. This is achieved by incorporating a thymidine (B127349) (Dt) base that has been modified at the C5 position with a short polyethylene (B3416737) glycol (PEG2) linker terminating in a fluorenylmethoxycarbonyl (Fmoc)-protected amine.

The key feature of this reagent is its dual protection scheme: the 5'-hydroxyl group of the deoxyribose is protected by an acid-labile dimethoxytrityl (DMT) group, while the primary amine on the PEG linker is protected by a base-labile Fmoc group. This orthogonal protection strategy allows for the standard, automated phosphoramidite synthesis cycle to proceed, followed by selective deprotection of the amine for post-synthetic conjugation of various molecules, such as fluorophores, quenchers, biotin, or peptides.

Core Components and Their Mechanism of Action

The functionality of this phosphoramidite is derived from the specific roles of its constituent parts:

  • 5'-Dimethoxytrityl (DMT) Group: This bulky, acid-labile group protects the 5'-hydroxyl of the thymidine nucleoside. Its removal at the beginning of each synthesis cycle by a weak acid (e.g., trichloroacetic acid) is a critical step that allows for the sequential addition of the next phosphoramidite monomer to the growing oligonucleotide chain.[1]

  • Thymidine (Dt) Nucleoside: This provides the standard DNA base framework, allowing the modifier to be incorporated into an oligonucleotide sequence without disrupting the phosphodiester backbone. The modification is attached at the C5 position of the pyrimidine (B1678525) ring, which does not interfere with Watson-Crick base pairing.

  • Phosphoramidite Moiety: Located at the 3'-position of the deoxyribose, this reactive phosphorus group, typically a β-cyanoethyl phosphoramidite, is activated by a weak acid like tetrazole during the coupling step of synthesis. The activated phosphoramidite then reacts with the free 5'-hydroxyl of the solid-support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.

  • Polyethylene Glycol (PEG2) Linker: This short, hydrophilic spacer connects the thymidine base to the terminal amine. The PEG linker improves the solubility of the modified oligonucleotide and extends the reactive amine away from the oligonucleotide backbone, reducing steric hindrance for subsequent conjugation reactions.

  • 9-Fluorenylmethoxycarbonyl (Fmoc) Group: This base-labile group protects the primary amine at the end of the PEG linker. It is stable to the acidic conditions used to remove the DMT group during synthesis. The Fmoc group is specifically removed post-synthesis, while the oligonucleotide is still on the solid support, using a mild base like piperidine (B6355638). This unmasks the primary amine, making it available for conjugation.

Orthogonal Deprotection Strategy

The core of this reagent's utility lies in the orthogonal nature of the DMT and Fmoc protecting groups. "Orthogonal" means that each group can be removed under specific conditions without affecting the other.

  • DMT Removal (Acid-Labile): During each cycle of automated synthesis, the DMT group is removed with a mild acid to allow for chain elongation. The Fmoc group remains intact under these conditions.

  • Fmoc Removal (Base-Labile): After the full-length oligonucleotide is synthesized, the Fmoc group can be selectively removed on the synthesis column using a basic solution, typically containing piperidine. This step does not affect the DMT group (if left on the 5'-terminus for purification) or other protecting groups on the oligonucleotide.

This sequential deprotection is fundamental to the targeted functionalization of oligonucleotides.

Data Presentation: Performance and Specifications

While specific performance data can vary between manufacturers and synthesis platforms, the following table summarizes typical quantitative data for high-quality amino-modifier phosphoramidites.

ParameterTypical ValueNotes
Coupling Efficiency >98%Highly dependent on synthesizer conditions, reagent quality, and coupling time. Modified phosphoramidites may require slightly longer coupling times than standard nucleosides.[2]
Fmoc Deprotection Efficiency >99%Achieved with standard on-column deprotection protocols.
Purity (Pre-incorporation) ≥98% (by 31P NMR and HPLC)Essential for high coupling efficiency and minimizing side products.
Solution Stability 24 hoursIn anhydrous acetonitrile (B52724), typical for phosphoramidite reagents.

Experimental Protocols

The following protocols describe the incorporation of the this compound into an oligonucleotide, the on-column deprotection of the Fmoc group, and the post-synthetic conjugation to the unmasked amine.

Incorporation via Automated Solid-Phase Oligonucleotide Synthesis

Methodology:

  • Reagent Preparation: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the DNA synthesizer manufacturer (typically 0.1 M).

  • Synthesis Cycle: The incorporation of the modifier follows the standard phosphoramidite synthesis cycle performed by an automated DNA synthesizer. No changes to the standard coupling method are generally required, although a slightly extended coupling time (e.g., 180 seconds) may be beneficial for this modified phosphoramidite.[3]

    • Step 1: Deblocking (Detritylation): The 5'-DMT group of the support-bound oligonucleotide is removed by treatment with a solution of trichloroacetic acid (TCA) in dichloromethane.

    • Step 2: Coupling: The this compound solution and an activator (e.g., 0.45 M tetrazole in acetonitrile) are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl of the growing chain.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.

  • Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

On-Column Fmoc Group Deprotection

Methodology:

This procedure is performed after the completion of the oligonucleotide synthesis, while the oligonucleotide is still attached to the solid support in the synthesis column.

  • Cyanoethyl Group Removal: Treat the support with a solution of 10% diethylamine (B46881) in acetonitrile for 10 minutes. This step removes the cyanoethyl protecting groups from the phosphate backbone and prevents their modification by piperidine.[1]

  • Rinse: Thoroughly rinse the support with anhydrous acetonitrile.

  • Fmoc Deprotection: Treat the support with a solution of 20% piperidine in dimethylformamide (DMF) for 10 minutes. This cleaves the Fmoc group, liberating the primary amine.[1]

  • Rinse: Thoroughly rinse the support with DMF, followed by anhydrous acetonitrile, to remove residual piperidine and the cleaved Fmoc adduct. The support-bound oligonucleotide now possesses a free primary amine ready for conjugation.

Post-Synthetic On-Column Conjugation with an NHS Ester

Methodology:

This protocol describes the labeling of the on-column, amine-modified oligonucleotide with a reporter molecule activated as an N-hydroxysuccinimide (NHS) ester.

  • Reagent Preparation: Dissolve a 5- to 10-fold molar excess of the NHS ester of the desired label (e.g., a fluorescent dye) in a suitable solvent (e.g., 0.5 mL of DMF or DMSO) containing 1% diisopropylethylamine (DIPEA).[1]

  • Conjugation Reaction: Add the NHS ester solution to the synthesis column containing the support-bound, amine-deprotected oligonucleotide. Incubate the column at 35°C for 2-4 hours.[1]

  • Rinse: After the incubation, thoroughly rinse the support with DMF and then acetonitrile to remove any unreacted NHS ester and byproducts.

  • Final Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the remaining nucleobase and phosphate protecting groups using standard conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)), taking into account the chemical stability of the newly conjugated label.

  • Purification: The final labeled oligonucleotide can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Chemical Structure of a Representative Fmoc-Amino-Modifier Phosphoramidite cluster_Thymidine Thymidine (Dt) Core cluster_Modifications Functional Moieties Thymine Thymine Deoxyribose Deoxyribose Thymine->Deoxyribose N-glycosidic bond Fmoc_PEG_NH2 Fmoc-PEG2-NH2 Linker Thymine->Fmoc_PEG_NH2 C5-Linkage Phosphoramidite 3'-Phosphoramidite Deoxyribose->Phosphoramidite 3'-O-phosphite linkage DMT 5'-DMT Group DMT->Deoxyribose 5'-O-ether linkage

Caption: Molecular components of the this compound.

Workflow for Oligonucleotide Synthesis and Modification start Start with CPG-bound Nucleoside deblock 1. Deblocking (DMT Removal with Acid) start->deblock couple 2. Coupling (Add Fmoc-Dt-Amidite) deblock->couple cap 3. Capping (Acetylate Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat for Sequence Elongation oxidize->repeat repeat->deblock Next Cycle fmoc_deblock On-Column Fmoc Removal (Base) repeat->fmoc_deblock Synthesis Complete conjugate On-Column Conjugation (e.g., NHS Ester) fmoc_deblock->conjugate cleave Final Cleavage & Deprotection conjugate->cleave purify Purification (e.g., HPLC) cleave->purify end Functionalized Oligonucleotide purify->end

Caption: Experimental workflow for synthesis and post-synthetic modification.

Orthogonal Deprotection Signaling Pathway cluster_DMT DMT Removal (During Synthesis) cluster_Fmoc Fmoc Removal (Post-Synthesis) Oligo Support-Bound Oligonucleotide (with DMT and Fmoc groups) DMT_off 5'-OH Deprotected (Ready for coupling) Oligo->DMT_off DMT cation released Fmoc_off Primary Amine Revealed (Ready for conjugation) Oligo->Fmoc_off Fmoc adduct released Acid Mild Acid (TCA) Acid->Oligo Base Mild Base (Piperidine) Base->Oligo

Caption: Logical relationship of the orthogonal deprotection strategy.

References

A Technical Guide to Fmoc-Protected DMT-Dt PEG2 NH2 Amidite: Synthesis, Application, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Fmoc-protected DMT-Dt PEG2 NH2 amidite, a specialized phosphoramidite (B1245037) reagent for oligonucleotide synthesis. This versatile building block enables the site-specific incorporation of a primary amine functional group, masked by a base-labile Fmoc protecting group, into a synthetic oligonucleotide via a polyethylene (B3416737) glycol (PEG) spacer attached to a deoxythymidine (dT) base. The orthogonal nature of the acid-labile dimethoxytrityl (DMT) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group allows for precise control over the synthesis and subsequent modification of the oligonucleotide.

Core Concepts and Components

The functionality of this phosphoramidite reagent stems from the specific roles of its constituent parts:

  • Phosphoramidite: This is the reactive phosphorus (III) group that enables the stepwise, directional synthesis of oligonucleotides on a solid support. It is activated by a weak acid, such as tetrazole, to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Dimethoxytrityl (DMT) Group: The DMT group is an acid-labile protecting group attached to the 5'-hydroxyl of the deoxythymidine. Its removal with a mild acid, like trichloroacetic acid (TCA), is a standard step in each cycle of oligonucleotide synthesis, freeing the 5'-hydroxyl for the next coupling reaction. The orange-colored DMT cation released upon cleavage also serves as a convenient method for monitoring coupling efficiency.

  • Deoxythymidine (Dt): It is presumed that "Dt" refers to a deoxythymidine nucleoside. This serves as the anchor point for the PEGylated amino-linker, allowing it to be incorporated at any desired position within the oligonucleotide sequence by simply replacing a standard dT phosphoramidite during synthesis.

  • Polyethylene Glycol (PEG) Spacer (PEG2): The short, two-unit PEG linker provides a hydrophilic and flexible spacer arm. This spacer physically separates the attached functional group from the oligonucleotide backbone, which can be crucial for reducing steric hindrance in subsequent conjugation reactions and improving the solubility of the modified oligonucleotide.

  • Primary Amine (NH2) and the Fmoc Protecting Group: The terminal primary amine is a versatile functional handle for the post-synthetic attachment of a wide array of molecules, such as fluorescent dyes, biotin, peptides, or therapeutic agents. This amine is protected by the base-labile Fmoc group. The key advantage of Fmoc is its orthogonal deprotection chemistry relative to the DMT group and the standard protecting groups on the nucleobases. While DMT is removed by acid, the Fmoc group is stable to acidic conditions but can be selectively removed with a mild base, typically a solution of piperidine (B6355638) or other amines, while the oligonucleotide remains on the solid support.[1][2] This allows for on-support conjugation to the newly exposed amine.

The compatibility of DMT and Fmoc protecting groups is a cornerstone of advanced oligonucleotide synthesis, enabling complex modifications and mutagenesis strategies.[3]

Synthesis and Incorporation Workflow

The this compound is incorporated into an oligonucleotide sequence during standard automated solid-phase synthesis. The general workflow is as follows:

  • Initial Detritylation: The synthesis begins with the removal of the DMT group from the first nucleoside attached to the solid support.

  • Coupling: The this compound is dissolved in anhydrous acetonitrile (B52724) and introduced to the synthesis column. In the presence of an activator, it couples to the free 5'-hydroxyl of the support-bound nucleoside.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

  • Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent standard nucleoside phosphoramidite until the desired sequence is assembled.

The following diagram illustrates the standard phosphoramidite cycle for oligonucleotide synthesis.

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Start Start: CPG with free 5'-OH Coupling 1. Coupling (Phosphoramidite + Activator) Start->Coupling Capping 2. Capping (Acetic Anhydride) Coupling->Capping Oxidation 3. Oxidation (Iodine Solution) Capping->Oxidation Detritylation 4. Detritylation (TCA) Oxidation->Detritylation Detritylation->Coupling Next cycle On_Support_Conjugation cluster_workflow On-Support Conjugation Workflow A 1. Synthesized Oligo on CPG (5'-DMT-On, Fmoc-Protected Amine) B 2. Selective Fmoc Deprotection (Piperidine/DMF) A->B C 3. On-Support Conjugation (e.g., NHS-ester Dye) B->C D 4. Final Cleavage & Deprotection (Ammonium Hydroxide) C->D E Purified Conjugate D->E Logic_Diagram cluster_logic Synthetic Strategy Logic A Goal: Site-Specific Oligonucleotide Conjugation B Requirement: Orthogonal Protecting Groups A->B C Solution: Use of DMT (Acid-Labile) & Fmoc (Base-Labile) Groups B->C D Enables Selective On-Support Deprotection of Amine C->D E Outcome: Controlled Post-Synthetic Modification D->E

References

The Role of the Fmoc Protecting Group in Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of oligonucleotides. While the acid-labile dimethoxytrityl (DMT) group has long been the standard for temporary 5'-hydroxyl protection, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group offers a compelling orthogonal strategy. This technical guide provides an in-depth exploration of the role of the Fmoc protecting group in solid-phase oligonucleotide synthesis, covering its applications in both 5'-hydroxyl and nucleobase protection.

Introduction to Fmoc Chemistry in Oligonucleotide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a well-established cornerstone of solid-phase peptide synthesis, prized for its base-lability which allows for mild deprotection conditions.[1] This property offers orthogonality to the acid-labile protecting groups typically used for nucleobase side chains, a feature that is increasingly being exploited in oligonucleotide chemistry. The application of Fmoc in this field aims to improve the purity of synthetic oligonucleotides, particularly for sensitive sequences or those requiring modifications that are incompatible with harsh acid treatments.

The primary applications of the Fmoc group in oligonucleotide synthesis are:

  • Protection of the 5'-hydroxyl group , as an alternative to the traditional DMT group.

  • Protection of the exocyclic amino groups of adenosine (B11128) (A), cytosine (C), and guanosine (B1672433) (G).

  • Protection of primary amino groups in linkers and modifiers attached to the oligonucleotide.[2][3]

The mild, basic conditions used for Fmoc removal are a key advantage, potentially reducing side reactions such as depurination that can occur with repeated acid exposure during DMT removal.[4]

Comparative Overview: Fmoc vs. Standard Protecting Groups

The choice of protecting group strategy has a significant impact on the efficiency of the synthesis and the purity of the final product. While direct quantitative comparisons in the literature are scarce, a qualitative assessment highlights the distinct advantages and disadvantages of each approach.

Protecting Group StrategyApplicationDeprotection ConditionsAdvantagesDisadvantages
DMT (Dimethoxytrityl)5'-Hydroxyl ProtectionAcidic (e.g., 3% Trichloroacetic Acid in Dichloromethane)Well-established, high coupling efficiencies, allows for real-time monitoring of coupling efficiency via trityl cation assay.[][6]Repeated acid exposure can lead to depurination, especially of adenosine and guanosine residues.[6] Not suitable for acid-sensitive modifications.
Fmoc (9-Fluorenylmethoxycarbonyl)5'-Hydroxyl ProtectionBasic (e.g., 0.1 M DBU in Acetonitrile)Mild deprotection conditions, orthogonal to acid-labile nucleobase protecting groups.[3]Does not allow for the convenient colorimetric monitoring of coupling efficiency that the trityl cation provides.
Standard Nucleobase Protecting Groups (Bz-dA, Ac-dC, iBu-dG)Exocyclic Amine ProtectionStrong Base (e.g., Concentrated Ammonium (B1175870) Hydroxide (B78521) at elevated temperatures)Well-established and widely used.Harsh deprotection conditions can damage sensitive modifications and the oligonucleotide itself.
Fmoc (9-Fluorenylmethoxycarbonyl)Exocyclic Amine ProtectionMild Base (e.g., secondary or tertiary amines)Very mild deprotection conditions, leading to higher purity oligonucleotides with fewer side products.[7][8] Compatible with base-sensitive modifications.Synthesis of Fmoc-protected nucleoside phosphoramidites is more complex and costly.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in solid-phase oligonucleotide synthesis utilizing the Fmoc protecting group.

Synthesis Cycle using 5'-Fmoc Protection (for Oligoribonucleotides)

This protocol is adapted for the synthesis of oligoribonucleotides where the 5'-hydroxyl group is protected by Fmoc.

1. Fmoc Deprotection:

  • Reagent: 0.1 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile (B52724).

  • Procedure: The solid support is treated with the DBU solution for a specified time (typically 2-5 minutes) to remove the 5'-Fmoc group.

  • Washing: The support is thoroughly washed with anhydrous acetonitrile to remove the DBU and the cleaved Fmoc-adduct.

2. Coupling:

  • Reagents:

    • Fmoc-protected ribonucleoside phosphoramidite (B1245037) (0.1 M in anhydrous acetonitrile).

    • Activator (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column and allowed to react for 5-15 minutes.

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride/Pyridine/THF.

    • Cap B: 16% N-Methylimidazole in THF.

  • Procedure: The support is treated with a mixture of Cap A and Cap B for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups.

  • Washing: The support is washed with anhydrous acetonitrile.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Procedure: The support is treated with the oxidizing solution for 1-2 minutes to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Washing: The support is washed with anhydrous acetonitrile.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Synthesis Cycle using Fmoc-Protected Nucleobases

When using Fmoc for the protection of exocyclic amines on the nucleobases, the standard DMT-based 5'-deprotection is employed. The key difference lies in the final deprotection and cleavage step.

Synthesis Cycle (Standard DMT-on): The standard synthesis cycle of detritylation, coupling, capping, and oxidation is performed using 5'-DMT-protected, N-Fmoc-protected nucleoside phosphoramidites.

Final Cleavage and Deprotection:

  • Reagents:

    • Mild basic solution (e.g., 20% piperidine (B6355638) in DMF, or a tertiary amine solution).

    • Concentrated ammonium hydroxide for cleavage from the support and removal of phosphate protecting groups.

  • Procedure:

    • The support-bound oligonucleotide is first treated with the mild basic solution to remove the N-Fmoc groups.

    • The support is then washed thoroughly.

    • Finally, the oligonucleotide is cleaved from the solid support and the cyanoethyl phosphate protecting groups are removed by treatment with concentrated ammonium hydroxide. This step is typically performed at room temperature to avoid degradation of the oligonucleotide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows in Fmoc-based oligonucleotide synthesis.

Fmoc_Deprotection_Mechanism Fmoc Deprotection Mechanism cluster_reactants Reactants cluster_products Products Fmoc_Protected Fmoc-Protected Amine (on Oligonucleotide) Deprotected_Amine Deprotected Amine Fmoc_Protected->Deprotected_Amine β-elimination Fmoc_Adduct Fmoc-Base Adduct Fmoc_Protected->Fmoc_Adduct Base Base (e.g., Piperidine, DBU) Base->Fmoc_Adduct

Fmoc Deprotection Mechanism

Oligo_Synthesis_Cycle_Fmoc_5_Prime Oligonucleotide Synthesis Cycle (5'-Fmoc Protection) Start Start: Solid Support with Attached Nucleoside (5'-Fmoc protected) Deprotection 1. Fmoc Deprotection (0.1M DBU in ACN) Start->Deprotection Coupling 2. Coupling (Fmoc-Phosphoramidite + Activator) Deprotection->Coupling Capping 3. Capping (Acetic Anhydride/ NMI) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Elongated Elongated Chain (n+1) Oxidation->Elongated Elongated->Deprotection Repeat Cycle

Oligonucleotide Synthesis Cycle (5'-Fmoc Protection)

Oligo_Synthesis_Fmoc_N_Protection Workflow for Oligonucleotide Synthesis with N-Fmoc Protection cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection Start Start with Solid Support Synthesis_Cycle Iterative Synthesis Cycles (DMT-Deprotection, Coupling, Capping, Oxidation) using 5'-DMT, N-Fmoc Phosphoramidites Start->Synthesis_Cycle Fmoc_Removal 1. N-Fmoc Removal (Mild Base, e.g., 20% Piperidine) Synthesis_Cycle->Fmoc_Removal Cleavage_Phosphate_Deprotection 2. Cleavage from Support & Phosphate Deprotection (Conc. NH4OH, RT) Fmoc_Removal->Cleavage_Phosphate_Deprotection Purification 3. Purification (e.g., HPLC) Cleavage_Phosphate_Deprotection->Purification

Workflow for Oligonucleotide Synthesis with N-Fmoc Protection

Conclusion

The Fmoc protecting group presents a valuable orthogonal strategy in solid-phase oligonucleotide synthesis. Its primary advantage lies in the mild basic conditions required for its removal, which can lead to the synthesis of higher purity oligonucleotides, especially those containing sensitive or complex modifications. While the traditional DMT-based approach remains the workhorse for routine synthesis, the Fmoc chemistry provides a powerful tool for challenging sequences and the development of next-generation oligonucleotide therapeutics and diagnostics. Further research and development in this area, particularly in generating more extensive comparative data, will continue to refine and expand the applications of Fmoc-protected phosphoramidites in oligonucleotide synthesis.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and nucleic acid therapeutics, the precise, high-fidelity chemical synthesis of oligonucleotides is of paramount importance. The phosphoramidite (B1245037) method stands as the gold standard for this process, and at its heart lies a critical molecular chaperone: the 4,4'-dimethoxytrityl (DMT) group. This in-depth technical guide elucidates the multifaceted role of the DMT group, detailing its protective function, the mechanism of its controlled removal, and its utility as a real-time indicator of synthesis efficiency.

The Core Function: Reversible Protection of the 5'-Hydroxyl Group

The primary and most critical function of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside monomer.[1][2][3] This protection is the cornerstone of directional, stepwise oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[4] By "capping" the 5' end, the DMT group enforces the regioselectivity of the coupling reaction, ensuring that the incoming phosphoramidite monomer reacts exclusively with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1][3] This prevents uncontrolled polymerization and the formation of undesired side products.[1]

The selection of the DMT group for this essential role is predicated on a unique combination of chemical properties:

  • Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of solid-phase synthesis.[1]

  • Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted side reactions.[1]

  • Monitoring Capability: Upon its removal, the DMT group forms a stable, intensely colored carbocation, which provides a direct, quantitative measure of the preceding coupling reaction's efficiency.[1][5]

The Synthesis Cycle: A Symphony of Protection and Deprotection

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a pivotal role at the beginning of each new cycle.

Figure 1: The Phosphoramidite Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes Backbone (Ready for next cycle)

A high-level overview of the four key steps in one cycle of solid-phase oligonucleotide synthesis.

The Chemistry of Deprotection: The Detritylation Step

The removal of the DMT group, termed detritylation, is an acid-catalyzed reaction that initiates each cycle of nucleotide addition.[6] This step is typically accomplished by treating the solid-support-bound oligonucleotide with a solution of a weak organic acid, most commonly trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[7][8]

The mechanism proceeds via the protonation of one of the methoxy (B1213986) groups on the trityl moiety, followed by the cleavage of the carbon-oxygen bond, which liberates the free 5'-hydroxyl group and the resonance-stabilized DMT carbocation.[5]

Figure 2: Mechanism of Detritylation DMT_Nucleoside R-O-DMT Free_OH R-OH (Free 5'-Hydroxyl) DMT_Nucleoside->Free_OH Acid-catalyzed cleavage DMT_Cation DMT+ (Dimethoxytrityl Cation) (Orange Color) Acid H+ (from TCA or DCA)

Acid-catalyzed removal of the DMT protecting group, yielding a free 5'-hydroxyl and the DMT carbocation.
Quantitative Data: Balancing Detritylation and Depurination

While efficient detritylation is essential, the acidic conditions can also lead to an undesirable side reaction: depurination, which is the cleavage of the glycosidic bond, particularly at adenosine (B11128) (dA) and guanosine (B1672433) (dG) residues.[9][10] This leads to chain cleavage during the final deprotection steps.[10] Therefore, the choice of acid and the duration of the detritylation step represent a critical balance between maximizing the removal of the DMT group and minimizing depurination.[1]

The following table summarizes kinetic data for detritylation and depurination using TCA and DCA.

ConditionAnalyteHalf-life (t½) of Depurination99% Detritylation TimeReference
3% DCA in DCM5'-DMT-dA-CPG77 minutesNot Applicable[1][7]
15% DCA in DCM5'-DMT-dA-CPG~26 minutes (3x faster than 3% DCA)Not Applicable[1][7]
3% TCA in DCM5'-DMT-dA-CPG19 minutesNot Applicable[1][7]
3% DCA in DCMDMT-dG-pT-CPG DimerNot explicitly stated, but significantly longer than detritylation~30 seconds[1][7]
15% DCA in DCMDMT-dG-pT-CPG DimerNot explicitly stated~20 seconds[1][7]
3% TCA in DCMDMT-dG-pT-CPG DimerNot explicitly stated~15 seconds[1][7]

As the data indicates, the stronger acid, TCA, leads to faster detritylation but also a significantly higher rate of depurination.[1][7] For longer oligonucleotides, the cumulative exposure to acid makes depurination a more significant concern, often favoring the use of the milder DCA.[9]

Monitoring Synthesis Fidelity: The Trityl Cation Assay

A key advantage of the DMT group is its use in real-time monitoring of the synthesis efficiency. The liberated DMT carbocation has a strong absorbance at approximately 495-500 nm, producing a characteristic bright orange color.[5][11] The intensity of this color is directly proportional to the amount of DMT cation released, which in turn corresponds to the number of successfully coupled nucleosides in the preceding step.[3]

By measuring the absorbance of the collected detritylation solution after each coupling cycle, it is possible to calculate the stepwise coupling efficiency. A consistent and high coupling efficiency (typically >99%) is crucial for the synthesis of high-purity, full-length oligonucleotides.[4] A sudden drop in absorbance can indicate a problem with the synthesis chemistry or instrument performance.[12]

Figure 3: Trityl Cation Assay Workflow Start Start of Synthesis Cycle Couple Couple Phosphoramidite Start->Couple Detritylate Detritylate with Acid Couple->Detritylate Collect Collect Eluent (Containing DMT+) Detritylate->Collect Measure Measure Absorbance at ~498 nm Collect->Measure Calculate Calculate Coupling Efficiency Measure->Calculate End Proceed to Next Cycle Calculate->End

References

The Strategic Advantage of PEG2 Linkers in Modified Oligonucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, is often hindered by challenges such as poor stability, rapid clearance, and potential immunogenicity. Chemical modifications are crucial to overcoming these hurdles, and the incorporation of linkers, particularly polyethylene (B3416737) glycol (PEG), has emerged as a key strategy. This in-depth technical guide explores the multifaceted benefits of incorporating a short diethylene glycol (PEG2) linker into modified oligonucleotides, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the impact of PEG2 linkers on the physicochemical and biological properties of oligonucleotides, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Benefits of PEG2 Linker Integration

The inclusion of a PEG2 linker imparts a range of advantageous properties to oligonucleotide conjugates, primarily by enhancing their drug-like characteristics. These benefits stem from the unique physicochemical nature of the PEG moiety.

Enhanced Hydrophilicity

Oligonucleotides, particularly those with hydrophobic modifications intended to enhance membrane permeability, can suffer from poor aqueous solubility, leading to aggregation and formulation challenges. The hydrophilic nature of the PEG2 linker, composed of repeating ethylene (B1197577) glycol units, significantly improves the water solubility of the conjugate.[1] This is crucial for maintaining the stability of the oligonucleotide in biological fluids and for facilitating its interaction with molecular targets.

Improved Pharmacokinetics and Biodistribution

Unmodified oligonucleotides are rapidly cleared from circulation, primarily through renal filtration and enzymatic degradation.[2] The covalent attachment of a PEG linker, even a short one like PEG2, increases the hydrodynamic radius of the oligonucleotide. This increased size reduces renal clearance, thereby prolonging the circulation half-life.[3][4] While longer PEG chains generally lead to more significant increases in circulation time, even a PEG2 linker can contribute to improved pharmacokinetic profiles.[2]

Reduced Immunogenicity

The administration of foreign oligonucleotides can trigger an immune response, leading to the production of anti-drug antibodies and potentially limiting the therapeutic efficacy and safety of the drug. The PEG linker creates a hydration shell around the oligonucleotide, which can mask it from recognition by the immune system, thereby reducing its immunogenicity.[4]

Modulation of Nuclease Resistance

Oligonucleotides are susceptible to degradation by endogenous nucleases, which significantly shortens their in vivo half-life. While the primary strategies for enhancing nuclease resistance involve modifications to the phosphate (B84403) backbone (e.g., phosphorothioates) and sugar moieties, the presence of a PEG linker can provide additional steric hindrance, offering a degree of protection against nuclease attack.[5] Studies have shown that PEGylation can significantly increase the stability of oligonucleotides in serum.[6]

Impact on Binding Affinity

The effect of a PEG linker on the binding affinity of an oligonucleotide to its target is a critical consideration and can be context-dependent. In some cases, the addition of a bulky group like PEG can introduce steric hindrance, potentially reducing binding affinity.[2] However, for some aptamers, the flexibility and spatial separation provided by a PEG linker can be advantageous, leading to improved binding. For instance, the PEGylated aptamer pegaptanib (Macugen®), which targets VEGF165, maintains a high binding affinity with a dissociation constant (Kd) in the picomolar range.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of PEGylation on key oligonucleotide properties. While specific data for a PEG2 linker is not always available in the literature, the general trends observed with PEGylation are presented.

Table 1: Impact of PEGylation on Oligonucleotide Hydrophilicity

Oligonucleotide TypeModificationChange in Octanol-Water Partition Coefficient (LogP)Reference
16-mer ODNMethoxyethylphosphoramidate linkages (increases lipophilicity)LogP increased from -4.76 (unmodified) to -2.40 (11 modifications)[8]
Generic OligonucleotidePEGylation (general trend)Decreases LogP (increases hydrophilicity)[9][10]

Note: A lower LogP value indicates higher hydrophilicity. The data for phosphoramidate (B1195095) modification illustrates how backbone changes can significantly alter lipophilicity, a factor that PEGylation can help to counterbalance.

Table 2: Influence of PEGylation on Nuclease Resistance

Oligonucleotide TypePEG ModificationImprovement in StabilityReference
siRNA5'-end PEGylation10-fold increase in siRNA lifetime in 10% FBS[6]
siRNA (luciferase target)Spherical Nucleic Acid (SNA) conjugateHalf-life increased from 133 min (free siRNA) to 816 min (SNA-siRNA)[6]
Chol-siRNAComplexed with PLL-PEG(5K)Protection from nuclease degradation in 90% murine serum over 24h[5]

Table 3: Effect of PEGylation on Binding Affinity

OligonucleotideTargetLinkerDissociation Constant (Kd)Reference
Pegaptanib (aptamer)VEGF165Branched 40 kDa PEG50 pM[7]
MN19 (aptamer)QuinineNone0.7 ± 0.2 µM[11]
38-GC (aptamer)QuinineNoneLowest Kd among tested aptamers[11]

Note: The data for pegaptanib demonstrates that a PEGylated oligonucleotide can achieve very high binding affinity. The other examples provide context for typical aptamer-ligand binding affinities.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of PEG2-modified oligonucleotides.

Protocol 1: Solid-Phase Synthesis of a 5'-PEG2-Modified Oligonucleotide

This protocol describes the standard phosphoramidite (B1245037) chemistry for synthesizing an oligonucleotide with a PEG2 linker at the 5'-terminus.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the 3'-terminal nucleoside.

  • Nucleoside phosphoramidites (A, C, G, T)

  • PEG2 phosphoramidite

  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

Procedure:

  • Support Preparation: Load the CPG column corresponding to the 3'-terminal nucleoside of the desired sequence onto the automated synthesizer.

  • Synthesis Cycle (repeated for each nucleoside): a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with the deblocking solution. b. Coupling: Deliver the appropriate nucleoside phosphoramidite and activator solution to the column to couple the next base to the growing oligonucleotide chain. c. Capping: Treat the support with capping solutions to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants. d. Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using the oxidizing solution.

  • PEG2 Linker Addition: In the final coupling step, use the PEG2 phosphoramidite instead of a nucleoside phosphoramidite to attach the PEG2 linker to the 5'-terminus.

  • Final Deblocking: Perform a final deblocking step to remove the DMT group from the PEG2 linker.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubating with concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.

  • Purification: Purify the crude PEG2-modified oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Protocol 2: Nuclease Resistance Assay

This assay compares the stability of a PEG2-modified oligonucleotide to its unmodified counterpart in the presence of serum or a specific nuclease.

Materials:

  • PEG2-modified oligonucleotide

  • Unmodified control oligonucleotide

  • Fetal bovine serum (FBS) or a specific nuclease (e.g., DNase I or snake venom phosphodiesterase)

  • Nuclease-free water

  • Incubation buffer (e.g., PBS)

  • Gel loading buffer

  • Polyacrylamide gel (e.g., 20% TBE-Urea gel)

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Sample Preparation: Prepare solutions of the PEG2-modified and unmodified oligonucleotides at a known concentration in nuclease-free water.

  • Incubation: a. In separate microcentrifuge tubes, mix the oligonucleotides with the desired concentration of FBS (e.g., 10% or 90%) or the specific nuclease in the incubation buffer. b. Incubate the reactions at 37°C. c. At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each reaction and immediately quench the reaction by adding gel loading buffer containing a denaturant (e.g., formamide) and heating to 95°C for 5 minutes.

  • Gel Electrophoresis: a. Load the quenched samples onto the polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Analysis: a. Stain the gel with SYBR Gold for 30 minutes. b. Visualize the gel using a gel imaging system. c. Quantify the intensity of the full-length oligonucleotide band at each time point. d. Plot the percentage of intact oligonucleotide remaining over time to determine the degradation kinetics and half-life for both the modified and unmodified sequences.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Structural Analysis

CD spectroscopy is a valuable tool for assessing the secondary structure of oligonucleotides and determining if the PEG2 modification induces any conformational changes.

Materials:

  • PEG2-modified oligonucleotide

  • Unmodified control oligonucleotide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)

  • CD spectrophotometer

  • Quartz cuvette with a 1 cm path length

Procedure:

  • Sample Preparation: Prepare solutions of the PEG2-modified and unmodified oligonucleotides in the CD-compatible buffer to a final concentration of approximately 5 µM.

  • Instrument Setup: a. Turn on the CD spectrophotometer and the nitrogen purge. Allow the instrument to warm up. b. Set the data acquisition parameters: wavelength range (e.g., 200-320 nm), data pitch (e.g., 1 nm), scanning speed (e.g., 100 nm/min), and number of accumulations (e.g., 3-5).

  • Blank Measurement: Record a baseline spectrum of the buffer alone in the cuvette.

  • Sample Measurement: a. Replace the buffer with the oligonucleotide sample. b. Record the CD spectrum of the sample.

  • Data Processing: a. Subtract the buffer baseline from the sample spectrum. b. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l), where θ is the observed ellipticity in degrees, c is the molar concentration of the oligonucleotide, and l is the path length of the cuvette in cm.

  • Analysis: Compare the CD spectra of the PEG2-modified and unmodified oligonucleotides. Significant changes in the shape and intensity of the spectral bands can indicate alterations in the secondary structure (e.g., B-form DNA, A-form RNA, G-quadruplex).

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to PEG2-modified oligonucleotides.

Signaling Pathway: Mechanism of Action of Pegaptanib

This diagram illustrates how the PEGylated aptamer pegaptanib inhibits the VEGF165 signaling pathway, a key mechanism in the treatment of neovascular (wet) age-related macular degeneration.

Pegaptanib_Mechanism VEGF165 VEGF165 VEGFR2 VEGF Receptor 2 (VEGFR2) VEGF165->VEGFR2 Binds to Pegaptanib Pegaptanib (PEGylated Aptamer) Pegaptanib->VEGF165 Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, PI3K/Akt) Autophosphorylation->Signaling_Cascade Angiogenesis Angiogenesis & Vascular Permeability Signaling_Cascade->Angiogenesis

Caption: Mechanism of action of pegaptanib, a PEGylated anti-VEGF aptamer.

Experimental Workflow: Solid-Phase Synthesis of a PEG2-Modified Oligonucleotide

This diagram outlines the key steps in the automated solid-phase synthesis of an oligonucleotide with a 5'-PEG2 modification.

Oligo_Synthesis_Workflow Start Start: CPG Solid Support with 3'-Terminal Nucleoside Deblocking1 1. Deblocking: Remove 5'-DMT Group Start->Deblocking1 Coupling 2. Coupling: Add Nucleoside Phosphoramidite Deblocking1->Coupling Capping 3. Capping: Block Unreacted 5'-OH Groups Coupling->Capping Oxidation 4. Oxidation: Stabilize Phosphate Backbone Capping->Oxidation Repeat Repeat Steps 1-4 for Each Nucleoside Oxidation->Repeat Repeat->Deblocking1 n-1 cycles PEG_Coupling 5. Final Coupling: Add PEG2 Phosphoramidite Repeat->PEG_Coupling Cleavage 6. Cleavage & Deprotection PEG_Coupling->Cleavage Purification 7. Purification (e.g., RP-HPLC) Cleavage->Purification QC 8. Quality Control (MS, HPLC) Purification->QC Final_Product Final Product: 5'-PEG2-Oligonucleotide QC->Final_Product

Caption: Workflow for solid-phase synthesis of a PEG2-modified oligonucleotide.

Logical Relationship: Quality Control Workflow for PEGylated Oligonucleotides

This diagram illustrates a typical workflow for the quality control and characterization of a synthesized PEGylated oligonucleotide.

QC_Workflow Crude_Product Crude PEGylated Oligonucleotide Product Purification Purification (e.g., HPLC, PAGE) Crude_Product->Purification Purity_Assessment Purity Assessment (Analytical HPLC/UPLC) Purification->Purity_Assessment Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purification->Identity_Confirmation Structural_Analysis Structural Analysis (CD Spectroscopy, NMR) Purity_Assessment->Structural_Analysis Final_Characterized_Product Final Characterized PEGylated Oligonucleotide Purity_Assessment->Final_Characterized_Product Meets Purity Specs Identity_Confirmation->Structural_Analysis Identity_Confirmation->Final_Characterized_Product Correct Mass Functional_Assays Functional Assays (Binding, Nuclease Stability, In Vitro Activity) Structural_Analysis->Functional_Assays Functional_Assays->Final_Characterized_Product Meets Functional Specs

Caption: Quality control workflow for characterizing PEGylated oligonucleotides.

Conclusion

The incorporation of a PEG2 linker represents a versatile and effective strategy for enhancing the therapeutic potential of modified oligonucleotides. By improving hydrophilicity, extending circulation half-life, reducing immunogenicity, and contributing to nuclease resistance, PEGylation addresses several of the key challenges in oligonucleotide drug development. While the precise impact on binding affinity must be evaluated on a case-by-case basis, the overall benefits of PEGylation, even with a short PEG2 linker, make it an invaluable tool for creating safer and more effective oligonucleotide-based therapeutics. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and evaluation of these promising drug candidates.

References

An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry, the gold-standard method for the chemical synthesis of oligonucleotides. It details the core principles, reaction cycle, reagents, and experimental protocols essential for professionals in research and drug development.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry, pioneered by Marvin Caruthers in the early 1980s, is the foundational technology for modern automated DNA and RNA synthesis.[1] The method's success lies in its high efficiency, robustness, and amenability to automation.[2][3] It relies on a solid-phase synthesis approach, where the growing oligonucleotide chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene.[1][4] This allows for the easy removal of excess reagents and byproducts by simple washing steps after each reaction, driving the synthesis reactions to near completion.[3]

The synthesis proceeds in the 3' to 5' direction, opposite to the natural enzymatic synthesis.[5] The core of the method involves a four-step cycle that is repeated for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[6][7] A key feature of this chemistry is the use of protecting groups on the phosphoramidite monomers to prevent unwanted side reactions.[3]

Key Components:
  • Phosphoramidite Monomers: These are the building blocks of the synthesis. A standard phosphoramidite monomer consists of a nucleoside with four key modifications:

    • A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group, which is acid-labile.[3]

    • A reactive phosphoramidite moiety at the 3'-hydroxyl group.[3]

    • A diisopropylamino group on the phosphorus, which acts as a leaving group during the coupling reaction.[3]

    • A β-cyanoethyl group protecting the phosphate (B84403), which is base-labile.[3]

    • Protecting groups on the exocyclic amines of the nucleobases (except for thymine (B56734) and uracil) to prevent side reactions.[8]

  • Solid Support: An insoluble matrix (e.g., CPG) to which the first nucleoside is attached, providing a solid phase for the synthesis.[6]

  • Reagents: A set of chemicals used in the four-step cycle, including an acid for deblocking, an activator for coupling, capping agents, and an oxidizing agent.[9]

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The typical efficiency of each coupling step is greater than 99%, which is crucial for the synthesis of long oligonucleotides.[3][10]

dot

Phosphoramidite_Synthesis_Cycle Start Start: Growing Oligonucleotide on Solid Support (5'-DMT Protected) Deblocking Step 1: Deblocking (Detritylation) Remove 5'-DMT group Start->Deblocking Acid (e.g., TCA) Coupling Step 2: Coupling Add activated phosphoramidite Deblocking->Coupling Free 5'-OH group Capping Step 3: Capping Block unreacted 5'-OH groups Coupling->Capping Phosphite (B83602) Triester Formed Oxidation Step 4: Oxidation Stabilize phosphate linkage Capping->Oxidation Capped Failure Sequences Cycle Repeat Cycle for Next Nucleotide Oxidation->Cycle Stable Phosphate Triester Cycle->Deblocking n-1 additions

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support.[11] This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer.[11]

Step 2: Coupling

The next phosphoramidite monomer, activated by a catalyst such as tetrazole or a derivative, is added to the reaction.[8] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming an unstable phosphite triester linkage.[]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups remain unreacted.[2] To prevent these from reacting in subsequent cycles and forming deletion mutations (n-1 shortmers), they are permanently blocked or "capped" by acetylation.[2][8]

Step 4: Oxidation

The newly formed, unstable phosphite triester linkage is oxidized to a stable phosphate triester, which is the natural backbone of DNA.[6] This is typically achieved using an iodine solution in the presence of water and a weak base.[6]

After oxidation, the cycle can be repeated, starting with the deblocking of the newly added nucleotide.

Quantitative Data Summary

The efficiency and timing of each step are critical for the successful synthesis of high-quality oligonucleotides. The following tables summarize key quantitative data.

Table 1: Typical Reaction Parameters for DNA Synthesis Cycle
StepReagent(s)ConcentrationTimeAverage Efficiency
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)3% (w/v)50 seconds>99%
Coupling Phosphoramidite + Activator (e.g., 0.25 M ETT)0.05 - 0.1 M20 - 30 seconds>99%
Capping Cap A (Acetic Anhydride) + Cap B (N-Methylimidazole)Varies by supplier30 seconds>99.5%
Oxidation 0.02 - 0.1 M Iodine in THF/Pyridine/Water0.02 - 0.1 M45 seconds>99.5%

Data compiled from various sources, including[8][13][14]. Reaction times and concentrations can vary depending on the synthesizer, scale, and specific sequence.

Table 2: Impact of Coupling Efficiency on Final Yield of Full-Length Product
Oligonucleotide Length98.5% Coupling Efficiency99.5% Coupling Efficiency
20-mer~70.6%~90.5%
50-mer~52.0%~77.9%
100-mer~27.0%~60.6%

Theoretical yields calculated as (Coupling Efficiency)^(n-1), where n is the number of bases. Data adapted from[10].

Detailed Experimental Protocols

The following are generalized protocols for each major stage of the phosphoramidite synthesis process. Specific parameters should be optimized for the particular automated synthesizer and scale of synthesis.

Protocol 1: Solid-Phase Synthesis Cycle (per nucleotide addition)
  • Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure:

      • Wash the solid support with anhydrous acetonitrile (B52724).

      • Deliver the deblocking solution to the synthesis column and allow it to react for approximately 50-60 seconds.[8]

      • The orange color of the cleaved DMT cation can be measured spectrophotometrically at 495 nm to monitor the efficiency of the previous coupling step.[5][8]

      • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.[11]

  • Coupling

    • Reagents:

      • 0.05-0.1 M solution of the desired phosphoramidite monomer in anhydrous acetonitrile.[14]

      • 0.25-0.5 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.[13]

    • Procedure:

      • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. A 5- to 20-fold molar excess of phosphoramidite and activator over the support-bound material is typically used.[1][13]

      • Allow the reaction to proceed for 20-30 seconds for standard deoxynucleosides.[1] Sterically hindered monomers may require longer coupling times (5-15 minutes).[1][14]

      • Wash the support with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping

    • Reagents:

    • Procedure:

      • Deliver a mixture of Capping Solutions A and B to the synthesis column.[8]

      • Allow the acetylation reaction to proceed for approximately 30 seconds.[8]

      • Wash the support thoroughly with anhydrous acetonitrile.

  • Oxidation

    • Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[13]

    • Procedure:

      • Deliver the oxidizing solution to the column.

      • Allow the oxidation to proceed for approximately 45 seconds to convert the phosphite triester to a stable phosphate triester.[8]

      • Wash the support thoroughly with anhydrous acetonitrile to remove the iodine solution and residual water.[2] Some protocols include a second capping step after oxidation to ensure the support is completely dry before the next cycle.[6]

Protocol 2: Cleavage and Deprotection

Once the desired sequence has been synthesized, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

  • Cleavage from Solid Support

    • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) solution (28-30%).[15]

    • Procedure:

      • Remove the synthesis column from the synthesizer and dry the support material.

      • Transfer the support to a sealed vial.

      • Add the concentrated ammonium hydroxide solution and incubate at room temperature for 1-2 hours.[15][16] This cleaves the succinyl linker, releasing the oligonucleotide into the solution.

  • Base and Phosphate Deprotection

    • Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[16]

    • Procedure:

      • Following cleavage, heat the sealed vial containing the oligonucleotide and ammonium hydroxide at 55 °C for 5-8 hours.[8] This removes the benzoyl (dA, dC) and isobutyryl (dG) protecting groups from the nucleobases and the β-cyanoethyl groups from the phosphate backbone.[8][15]

      • For sensitive modifications, milder deprotection conditions using reagents like potassium carbonate in methanol (B129727) may be required.[15]

      • After incubation, cool the solution and evaporate the ammonia. The resulting crude oligonucleotide can then be purified.

Visualization of Key Chemical Structures

dot

Phosphoramidite_Monomer cluster_0 Protected Nucleoside Phosphoramidite Base Base (with N-protecting group, e.g., Bz) Deoxyribose Deoxyribose Deoxyribose->Base 3_Prime_OH 3'-O Deoxyribose->3_Prime_OH 5_Prime_OH 5'-O 5_Prime_OH->Deoxyribose Phosphoramidite_Group Phosphoramidite Moiety 3_Prime_OH->Phosphoramidite_Group DMT DMT (Dimethoxytrityl) DMT->5_Prime_OH Cyanoethyl β-Cyanoethyl Phosphoramidite_Group->Cyanoethyl O- Diisopropylamino N(iPr)2 (Diisopropylamino) Phosphoramidite_Group->Diisopropylamino N-

Caption: Key protecting groups on a phosphoramidite monomer.

This guide provides the fundamental knowledge required to understand and implement phosphoramidite chemistry for oligonucleotide synthesis. For specific applications and troubleshooting, further optimization of the described protocols may be necessary.

References

An In-Depth Technical Guide to Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology and drug development, enabling the precise chemical construction of DNA and RNA sequences. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this powerful technology. The predominant method, phosphoramidite (B1245037) chemistry, allows for the efficient, automated, and scalable production of oligonucleotides for a vast array of applications, from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs.[1][2][3]

Core Principles of Phosphoramidite Chemistry

Solid-phase synthesis involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support.[3][4] This approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification, as unreacted reagents and byproducts are simply washed away after each step.[2][5] The process is highly amenable to automation, which has been instrumental in its widespread adoption.[2]

The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis. The cycle of nucleotide addition consists of four primary chemical reactions: detritylation, coupling, capping, and oxidation.

The Solid Support

The choice of solid support is critical for successful oligonucleotide synthesis. The most commonly used materials are controlled pore glass (CPG) and macroporous polystyrene.[2] These supports are typically functionalized with a linker molecule to which the first nucleoside is attached.[2] Universal supports are also available, which allow for the attachment of any initial nucleoside, providing greater flexibility.[6]

Table 1: Common Solid Supports for Oligonucleotide Synthesis

Support MaterialPore Size (Å)Typical Loading Capacity (µmol/g)Applications
Controlled Pore Glass (CPG)50020-40Short oligonucleotides (<50 bases)
Controlled Pore Glass (CPG)100015-30Oligonucleotides up to 100 bases
Polystyrene (PS)N/A20-350Small to large-scale synthesis

The Synthesis Cycle: A Step-by-Step Examination

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide.

Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[7] This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[2] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The released DMT cation is bright orange, and its absorbance can be measured to monitor the efficiency of each coupling step.[2]

Coupling

In the coupling step, the next phosphoramidite monomer, activated by a catalyst, is added to the growing oligonucleotide chain.[3] The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite (B83602) triester linkage.[8] Common activators include 1H-tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[][10] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphoramidite.[2]

Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[8] This is typically done using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI). The resulting acetylated ends are unreactive in subsequent coupling steps.[8]

Oxidation

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate (B84403) triester.[7] This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[7]

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis:

Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Repeat Repeat Cycle (n-1 times) Oxidation->Repeat Stable Phosphate Repeat->Detritylation

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Quantitative Data in Oligonucleotide Synthesis

The overall yield and purity of the final oligonucleotide product are highly dependent on the efficiency of each step in the synthesis cycle, particularly the coupling reaction.

Table 2: Overall Yield as a Function of Stepwise Coupling Efficiency [2][5]

Oligonucleotide Length98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20-mer66.8%82.6%90.9%
50-mer36.4%60.5%78.2%
100-mer13.3%36.6%60.9%

Table 3: Common Reagents and Typical Reaction Conditions

StepReagent(s)Typical ConcentrationSolventTypical Time
DetritylationTrichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA)3% (v/v)Dichloromethane (DCM)1-2 minutes
CouplingPhosphoramidite Monomer, Activator (e.g., ETT, DCI)0.1 M, 0.25 MAcetonitrile (B52724)1-15 minutes
CappingAcetic Anhydride (Cap A), N-Methylimidazole (Cap B)10% (v/v) in THF/PyridineTetrahydrofuran (THF)1-2 minutes
OxidationIodine0.02 - 0.1 MTHF/Pyridine/Water1 minute

Experimental Protocols

The following are generalized protocols for the key stages of solid-phase oligonucleotide synthesis. Specific parameters may vary depending on the synthesizer, scale, and specific sequence.

Protocol 1: Automated Solid-Phase Synthesis Cycle
  • Setup:

    • Install the appropriate CPG column for the desired 3'-terminal nucleoside.

    • Ensure all reagent bottles (phosphoramidites, activator, deblocking solution, capping solutions, oxidation solution, and wash solvent) are fresh, correctly installed, and pressurized with an inert gas (e.g., argon).

    • Enter the desired oligonucleotide sequence into the synthesizer software.

  • Synthesis Cycle (automated):

    • Detritylation: The deblocking solution (e.g., 3% TCA in DCM) is passed through the column to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile.

    • Coupling: The specified phosphoramidite monomer and activator solution are delivered simultaneously to the column to react with the free 5'-hydroxyl group.

    • Capping: Capping solutions A (acetic anhydride) and B (N-methylimidazole) are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

    • Oxidation: The oxidation solution (iodine in THF/pyridine/water) is passed through the column to stabilize the newly formed phosphite triester linkage. The column is then washed with acetonitrile.

    • The cycle is repeated for each subsequent nucleotide in the sequence.

Protocol 2: Cleavage and Deprotection
  • Cleavage from Support:

    • Remove the CPG column from the synthesizer.

    • Attach a syringe to each end of the column.

    • Push concentrated ammonium (B1175870) hydroxide (B78521) through the column for 1-2 hours at room temperature to cleave the oligonucleotide from the CPG support. Collect the solution in a sealed vial.

  • Deprotection of Protecting Groups:

    • Heat the sealed vial containing the oligonucleotide in ammonium hydroxide at 55°C for 8-16 hours. This removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

    • For oligonucleotides with sensitive modifications, milder deprotection conditions, such as using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) or gaseous ammonia (B1221849), may be required.[11][12]

Table 4: Deprotection Conditions for Standard Protecting Groups [13]

ReagentTemperatureTime for iBu-dGTime for dmf-dG/Ac-dG
Ammonium HydroxideRoom Temperature36 hours16 hours
Ammonium Hydroxide55°C16 hours4 hours
Ammonium Hydroxide65°C8 hours2 hours
AMA (1:1 NH4OH/MeNH2)65°C5-10 minutes5-10 minutes

The workflow for post-synthesis processing is outlined below:

Post_Synthesis_Workflow Synthesis_Complete Synthesis Complete (Oligo on CPG) Cleavage Cleavage from Support (Ammonium Hydroxide) Synthesis_Complete->Cleavage Deprotection Base & Phosphate Deprotection (Heat) Cleavage->Deprotection Purification Purification (e.g., RP-HPLC) Deprotection->Purification QC Quality Control (Mass Spec, CE) Purification->QC

Figure 2: Post-synthesis workflow from cleavage to quality control.
Protocol 3: Purification by Reverse-Phase HPLC

  • Sample Preparation:

  • HPLC Method:

    • Equilibrate a C18 reverse-phase HPLC column with the starting mobile phase conditions.

    • Inject the oligonucleotide sample.

    • Elute the oligonucleotide using a gradient of increasing acetonitrile concentration in the mobile phase.

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the major peak, which represents the full-length product.

  • Post-Purification Processing:

    • If a "DMT-on" purification strategy was used (where the final DMT group is left on to aid in separation), the collected fractions must be treated with a mild acid (e.g., 80% acetic acid) to remove the DMT group.

    • Desalt the purified oligonucleotide using a method such as ethanol (B145695) precipitation or a desalting column.

    • Lyophilize the final product to obtain a dry powder.

Quality Control

The final oligonucleotide product should be analyzed to confirm its identity and purity. Common analytical techniques include:

  • Mass Spectrometry (MS): To verify the molecular weight of the full-length product.

  • Capillary Electrophoresis (CE) or Polyacrylamide Gel Electrophoresis (PAGE): To assess the purity and identify the presence of truncated sequences.[14]

  • UV Spectrophotometry: To quantify the oligonucleotide concentration by measuring its absorbance at 260 nm.[1]

Conclusion

Solid-phase oligonucleotide synthesis, primarily utilizing phosphoramidite chemistry, is a highly refined and indispensable technology. A thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and careful monitoring of quantitative parameters are essential for the successful production of high-quality oligonucleotides for research, diagnostic, and therapeutic applications. As the demand for synthetic nucleic acids continues to grow, further advancements in synthesis chemistry, automation, and purification will continue to enhance the efficiency and accessibility of this critical technology.

References

The Chemical Cornerstone of Peptide Synthesis: An In-depth Guide to Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a linchpin in modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into complex peptide chains. Its selective removal, or deprotection, under mild basic conditions is a critical step that dictates the overall success and purity of the synthesized peptide. This technical guide provides a comprehensive overview of the chemical principles underpinning Fmoc deprotection, detailed experimental protocols, and a quantitative analysis of factors influencing its efficiency.

The Chemical Mechanism: A Base-Catalyzed Elimination

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. This two-step process is initiated by the abstraction of an acidic proton from the C9 position of the fluorenyl ring by a base, most commonly a secondary amine like piperidine (B6355638).[1][2] This deprotonation generates a resonance-stabilized carbanion.

Subsequently, the unstable carbanion undergoes an elimination reaction, leading to the cleavage of the C-O bond and the formation of a highly reactive electrophilic intermediate, dibenzofulvene (DBF). The free amine of the resin-bound amino acid is liberated, ready for the next coupling step in the SPPS cycle.[2][3] The secondary amine used for deprotection also acts as a scavenger, reacting with the DBF to form a stable adduct, which drives the equilibrium of the reaction towards the deprotected product and prevents unwanted side reactions of the DBF with the growing peptide chain.[1][4]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Fmoc_Peptide->Proton_Abstraction + Base Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Base Adduct Base->DBF_Adduct Carbanion Intermediate Carbanion Proton_Abstraction->Carbanion Formation of Carbanion Elimination Carbanion->Elimination Deprotected_Peptide H₂N-Peptide-Resin (Free Amine) Elimination->Deprotected_Peptide DBF Dibenzofulvene (DBF) Elimination->DBF DBF->DBF_Adduct + Base (Scavenging)

Figure 1: Chemical mechanism of Fmoc deprotection.

Quantitative Analysis of Deprotection Parameters

The efficiency of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, reaction time, and the specific amino acid residue.

Deprotection Kinetics

The rate of Fmoc removal can vary depending on the deprotection reagent and the amino acid. The following table summarizes kinetic data for the deprotection of Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH with different bases.

Amino AcidDeprotection Reagent (20% v/v in DMF)Time (min)Deprotection Efficiency (%)
Fmoc-L-Leucine-OH Piperidine3~80
7>95
10>99
4-Methylpiperidine3~80
7>95
10>99
Piperazine (B1678402) (10% w/v)3~75
7>95
10>99
Fmoc-L-Arginine(Pbf)-OH Piperidine3~60
7~85
10>95
4-Methylpiperidine3~60
7~85
10>95
Piperazine (10% w/v)3~50
7~80
10>95

Data adapted from a study on deprotection reagents in Fmoc solid-phase peptide synthesis.[2]

Common Deprotection Reagents and Conditions

A variety of bases and solvent systems can be employed for Fmoc deprotection, each with its own advantages and disadvantages.

Deprotection ReagentConcentrationSolventTypical Reaction TimeNotes
Piperidine20-50% (v/v)DMF or NMP2 x (1-10 min)The most common and robust condition. A two-step deprotection is standard.[5]
4-Methylpiperidine (4-MP)20% (v/v)DMF2 x (1-10 min)An alternative to piperidine with similar efficiency.[5]
Piperazine5-10% (w/v)DMF or NMP2 x (5-15 min)Can reduce side reactions like diketopiperazine formation.[6]
DBU / Piperazine2% DBU / 5% PiperazineNMP2 x 5 minA potent, non-nucleophilic base combination that can significantly reduce DKP formation.[6]
Pyrrolidine20% (v/v)DMF2 x (5-15 min)A more effective base than piperidine in less polar solvents.[4]

Experimental Protocols

The following protocols outline standard procedures for Fmoc deprotection in manual and automated solid-phase peptide synthesis.

Manual Fmoc Deprotection Protocol (0.1 mmol scale)

Materials:

  • Peptide-resin with N-terminal Fmoc-protected amino acid

  • Fmoc-grade N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or bubbler with inert gas (N₂ or Ar)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes at room temperature.[3]

  • Solution Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.[3]

  • Solution Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct.

    • Wash with DMF (5-7 times).[7]

    • Wash with DCM (3 times).[3]

    • Wash with MeOH (3 times).[3]

  • Drying: Dry the deprotected resin under a stream of nitrogen. The resin is now ready for the next coupling step.

Monitoring Deprotection Completion

The completion of the Fmoc deprotection can be monitored qualitatively and quantitatively.

  • Qualitative (Kaiser Test): A small sample of the resin beads is treated with ninhydrin (B49086) reagents. A positive test (blue or purple color) indicates the presence of a free primary amine, signifying successful deprotection.[3][8]

  • Quantitative (UV Spectroscopy): The concentration of the DBF-piperidine adduct in the drained deprotection solution can be measured spectrophotometrically at approximately 301 nm.[3] This allows for the quantitative determination of the extent of Fmoc removal.

Experimental_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin (DMF) Start->Swell Deprotection1 First Deprotection (20% Piperidine/DMF, 1-3 min) Swell->Deprotection1 Deprotection2 Second Deprotection (20% Piperidine/DMF, 10-15 min) Deprotection1->Deprotection2 Wash_DMF Wash with DMF (5-7x) Deprotection2->Wash_DMF Monitor Monitor Completion (Kaiser Test / UV Spec) Deprotection2->Monitor Optional Wash_DCM Wash with DCM (3x) Wash_DMF->Wash_DCM Wash_MeOH Wash with MeOH (3x) Wash_DCM->Wash_MeOH Dry Dry Resin Wash_MeOH->Dry End End: Deprotected Peptide-Resin Dry->End

Figure 2: Standard experimental workflow for Fmoc deprotection.

Side Reactions and Mitigation Strategies

While generally efficient, Fmoc deprotection can be accompanied by side reactions that compromise the purity and yield of the final peptide.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic imide (aspartimide) under basic conditions. This can lead to racemization and the formation of β-aspartyl peptides. Mitigation strategies include the use of sterically hindered protecting groups for the aspartic acid side chain or employing milder deprotection conditions.

  • Diketopiperazine (DKP) Formation: This is a common side reaction, particularly when proline is the second amino acid in the sequence. The deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving a cyclic dipeptide from the solid support. Using a combination of 2% DBU and 5% piperazine in NMP for deprotection has been shown to drastically reduce DKP formation.[6]

  • Racemization: Cysteine and histidine residues are particularly prone to racemization during Fmoc deprotection. The use of milder bases or shorter deprotection times can help to minimize this side reaction.

Logical_Relationships Deprotection_Efficiency Fmoc Deprotection Efficiency Peptide_Purity Final Peptide Purity & Yield Deprotection_Efficiency->Peptide_Purity Base_Choice Choice of Base Base_Choice->Deprotection_Efficiency Side_Reactions Side Reactions Base_Choice->Side_Reactions Concentration Base Concentration Concentration->Deprotection_Efficiency Time Reaction Time Time->Deprotection_Efficiency Time->Side_Reactions Solvent Solvent Polarity Solvent->Deprotection_Efficiency Amino_Acid Amino Acid Steric Hindrance Amino_Acid->Deprotection_Efficiency Amino_Acid->Side_Reactions Aspartimide Aspartimide Formation Side_Reactions->Aspartimide DKP Diketopiperazine (DKP) Formation Side_Reactions->DKP Racemization Racemization Side_Reactions->Racemization Side_Reactions->Peptide_Purity decreases

Figure 3: Factors influencing Fmoc deprotection efficiency and peptide purity.

Conclusion

A thorough understanding of the chemical principles of Fmoc deprotection is paramount for the successful synthesis of high-quality peptides. By carefully selecting deprotection reagents and conditions, monitoring reaction completion, and being cognizant of potential side reactions, researchers can optimize their SPPS workflows to achieve higher yields and purities of their target peptides. The protocols and data presented in this guide serve as a valuable resource for both novice and experienced peptide chemists in navigating this critical step of peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for Oligonucleotide Synthesis using Fmoc-Protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of amino-modified oligonucleotides using Fmoc-protected DMT-Dt PEG2 NH2 phosphoramidite (B1245037). This amino-modifier phosphoramidite enables the introduction of a primary amine at a desired position within a synthetic oligonucleotide. The incorporated amino group can be used for subsequent conjugation with a variety of molecules, such as fluorescent dyes, biotin, or peptides, making it a valuable tool for various research, diagnostic, and therapeutic applications.[1]

The use of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the primary amine offers the advantage of selective on-support deprotection, allowing for solid-phase conjugation prior to the final cleavage and deprotection of the oligonucleotide.[2][3] The dimethoxytrityl (DMT) group on the 5'-hydroxyl allows for standard phosphoramidite chemistry and aids in the purification of the full-length oligonucleotide. The polyethylene (B3416737) glycol (PEG) linker enhances solubility and reduces steric hindrance between the oligonucleotide and any conjugated molecule.

Chemical Structure and Properties

The Fmoc-protected DMT-Dt PEG2 NH2 amidite is a phosphoramidite monomer used in automated oligonucleotide synthesis. While the exact structure of "Dt" can vary, it typically refers to a modified deoxythymidine base. The general structure consists of a deoxythymidine nucleoside linked to a PEG2 (diethylene glycol) spacer, which is in turn attached to an amino group protected by Fmoc. The 5'-hydroxyl group of the deoxyribose is protected by a DMT group, and the 3'-position is functionalized with a phosphoramidite moiety for coupling to the growing oligonucleotide chain.

Caption: General structure of the this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
This compoundVariousAnhydrous, for oligonucleotide synthesis
Standard DNA/RNA phosphoramiditesVariousAnhydrous, for oligonucleotide synthesis
Solid Support (e.g., CPG)VariousPre-loaded with the first nucleoside
Activator (e.g., 0.25 M DCI)VariousAnhydrous
Capping Reagents (Cap A and Cap B)VariousAnhydrous
Oxidizer (e.g., Iodine solution)VariousAnhydrous
Deblocking Reagent (e.g., 3% TCA in DCM)VariousAnhydrous
Anhydrous Acetonitrile (B52724) (ACN)Various< 10 ppm water
20% Piperidine (B6355638) in DMFPrepared freshAnhydrous
Ammonium (B1175870) Hydroxide (B78521) (28-30%)VariousACS grade
Methylamine (B109427) solution (40% in water) or AMAVariousACS grade
Triethylammonium acetate (B1210297) (TEAA) bufferPrepared in-houseHPLC grade
Acetonitrile (ACN)VariousHPLC grade
Oligonucleotide Synthesis Workflow

The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The workflow involves a cycle of deblocking, coupling, capping, and oxidation for each nucleotide addition.

G start Start with Solid Support deblock Deblocking (Remove 5'-DMT) start->deblock couple Coupling (Add next phosphoramidite) deblock->couple cap Capping (Block unreacted 5'-OH) couple->cap oxidize Oxidation (Stabilize phosphate (B84403) linkage) cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock Next nucleotide add_modifier Couple Fmoc-Amidite repeat->add_modifier Add Amino-Modifier final_deblock Final Deblocking (Optional: DMT-on purification) repeat->final_deblock End of sequence add_modifier->cap end Oligonucleotide Synthesis Complete final_deblock->end

Caption: Automated oligonucleotide synthesis cycle.

Protocol for Incorporation of this compound
  • Preparation: Dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure all reagents and the synthesizer lines are anhydrous to maintain high coupling efficiency.[4]

  • Coupling Step:

    • Program the DNA synthesizer to deliver the dissolved Fmoc-amidite during the desired coupling cycle.

    • A standard coupling time for modified phosphoramidites is typically longer than for standard bases, ranging from 5 to 15 minutes to ensure high coupling efficiency.[5]

    • The activator, such as 0.25 M 4,5-dicyanoimidazole (B129182) (DCI), is delivered simultaneously with the phosphoramidite.[6]

  • Capping, Oxidation, and Deblocking: Proceed with the standard capping, oxidation, and deblocking steps for the subsequent cycles as per the synthesizer's protocol.

On-Support Fmoc Deprotection and Conjugation (Optional)

This procedure is performed if conjugation is desired while the oligonucleotide is still attached to the solid support.

  • After the final coupling step, ensure the 5'-DMT group is removed.

  • Wash the solid support extensively with anhydrous acetonitrile.

  • Prepare a fresh solution of 20% piperidine in anhydrous dimethylformamide (DMF).

  • Treat the solid support with the 20% piperidine solution for 15-30 minutes at room temperature to remove the Fmoc group.[2]

  • Wash the support thoroughly with DMF and then with acetonitrile to remove piperidine and the Fmoc adduct.

  • The now free primary amine is available for on-support conjugation with an activated molecule (e.g., NHS ester of a dye).

Cleavage and Deprotection
  • Cleavage from Support: Transfer the solid support to a screw-cap vial. Add 1 mL of concentrated ammonium hydroxide (28-30%) or a mixture of ammonium hydroxide and methylamine (AMA) for faster deprotection.[3][7]

  • Deprotection:

    • Standard Deprotection (Ammonium Hydroxide): Incubate the vial at 55°C for 8-16 hours. This will cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone. The Fmoc group is also removed under these conditions.

    • Rapid Deprotection (AMA): Incubate the vial with AMA solution at 65°C for 10-15 minutes.[3] This method is faster and often results in fewer side products.

  • Work-up: After incubation, cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the solution to dryness using a centrifugal evaporator.

Purification and Quality Control

Purification of the amino-modified oligonucleotide is crucial to remove failure sequences and by-products.

Purification Methods
Purification MethodPrinciplePurity AchievedRecommended for
Desalting Removes salts and small molecules.LowApplications where purity is not critical, such as some PCR applications.
Cartridge Purification Reverse-phase separation based on hydrophobicity (DMT-on).>80%Routine applications requiring moderately pure oligonucleotides.[8]
RP-HPLC High-resolution reverse-phase separation based on hydrophobicity.>95%Demanding applications such as therapeutics, diagnostics, and bioconjugation.[8][9][10][11]
Anion-Exchange HPLC Separation based on the negative charge of the phosphate backbone.>95%Purification of long oligonucleotides and separation of phosphorothioate (B77711) diastereomers.[10]
PAGE Separation based on size and charge.>98%Applications requiring very high purity, such as crystallography.[10]
Recommended Purification Protocol (RP-HPLC)
  • Sample Preparation: Resuspend the dried crude oligonucleotide in sterile, nuclease-free water or a suitable buffer (e.g., 0.1 M TEAA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the length and sequence of the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Desalting: Remove the TEAA buffer from the purified fraction by a desalting step (e.g., using a desalting column or ethanol (B145695) precipitation).

Quality Control
Analysis MethodInformation Provided
UV Spectrophotometry Quantification of the oligonucleotide concentration (OD260).
Analytical RP-HPLC Assessment of purity by separating the full-length product from failure sequences.
Mass Spectrometry (ESI or MALDI-TOF) Confirmation of the correct molecular weight of the synthesized oligonucleotide.[12][13][14][15]

Quantitative Data

Coupling Efficiency

The coupling efficiency of the this compound is expected to be high, typically >98%, which is comparable to standard phosphoramidites.[16] However, actual efficiency can be influenced by several factors.

FactorImpact on Coupling EfficiencyRecommendation
Reagent Purity Impurities in the amidite or activator can significantly lower efficiency.Use high-purity, anhydrous reagents.
Water Content Moisture in the acetonitrile or on the synthesizer can quench the reaction.Use anhydrous acetonitrile (<10 ppm water) and ensure the system is dry.[4]
Coupling Time Insufficient time can lead to incomplete coupling.Use an extended coupling time (5-15 minutes) for modified amidites.[5]
Activator Concentration Sub-optimal activator concentration can reduce the reaction rate.Use the recommended concentration of a suitable activator (e.g., 0.25 M DCI).[6]

The overall yield of a 20-mer oligonucleotide synthesized with different average coupling efficiencies is presented below.

Average Coupling EfficiencyTheoretical Yield of Full-Length Product
99.5%90.5%
99.0%81.8%
98.5%73.9%
98.0%66.8%

Theoretical Yield = (Coupling Efficiency)^(n-1), where n is the number of couplings.[17]

Post-Synthesis Labeling Protocol

This protocol describes the labeling of the purified amino-modified oligonucleotide in solution.

  • Oligonucleotide Preparation: Dissolve the purified and desalted amino-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).

  • Label Preparation: Dissolve the NHS-ester of the label (e.g., a fluorescent dye) in an anhydrous organic solvent like DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved label to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight.

  • Purification: Purify the labeled oligonucleotide from the excess unconjugated label using desalting, cartridge purification, or RP-HPLC.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency 1. Moisture in reagents/system.2. Degraded phosphoramidite.3. Insufficient coupling time.1. Use fresh, anhydrous reagents.2. Store phosphoramidites under inert gas at -20°C.3. Increase the coupling time for the modified amidite.
Incomplete Deprotection 1. Insufficient deprotection time or temperature.2. Inactive deprotection reagent.1. Ensure correct incubation time and temperature.2. Use a fresh deprotection solution (e.g., AMA for rapid deprotection).
Multiple Peaks in HPLC 1. Failure sequences from incomplete coupling.2. Side reactions during synthesis or deprotection.1. Optimize coupling efficiency.2. Use milder deprotection conditions if the sequence is sensitive.3. Optimize HPLC gradient for better separation.
Low Labeling Efficiency 1. Hydrolysis of the NHS-ester.2. Incorrect pH of the conjugation buffer.3. Inactive amino group.1. Prepare the label solution immediately before use.2. Ensure the pH of the buffer is between 8.5 and 9.0.3. Confirm the presence of the free amino group by mass spectrometry of the unlabeled oligo.

References

Application Notes and Protocols for Fmoc-Protected DMT-Dt PEG2 NH2 Amidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected DMT-Dt PEG2 NH2 amidite is a specialized phosphoramidite (B1245037) designed for the incorporation of a primary amine into a synthetic oligonucleotide. This amine can be introduced at the 5'-terminus, 3'-terminus (when using a solid support functionalized with the modifier), or internally. The primary amine serves as a versatile reactive handle for the postsynthetic conjugation of various molecules, including fluorophores, quenchers, biotin, or therapeutic agents.

This modifier features three key components:

  • A dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function, allowing for the stepwise synthesis of the oligonucleotide and spectrophotometric monitoring of coupling efficiency.

  • A deoxythymidine (Dt) core: The modifier is built upon a deoxythymidine nucleoside.

  • An Fmoc-protected amino group: The primary amine is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] The use of the Fmoc group offers the flexibility of postsynthetic labeling on the solid support under mild conditions.[1][2]

  • A polyethylene (B3416737) glycol (PEG2) spacer: A short, hydrophilic diethylene glycol linker separates the amino group from the oligonucleotide backbone, which can improve the accessibility of the amine for subsequent conjugation reactions.

These application notes provide a detailed protocol for the efficient use of this compound in a standard automated DNA synthesizer.

Chemical Structure

G cluster_Dt Deoxythymidine (Dt) Core cluster_DMT 5'-DMT Protecting Group cluster_amidite 3'-Phosphoramidite Moiety cluster_linker Fmoc-PEG2-Amine Linker Dt Dt DMT DMT Dt->DMT 5'-O Amidite Amidite Dt->Amidite 3'-O Linker Linker Dt->Linker N3

Caption: Structure of this compound.

Experimental Protocols

Reagent Preparation
  • Amidite Solution: Dissolve the this compound in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M. To ensure complete dissolution, gently swirl the vial for approximately 5 minutes.[3]

  • Standard Synthesizer Reagents: Prepare all other necessary reagents (e.g., activator, capping reagents, oxidizing solution, deblocking solution) according to the DNA synthesizer manufacturer's recommendations.

Automated DNA Synthesis

The synthesis cycle for incorporating the this compound is analogous to that of standard nucleoside phosphoramidites and consists of four main steps: deblocking, coupling, capping, and oxidation.[4]

synthesis_workflow start Start Cycle deblocking Step 1: Deblocking (Detritylation) Removes 5'-DMT group from the growing oligonucleotide chain on the solid support. start->deblocking coupling Step 2: Coupling This compound is activated and coupled to the free 5'-hydroxyl group. deblocking->coupling Exposes 5'-OH capping Step 3: Capping Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences. coupling->capping oxidation Step 4: Oxidation The phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. capping->oxidation next_cycle More Nucleotides? oxidation->next_cycle next_cycle->deblocking Yes end Synthesis Complete next_cycle->end No

Caption: Automated DNA synthesis cycle for phosphoramidites.

Protocol:

  • Deblocking: The 5'-DMT group of the support-bound oligonucleotide is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane) to generate a free 5'-hydroxyl group.

  • Coupling: The prepared 0.1 M solution of this compound is delivered to the synthesis column along with an activator (e.g., 5-(ethylthio)-1H-tetrazole). A coupling time of 3-5 minutes is generally sufficient, though optimization may be required for specific sequences.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing solution (e.g., iodine in a tetrahydrofuran/water/pyridine mixture).

Post-Synthesis Processing

Two primary pathways can be followed after synthesis, depending on whether the conjugation will be performed on the solid support or in solution.

deprotection_workflow synthesis_complete Oligonucleotide Synthesis Complete on Solid Support on_support_labeling Labeling on Solid Support? synthesis_complete->on_support_labeling fmoc_deprotection Pathway A: On-Support Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) on_support_labeling->fmoc_deprotection Yes cleavage_deprotection_B Pathway B: Cleavage from Support & Simultaneous Deprotection (Bases and Fmoc group) (e.g., Concentrated NH4OH) on_support_labeling->cleavage_deprotection_B No wash_resin Wash Resin fmoc_deprotection->wash_resin conjugation On-Support Conjugation (e.g., with NHS-ester of a dye) wash_resin->conjugation cleavage_deprotection_A Cleavage from Support & Base Deprotection (e.g., Concentrated NH4OH) conjugation->cleavage_deprotection_A purification_A Purification of Labeled Oligo (e.g., RP-HPLC) cleavage_deprotection_A->purification_A purification_B Purification of Amino-Modified Oligo (e.g., RP-HPLC) cleavage_deprotection_B->purification_B solution_conjugation Solution-Phase Conjugation purification_B->solution_conjugation final_purification Final Purification solution_conjugation->final_purification

Caption: Post-synthesis processing workflows.

Pathway A: On-Support Conjugation

This is the preferred method when the label is stable to the final cleavage and deprotection conditions.

  • On-Support Fmoc Deprotection:

    • Wash the solid support with dry acetonitrile.

    • Treat the support with a solution of 20% piperidine in dimethylformamide (DMF) for 10-20 minutes at room temperature.[5][6]

    • Thoroughly wash the support with DMF, followed by acetonitrile, to remove the piperidine and cleaved Fmoc adducts.

  • On-Support Conjugation:

    • Dissolve the activated label (e.g., an NHS-ester of a fluorescent dye) in an appropriate solvent (e.g., DMF or DMSO/acetonitrile).

    • Add the labeling solution to the support and allow the reaction to proceed for 2-4 hours at room temperature.

  • Cleavage and Deprotection:

    • After conjugation, cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases using concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours.[7]

Pathway B: Solution-Phase Conjugation

  • Cleavage and Simultaneous Deprotection:

    • Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours. This step simultaneously cleaves the oligonucleotide from the support, removes the protecting groups from the nucleobases, and removes the Fmoc group from the primary amine.[3]

  • Purification of the Amino-Modified Oligonucleotide:

    • Purify the crude amino-modified oligonucleotide using reverse-phase HPLC or cartridge purification.[7]

  • Solution-Phase Conjugation:

    • Perform the conjugation reaction in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0).

  • Final Purification:

    • Purify the final conjugated oligonucleotide to remove any unreacted label and oligonucleotide.

Purification and Analysis
  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying both the intermediate amino-modified oligonucleotide and the final conjugated product.[7][8][9] The hydrophobicity of the DMT group (if left on) or the conjugated label aids in the separation from failure sequences.

  • Analysis: The purity and identity of the modified oligonucleotide should be confirmed by analytical RP-HPLC and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical performance parameters. Note that actual results may vary depending on the specific sequence, synthesizer, and reagents used.

ParameterTypical Value/RangeNotes
Amidite Concentration 0.1 M in anhydrous acetonitrileStandard concentration for most DNA synthesizers.
Coupling Time 3 - 5 minutesMay require optimization for long oligonucleotides or difficult sequences.
Coupling Efficiency > 98%Monitored by spectrophotometric measurement of the released DMT cation.
Fmoc Deprotection (On-Support) 20% Piperidine in DMF, 10-20 minEnsure thorough washing after deprotection.
Final Cleavage & Deprotection Conc. NH₄OH, 55°C, 8-12 hoursThis will also remove the Fmoc group if not done previously.[3]
Purification Method Reverse-Phase HPLCProvides high purity for subsequent applications.[7][8][9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Incomplete dissolution of amidite- Degraded amidite or activator- Insufficient coupling time- Ensure amidite is fully dissolved before use- Use fresh, high-quality reagents- Increase coupling time in 1-minute increments
Incomplete Fmoc Removal - Insufficient deprotection time- Degraded piperidine solution- Increase piperidine treatment time- Prepare a fresh solution of 20% piperidine in DMF
Multiple Peaks in HPLC - Incomplete capping- Side reactions during conjugation- Incomplete deprotection- Check capping reagents and protocol- Optimize conjugation conditions (pH, time, temperature)- Ensure complete deprotection of all protecting groups

By following these guidelines, researchers can successfully incorporate a primary amine into synthetic oligonucleotides using this compound, enabling a wide range of subsequent labeling and conjugation applications.

References

Application Notes and Protocols: Coupling Efficiency and Utilization of Fmoc-protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Fmoc-protected DMT-Dt PEG2 NH2 amidite is a specialized phosphoramidite (B1245037) monomer used in solid-phase oligonucleotide synthesis to introduce a primary amine functional group.[1][2][3] This reagent is uniquely designed with two distinct protecting groups: an acid-labile dimethoxytrityl (DMT) group on a hydroxyl function and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the primary amine. This orthogonal protection scheme allows for the standard, stepwise synthesis of an oligonucleotide via the removal of the DMT group, while the Fmoc-protected amine remains intact. The primary amine can then be selectively deprotected at a desired step to allow for the covalent attachment of various molecules, such as fluorescent dyes, quenchers, biotin, or other ligands, making it an invaluable tool for creating custom-functionalized oligonucleotides. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides a flexible linker arm between the oligonucleotide and the conjugated moiety.[4]

2.0 Core Concepts

2.1 Phosphoramidite Chemistry The incorporation of this amidite follows the standard phosphoramidite synthesis cycle, a four-step process that is repeated for each nucleotide addition.[5][6] The cycle's efficiency is critical for producing high-quality, full-length oligonucleotides.

  • Step 1: Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, typically with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[6][7]

  • Step 2: Coupling: The phosphoramidite monomer, activated by a weak acid such as 1H-tetrazole or a non-nucleophilic activator like 5-(ethylthio)-1H-tetrazole (ETT), couples with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[6][]

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.[7]

  • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester bond, typically using an iodine solution.[6]

2.2 Orthogonal Protection Strategy The key feature of this amidite is the presence of two different types of protecting groups that can be removed under distinct chemical conditions.[9]

  • DMT Group: Acid-labile. Removed during each synthesis cycle to allow for chain elongation.

  • Fmoc Group: Base-labile. Stable to the acidic conditions of detritylation but can be selectively removed using a mild base, such as piperidine (B6355638) or 1,8-Diazabicycloundec-7-ene (DBU), without cleaving the oligonucleotide from the solid support.[10][11][12]

This orthogonality permits the synthesis of the full-length oligonucleotide, followed by the specific deprotection of the amine for on-support conjugation prior to the final cleavage and deprotection steps.

Application Notes

3.1 Primary Applications The primary use of this compound is to introduce a reactive primary amine at the 5'-terminus, 3'-terminus, or an internal position of a synthetic oligonucleotide. This amine serves as a chemical handle for the post-synthetic attachment of a wide range of functional molecules, enabling applications in:

  • Diagnostics: Covalent attachment of fluorescent probes (e.g., FAM, Cy3, Cy5) or quenchers for creating qPCR probes and molecular beacons.

  • Therapeutics: Conjugation of cell-penetrating peptides, delivery polymers, or targeting ligands to enhance the pharmacokinetic properties of antisense oligonucleotides, siRNAs, or aptamers.[13][14][15]

  • Bioconjugation: Immobilization of oligonucleotides onto surfaces for microarray fabrication or attachment to proteins and other biomolecules.

3.2 Coupling Efficiency The stepwise coupling efficiency is a critical determinant of the overall yield of the final full-length oligonucleotide. While specific quantitative data for this compound is not extensively published, the coupling efficiency of specialty phosphoramidites is generally very high under optimized conditions, often comparable to standard nucleoside phosphoramidites. Efficiencies of over 98-99% are routinely achieved.[6][16]

Factors that can influence coupling efficiency include:

  • Purity of the Amidite: Must be of high purity and free from moisture and oxidation.

  • Activator: The choice and concentration of the activator are crucial. Activators like ETT or DCI are commonly used.

  • Coupling Time: Modified or bulky phosphoramidites may require an extended coupling time compared to standard DNA/RNA amidites to ensure the reaction goes to completion.

  • Reagent Quality: Anhydrous acetonitrile (B52724) and other reagents must be strictly maintained to prevent side reactions.

Table 1: Typical Coupling Parameters for Phosphoramidites

ParameterStandard Amidites (A, C, G, T)Modified/Bulky Amidites (e.g., Fmoc-PEG)Reference
Typical Efficiency > 99%> 98%[6][16]
Amidite Concentration 0.05 - 0.15 M in Acetonitrile0.1 - 0.2 M in Acetonitrile[16][17]
Activator 0.25 - 0.45 M ETT or DCI0.25 - 0.5 M ETT or DCI[17]
Coupling Time 30 - 180 seconds180 - 600 seconds[16][17]

Experimental Protocols

4.1 Protocol 1: Incorporation into Oligonucleotide Sequence

This protocol describes the automated synthesis step for coupling the this compound.

  • Preparation: Dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solution is prepared under an inert atmosphere (e.g., Argon or Nitrogen).[17][18]

  • Synthesizer Setup: Place the prepared amidite solution on a designated port on an automated DNA/RNA synthesizer.

  • Synthesis Cycle Programming: Program the synthesizer to perform the standard phosphoramidite cycle (Deblocking, Coupling, Capping, Oxidation).

  • Modify Coupling Step: For the step involving the specialty amidite, extend the coupling time to 3-5 minutes to ensure maximum coupling efficiency.

  • Execution: Initiate the synthesis protocol. The synthesizer will automatically perform the sequential addition of monomers, including the modified amidite.

  • Post-Synthesis: After the final monomer is added, keep the terminal DMT group on if purification by reverse-phase HPLC is planned.

4.2 Protocol 2: On-Support Selective Fmoc-Group Deprotection

This protocol is performed after the full-length oligonucleotide has been synthesized but before cleavage from the solid support.

  • Resin Preparation: Once synthesis is complete, wash the controlled pore glass (CPG) support thoroughly with anhydrous acetonitrile and dry it under a stream of argon.

  • Deprotection Solution: Prepare a solution of 20% piperidine in dimethylformamide (DMF).[11][12]

  • Fmoc Removal: Add the deprotection solution to the synthesis column or reaction vessel containing the CPG. Allow the reaction to proceed for 30 minutes at room temperature.

  • Washing: Extensively wash the CPG support with DMF, followed by acetonitrile, to remove the cleaved Fmoc adduct and residual piperidine.

  • Drying: Dry the support thoroughly under argon or vacuum. The support-bound oligonucleotide now has a free primary amine and is ready for on-support conjugation.

4.3 Protocol 3: Final Cleavage and Global Deprotection

This protocol is used if the amine does not require selective deprotection and conjugation. The Fmoc group will be removed along with all other protecting groups.

  • Preparation: Place the CPG support in a sealed vial.

  • Cleavage/Deprotection: Add concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). The Fmoc group is labile to these basic conditions.[18]

  • Incubation: Heat the sealed vial at 55 °C for 8-12 hours (or as required by the nucleobase protecting groups).

  • Work-up: Cool the vial, transfer the supernatant containing the cleaved oligonucleotide to a new tube, and evaporate the solvent.

  • Purification: Resuspend the crude oligonucleotide pellet in water and proceed with purification (e.g., HPLC or PAGE).

Visualizations

Oligo_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Acid (TCA) Capping 3. Capping (Failure Sequence Block) Coupling->Capping Activator Oxidation 4. Oxidation (Linkage Stabilization) Capping->Oxidation Oxidation->Deblocking Iodine

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Orthogonal_Deprotection Orthogonal Deprotection Workflow cluster_synthesis Chain Elongation cluster_conjugation Amine Functionalization Start Oligo with Terminal DMT and Fmoc Groups DMT_Removal DMT Removal (Acid Treatment) Start->DMT_Removal Path A Fmoc_Removal Fmoc Removal (Base Treatment) Start->Fmoc_Removal Path B Next_Coupling Couple Next Monomer DMT_Removal->Next_Coupling Conjugation Conjugate Ligand to Free Amine Fmoc_Removal->Conjugation

Caption: Orthogonal strategy using acid-labile DMT and base-labile Fmoc groups.

Post_Synthesis_Workflow Start Synthesized Oligo on Solid Support Fmoc_Deprotect 1. On-Support Fmoc Deprotection (Optional) Start->Fmoc_Deprotect Cleave 3. Cleavage from Support & Global Deprotection Start->Cleave No Conjugation Conjugate 2. On-Support Conjugation Fmoc_Deprotect->Conjugate Conjugate->Cleave Purify 4. Purification (e.g., HPLC) Cleave->Purify Final_Product Final Conjugated Oligonucleotide Purify->Final_Product

Caption: Post-synthesis workflow for creating functionalized oligonucleotides.

References

Protocol for 5'-Amino-Modification of Oligonucleotides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis, Purification, and Application of 5'-Amino-Modified Oligonucleotides

For researchers, scientists, and professionals in drug development, the precise modification of oligonucleotides is a cornerstone of innovation. The introduction of a primary amine at the 5'-terminus of an oligonucleotide opens up a vast landscape of possibilities for conjugation with a wide array of molecules, including fluorescent dyes, quenchers, proteins, and therapeutic agents. This document provides a comprehensive guide to the 5'-amino-modification of oligonucleotides, with a focus on the widely used N-hydroxysuccinimide (NHS) ester conjugation chemistry.

Introduction to 5'-Amino-Modification

5'-amino-modification involves the introduction of a primary amine group at the 5'-end of a synthetic oligonucleotide. This is typically achieved during solid-phase synthesis using a phosphoramidite (B1245037) reagent containing a protected amine linked by a spacer arm.[1] The length and nature of this spacer can be varied to suit specific applications, with common options including C3, C6, and C12 alkyl chains, as well as more hydrophilic polyethylene (B3416737) glycol (TEG) linkers.[2][3][4] The primary amine serves as a versatile reactive handle for post-synthesis conjugation with molecules containing an amine-reactive group, most commonly an NHS ester.[5][6] This reaction forms a stable amide bond, covalently linking the molecule of interest to the oligonucleotide.[6][]

Choosing a 5'-Amino-Modifier

The choice of the 5'-amino-modifier depends on several factors, including the desired spacer length, the purification strategy, and the nature of the molecule to be conjugated.

Spacer Arm Length

The spacer arm separates the conjugated molecule from the oligonucleotide, which can be crucial for minimizing steric hindrance and preserving the hybridization properties of the oligonucleotide.[8]

  • C6 Amino Modifier : This is the most commonly used modifier, providing a 6-carbon spacer arm.[2][9]

  • C12 Amino Modifier : Offers a longer spacer, which can be beneficial when conjugating bulky molecules.[2]

  • TEG Amino Modifier : A hydrophilic spacer that can improve the aqueous solubility of the final conjugate.[4]

Protecting Groups

The primary amine of the modifier is protected during oligonucleotide synthesis to prevent unwanted side reactions. The choice of protecting group is often linked to the desired purification strategy.

Protecting GroupDescriptionDeprotection ConditionsKey AdvantagesConsiderations
Monomethoxytrityl (MMT) An acid-labile group.[10][11]Mild acidic conditions (e.g., 80% acetic acid).[10]Allows for "trityl-on" reverse-phase HPLC purification, where the hydrophobic MMT group is retained on the column, separating the full-length product from failure sequences.[10][11]Can be prematurely removed under certain conditions.[10]
Dimethoxysulfonyltrityl (DMS(O)MT) An improved acid-labile group.[4][10]Mild acidic conditions.[10]More stable than MMT during synthesis and allows for efficient "trityl-on" purification.[4][10]---
Trifluoroacetyl (TFA) A base-labile group.[11][12]Standard basic deprotection conditions used for oligonucleotides (e.g., aqueous ammonia).[12]Does not require a separate deprotection step if "trityl-on" purification is not needed.[12]Not suitable for "trityl-on" purification.
Phthalic acid diamide (B1670390) (PDA) A base-labile group.[4][10]Requires methylamine (B109427) or AMA for complete removal; ammonium (B1175870) hydroxide (B78521) is less effective.[4][10]The phosphoramidite is a stable, granular powder, which is easier to handle than the oily nature of other modifiers.[4][10]Incomplete deprotection with ammonium hydroxide.[10]

Experimental Workflow for 5'-Amino-Modification and Conjugation

The overall process for generating a 5'-conjugated oligonucleotide can be broken down into several key stages, from the initial synthesis of the amino-modified oligonucleotide to the final purification of the conjugate.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification1 Purification of Amino-Oligo cluster_conjugation Conjugation Reaction cluster_purification2 Purification of Conjugate synthesis Solid-Phase Synthesis of Oligonucleotide modification Addition of 5'-Amino- Modifier Phosphoramidite synthesis->modification cleavage Cleavage from Solid Support & Base Deprotection modification->cleavage purification1 HPLC Purification (e.g., RP-HPLC) cleavage->purification1 conjugation NHS Ester Conjugation purification1->conjugation purification2 HPLC or Gel Filtration Purification conjugation->purification2 reaction_mechanism Oligo Oligonucleotide-5'-NH₂ Conjugate Oligonucleotide-5'-NH-CO-R (Stable Amide Bond) Oligo->Conjugate Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS NHS (N-hydroxysuccinimide) NHS_Ester->NHS Leaving Group

References

Application Notes and Protocols: Incorporating an Amino-Linker into Synthetic DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of synthetic oligonucleotides (DNA and RNA) is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of an amino-linker is a versatile and widely used modification that provides a reactive primary amine for the covalent attachment of a wide array of molecules. This primary amine serves as a chemical handle for post-synthesis conjugation of reporters such as fluorescent dyes and quenchers, affinity tags like biotin (B1667282), and larger moieties including peptides and proteins.[1][2][3] Furthermore, amino-modified oligonucleotides are instrumental for immobilization onto solid surfaces, a critical step in the fabrication of microarrays and biosensors.[1]

These application notes provide a comprehensive overview of the two primary strategies for incorporating amino-linkers into synthetic DNA and RNA: pre-synthesis incorporation using phosphoramidite (B1245037) chemistry and post-synthesis conjugation. Detailed protocols for both methods are provided, along with a comparative summary of commonly used amino-linkers and their applications.

Methods for Incorporating Amino-Linkers

There are two principal methodologies for introducing an amino-linker into a synthetic oligonucleotide:

  • Pre-Synthesis Incorporation via Phosphoramidite Chemistry: This is the most common and efficient method, integrating the amino-linker into the oligonucleotide during automated solid-phase synthesis.[4][5] This approach utilizes specialized phosphoramidite monomers where the nucleobase is replaced by a linker arm terminating in a protected primary amine.

  • Post-Synthesis Conjugation: This method involves the chemical modification of an already synthesized oligonucleotide. While less common for introducing a simple amino-linker, it is the standard method for attaching other molecules to an existing amino-modified oligonucleotide. A common approach is the reaction of an N-hydroxysuccinimide (NHS) ester-activated molecule with the primary amine of the amino-linker.[6][7][8]

Pre-Synthesis Incorporation: The Phosphoramidite Method

The incorporation of an amino-linker during solid-phase synthesis is achieved by adding a specific amino-linker phosphoramidite at the desired position in the oligonucleotide sequence (5'-end, 3'-end, or internally).[3] These phosphoramidites are compatible with standard DNA/RNA synthesis cycles.[4]

Workflow for Pre-Synthesis Incorporation

G cluster_synthesis Automated Solid-Phase Synthesis start Start Synthesis on Solid Support elongation Elongation with Nucleoside Phosphoramidites start->elongation add_linker Addition of Amino-Linker Phosphoramidite elongation->add_linker finish_synthesis Complete Oligonucleotide Assembly add_linker->finish_synthesis cleavage Cleavage from Solid Support finish_synthesis->cleavage deprotection Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Purified Amino-Modified Oligonucleotide purification->final_product

Caption: Workflow for pre-synthesis incorporation of an amino-linker.

Amino-Linker Phosphoramidites

A variety of amino-linker phosphoramidites are commercially available, differing in the length of the spacer arm and the nature of the protecting group for the primary amine.

Linker TypeSpacer Arm LengthCommon Protecting GroupsKey Characteristics & Applications
Amino-Modifier C3 3 CarbonsMMT, TFAShorter linker, suitable for applications where proximity to the oligo is desired.[5]
Amino-Modifier C6 6 CarbonsMMT, TFAStandard, versatile linker for a wide range of labeling and immobilization applications.[3][5]
Amino-Modifier C12 12 CarbonsMMT, TFALonger linker to reduce steric hindrance between the oligonucleotide and conjugated molecule.[2][3][5]
Internal Amino-Modifier VariesMMT, TFAIncorporated within the sequence, often via a modified thymidine (B127349) (amino-dT).[3]
PEG Linkers VariesMMT, TFAPolyethylene glycol spacers increase hydrophilicity and solubility in aqueous solutions.[1]

Protecting Groups:

  • MMT (Monomethoxytrityl): An acid-labile protecting group. It can be removed on the synthesizer or left on for "trityl-on" purification by reverse-phase HPLC, which aids in separating the full-length product from failure sequences.[4]

  • TFA (Trifluoroacetyl): A base-labile protecting group that is removed during the standard ammonia (B1221849) deprotection step.[4]

Quantitative Data on Coupling Efficiency

The coupling efficiency of amino-linker phosphoramidites is generally high, often comparable to that of standard nucleoside phosphoramidites.

Linker TypeReported Coupling EfficiencyNotes
Generic Amino-Linker Phosphoramidites ~97-99%Determined by DMT analysis, which may slightly overestimate the actual performance.

Post-Synthesis Conjugation to Amino-Modified Oligonucleotides

Once an amino-modified oligonucleotide is synthesized and purified, the primary amine is available for conjugation with a molecule of interest. A widely used method is the reaction with an N-hydroxysuccinimide (NHS) ester-activated molecule.[6][7][8]

Workflow for Post-Synthesis NHS Ester Conjugation

G cluster_reaction Conjugation Reaction oligo Amino-Modified Oligonucleotide reaction Reaction in Buffer (pH 8.3-8.5) oligo->reaction nhs_ester NHS Ester-Activated Molecule nhs_ester->reaction purification Purification (e.g., Precipitation, HPLC) reaction->purification final_conjugate Purified Oligonucleotide Conjugate purification->final_conjugate

Caption: Workflow for post-synthesis conjugation with an NHS ester.

Factors Influencing Conjugation Yield

The efficiency of NHS ester conjugation is influenced by several factors:

  • pH: The reaction is highly pH-dependent, with an optimal range of 8.3-8.5.[6] At lower pH, the amino group is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.[6]

  • Buffer: Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the amino-modified oligonucleotide for reaction with the NHS ester.[9] Sodium bicarbonate or sodium borate (B1201080) buffers are commonly used.[7]

  • Concentration: Higher concentrations of the reactants can improve reaction kinetics.

  • Purity of Reagents: The purity of the amino-modified oligonucleotide and the NHS ester is critical for achieving high yields.

A study on optimizing NHS-ester coupling to aminoallyl-modified RNA reported achieving yields of up to 55%.[1]

Experimental Protocols

Protocol 1: Incorporation of a 5'-Amino-Linker during Solid-Phase Synthesis

This protocol provides a general procedure for incorporating a 5'-amino-linker phosphoramidite using an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Appropriate solid support (e.g., CPG)

  • Standard DNA/RNA phosphoramidites and synthesis reagents

  • Amino-linker phosphoramidite (e.g., 5'-Amino-Modifier C6-CE Phosphoramidite) dissolved in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.

  • Cleavage and deprotection solutions (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.

  • Phosphoramidite Installation: Install the vial containing the dissolved amino-linker phosphoramidite on a designated port of the synthesizer.

  • Synthesis Initiation: Start the automated synthesis protocol. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each nucleoside monomer.

  • Amino-Linker Coupling: At the final coupling step for the 5'-terminus, the synthesizer will add the amino-linker phosphoramidite instead of a standard nucleoside phosphoramidite.

  • Cleavage and Deprotection: Following the completion of the synthesis, the solid support is transferred to a vial. The oligonucleotide is cleaved from the support and the protecting groups are removed according to the manufacturer's protocol (e.g., incubation in concentrated ammonium hydroxide (B78521) at 55°C).

  • Purification: The crude amino-modified oligonucleotide is purified using an appropriate method, such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Post-Synthesis Conjugation of an NHS-Ester to an Amino-Modified Oligonucleotide

This protocol details the conjugation of an NHS-ester activated molecule to a purified amino-modified oligonucleotide.[7]

Materials:

  • Lyophilized amino-modified oligonucleotide

  • NHS-ester activated molecule (e.g., fluorescent dye)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5[7]

  • 3 M sodium acetate (B1210297), pH 5.2

  • Cold absolute ethanol (B145695)

  • Cold 70% ethanol

  • Nuclease-free water

  • Microcentrifuge

  • Laboratory shaker

Procedure:

  • Oligonucleotide Reconstitution: Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[7]

  • NHS-Ester Preparation: Dissolve the NHS-ester activated molecule in DMSO to a concentration of approximately 14 mM.[7]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the dissolved amino-modified oligonucleotide and the NHS-ester solution. A 10- to 20-fold molar excess of the NHS ester is typically used.

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours with continuous shaking.[7] Protect from light if using a photosensitive dye.

  • Ethanol Precipitation:

    • Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.

    • Add 3 volumes of cold absolute ethanol and vortex to mix.

    • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide conjugate.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

  • Washing:

    • Add 500 µL of cold 70% ethanol to the pellet.

    • Centrifuge at high speed for 15 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Repeat the wash step.

  • Drying and Resuspension:

    • Air-dry the pellet to remove any residual ethanol.

    • Resuspend the purified oligonucleotide conjugate in a desired volume of nuclease-free water or buffer.

  • Quantification and Quality Control:

    • Determine the concentration of the oligonucleotide conjugate using UV-Vis spectrophotometry.

    • Assess the purity and conjugation efficiency by HPLC or PAGE.

Applications of Amino-Modified Oligonucleotides

The versatility of the amino-linker has led to its widespread use in numerous applications:

Signaling Pathway for a Typical Application: Fluorescence In Situ Hybridization (FISH)

G cluster_probe_prep Probe Preparation cluster_fish_assay FISH Assay amino_oligo Amino-Modified Oligonucleotide conjugation Conjugation amino_oligo->conjugation dye Fluorescent Dye NHS-Ester dye->conjugation fish_probe Fluorescently Labeled FISH Probe conjugation->fish_probe hybridization Hybridization fish_probe->hybridization target_rna Target RNA in Cells/Tissue target_rna->hybridization detection Fluorescence Microscopy Detection hybridization->detection

Caption: Application workflow of an amino-modified oligo in FISH.

  • Labeling with Reporter Molecules: The primary amine readily reacts with NHS esters of fluorescent dyes, quenchers, and haptens like biotin and digoxigenin.[1] This is fundamental for applications such as qPCR probes, FISH probes, and various blotting techniques.

  • Immobilization on Solid Surfaces: Amino-modified oligonucleotides can be covalently attached to surfaces functionalized with carboxyl, aldehyde, or epoxy groups. This is the basis for creating DNA and RNA microarrays for gene expression analysis and SNP genotyping.[1]

  • Conjugation to Proteins and Peptides: The amino group can be used to crosslink oligonucleotides to proteins and peptides, creating conjugates for targeted drug delivery, therapeutic applications, and studying protein-nucleic acid interactions.

  • Biosensor Development: The immobilization of amino-modified aptamers or probes onto sensor surfaces is a key step in the development of electrochemical, optical, and mechanical biosensors for the detection of a wide range of analytes.[1]

Conclusion

The incorporation of amino-linkers into synthetic DNA and RNA is a powerful and enabling technology for a multitude of applications in research, diagnostics, and drug development. The choice between pre-synthesis incorporation via phosphoramidite chemistry and post-synthesis conjugation depends on the specific requirements of the application. By following the detailed protocols and considering the factors outlined in these application notes, researchers can successfully generate high-quality amino-modified oligonucleotides and their conjugates to advance their scientific goals.

References

Application Notes and Protocols for Solid-Phase Synthesis using Fmoc-Protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is a cornerstone of modern biotechnology and drug development, enabling the efficient and high-purity synthesis of oligonucleotides and peptides. The use of specialized linkers and protecting groups allows for the introduction of various functionalities to these biomolecules, enhancing their therapeutic and diagnostic potential. This document provides detailed application notes and protocols for the use of a specific phosphoramidite (B1245037) linker: Fmoc-protected DMT-Dt PEG2 NH2 amidite.

This amidite is designed for the introduction of a primary amine functionality at a desired position within a synthetic oligonucleotide, typically at the 3'- or 5'-terminus, or internally. The key features of this reagent are:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protecting group: A base-labile protecting group for the primary amine, allowing for selective deprotection under mild conditions. This is particularly advantageous when the oligonucleotide contains other base-sensitive modifications.

  • DMT (4,4'-dimethoxytrityl) group: An acid-labile protecting group on the 5'-hydroxyl of the ribose sugar, essential for standard phosphoramidite-based solid-phase oligonucleotide synthesis.

  • PEG2 (polyethylene glycol) spacer: A short, hydrophilic diethylene glycol spacer that enhances the solubility of the resulting modified oligonucleotide and can reduce steric hindrance.

  • Dt (deoxythymidine) base: Provides a standard nucleosidic linkage point.

  • Amine functionality: The primary amine introduced by this linker serves as a versatile handle for the conjugation of a wide range of molecules, including fluorophores, quenchers, biotin, peptides, and therapeutic agents.

These application notes will detail the synthesis, cleavage, deprotection, and purification of oligonucleotides modified with this linker, providing researchers with the necessary information to successfully incorporate it into their workflows.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using this compound follows the standard phosphoramidite cycle on an automated DNA synthesizer. The cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation.

Materials and Reagents:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups.

  • This compound.

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)).

  • Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: 1-methylimidazole/THF).

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

  • Anhydrous acetonitrile (B52724).

Protocol:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. For incorporating the Fmoc-protected amine linker, program the addition of the this compound at the desired cycle.

  • Deblocking (Detritylation): The DMT group on the 5'-hydroxyl of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling reaction. The efficiency of this step can be monitored by measuring the absorbance of the released DMT cation.

  • Coupling: The this compound (or a standard nucleoside phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group on the growing oligonucleotide chain. A typical coupling time for standard phosphoramidites is around 30 seconds, while modified phosphoramidites may require longer coupling times (e.g., 5-10 minutes) for optimal efficiency.[1] Stepwise coupling yields are generally high, often exceeding 95%.[2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

  • Final Deblocking: If the final oligonucleotide is desired with a free 5'-hydroxyl group, a final deblocking step is performed. If purification by reversed-phase HPLC is planned, it is often advantageous to leave the final DMT group on (DMT-on synthesis).[1]

Cleavage from Solid Support and Deprotection of Nucleobases and Phosphate Groups

After synthesis, the oligonucleotide must be cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone must be removed. The Fmoc group on the PEG linker remains intact during this process if standard ammonia-based cleavage is used.

Protocol using Aqueous Ammonia (B1221849):

  • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

  • Add concentrated aqueous ammonia (28-30%).

  • Incubate at 55°C for 8-17 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

  • Cool the vial and carefully transfer the ammonia solution containing the oligonucleotide to a new tube.

  • Evaporate the ammonia to dryness using a centrifugal evaporator.

Deprotection of the Fmoc Group

The Fmoc group is stable to the standard ammoniacal cleavage conditions, allowing for the purification of the Fmoc-protected oligonucleotide if desired. The Fmoc group can be removed either before or after purification of the oligonucleotide.

Protocol:

  • Resuspend the dried, partially deprotected oligonucleotide in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Incubate at room temperature for 30 minutes.

  • Lyophilize the solution to remove the piperidine and DMF.

  • The resulting pellet contains the fully deprotected amino-modified oligonucleotide.

Purification of the Amino-Modified Oligonucleotide

Purification of the final oligonucleotide is crucial to remove truncated sequences (failure sequences) and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.

Protocol (DMT-on Purification):

  • If the synthesis was performed DMT-on, the crude oligonucleotide mixture is loaded onto a C18 RP-HPLC column.

  • The hydrophobic DMT group allows for the separation of the full-length product from the shorter, non-DMT-containing failure sequences.

  • A gradient of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate) is used for elution.

  • The fraction containing the DMT-on oligonucleotide is collected and lyophilized.

  • The DMT group is then removed by treatment with 80% acetic acid in water for 15-30 minutes, followed by lyophilization.

Data Presentation

The following tables summarize typical quantitative data associated with the solid-phase synthesis of oligonucleotides using an Fmoc-protected amino-PEG linker.

Table 1: Coupling Efficiency of Phosphoramidites

Phosphoramidite TypeAverage Coupling Efficiency (%)
Standard Nucleoside Phosphoramidites>99
Fmoc-Protected Amino-PEG Amidite>95[2]

Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and protocol used.

Table 2: Deprotection Conditions for Amino-Modified Oligonucleotides

ReagentTemperature (°C)TimeOutcome
28% Aqueous Ammonia5517 hComplete removal of nucleobase and phosphate protecting groups; Fmoc group remains intact.[3]
40% Aqueous MethylamineRoom Temperature2 hComplete removal of all protecting groups, including Fmoc.[3][4]
50 mM Potassium Carbonate in MethanolRoom Temperature24 hMild conditions for complete deprotection, suitable for base-labile oligonucleotides.[3][4]
20% Piperidine in DMFRoom Temperature30 minSelective removal of the Fmoc group.

Table 3: Typical Yield and Purity of a 20-mer Amino-Modified Oligonucleotide

ParameterValue
Theoretical Yield (at 99% average coupling efficiency)~82%
Crude Purity (by RP-HPLC)60-80%
Purity after HPLC Purification>95%
Final Yield (after purification)20-40%

Note: Yields are highly dependent on the sequence, scale of synthesis, and purification method.

Visualizations

Signaling Pathways and Workflows

// Nodes start [label="Start:\nCPG Solid Support", fillcolor="#F1F3F4", fontcolor="#202124"]; deblocking [label="1. Deblocking\n(Detritylation)\n3% TCA in DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="2. Coupling\nAmidite + Activator", fillcolor="#34A853", fontcolor="#FFFFFF"]; capping [label="3. Capping\nAcetic Anhydride", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="4. Oxidation\nIodine Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cycle [label="Repeat n-1 times", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; cleavage [label="Cleavage & Deprotection\nAqueous Ammonia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fmoc_deprotection [label="Fmoc Deprotection\n20% Piperidine in DMF", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., RP-HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Final Product:\nAmino-Modified Oligonucleotide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> deblocking; deblocking -> coupling; coupling -> capping; capping -> oxidation; oxidation -> cycle [label="Chain Elongation"]; cycle -> deblocking [style=dashed]; cycle -> cleavage [style=solid]; cleavage -> fmoc_deprotection; fmoc_deprotection -> purification; purification -> final_product; } dot Caption: Workflow for solid-phase synthesis of an amino-modified oligonucleotide.

// Nodes start [label="{Solid-Support Bound Oligonucleotide | { 5'-DMT | Protected Bases | Protected Phosphates | Fmoc-NH-PEG-Linker}}", fillcolor="#F1F3F4", fontcolor="#202124"]; ammonia [label="Aqueous Ammonia\n55°C, 17h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="{Fmoc-Protected Oligonucleotide in Solution | { 5'-OH or DMT | Deprotected Bases | Deprotected Phosphates | Fmoc-NH-PEG-Linker}}", fillcolor="#F1F3F4", fontcolor="#202124"]; piperidine [label="20% Piperidine in DMF\nRoom Temp, 30 min", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="{Fully Deprotected Amino-Modified Oligonucleotide | { 5'-OH | Deprotected Bases | Deprotected Phosphates | H2N-PEG-Linker}}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> ammonia; ammonia -> intermediate; intermediate -> piperidine; piperidine -> final; } dot Caption: Cleavage and two-step deprotection pathway for the synthesized oligonucleotide.

// Nodes amidite [label="Fmoc-DMT-Dt-PEG2-NH2 Amidite", fillcolor="#F1F3F4", fontcolor="#202124"]; dmt [label="DMT Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fmoc [label="Fmoc Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; peg [label="PEG2 Spacer", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="Primary Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; synthesis [label="Solid-Phase Synthesis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; conjugation [label="Bioconjugation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges amidite -> dmt [label="enables"]; amidite -> fmoc [label="protects"]; amidite -> peg [label="provides"]; fmoc -> amine; peg -> amine; dmt -> synthesis [label="is key for"]; amine -> conjugation [label="is reactive for"]; } dot Caption: Logical relationships of the key components of the phosphoramidite.

References

Application Notes and Protocols: Deprotection of Oligonucleotides Modified with Fmoc-protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the complete deprotection of synthetic oligonucleotides modified with the Fmoc-protected DMT-Dt PEG2 NH2 amidite. This phosphoramidite (B1245037) introduces a primary amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a dithiol (Dt) group, which is useful for subsequent conjugation. Complete deprotection requires a multi-step process involving cleavage from the solid support, removal of protecting groups from the nucleobases and phosphate (B84403) backbone, and reduction of a disulfide bond to yield free thiols. The following protocols outline the standard procedures for removing the Dimethoxytrityl (DMT), Fluorenylmethyloxycarbonyl (Fmoc), and cyanoethyl groups, as well as the final reduction of the dithiol linker.

Overview of the Deprotection Strategy

The deprotection process for an oligonucleotide synthesized using this modifier can be visualized as a sequence of distinct chemical steps. Each step targets a specific protecting group.

  • On-Synthesizer DMT Removal (Optional): The acid-labile DMT group on the 5'-terminus is typically removed during the final cycle of automated synthesis ("DMT-off"). Alternatively, it can be left on for purification purposes ("DMT-on").

  • Cleavage and Base/Phosphate/Fmoc Deprotection: A single treatment with concentrated aqueous ammonia (B1221849) or other basic solutions simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the heterocyclic bases (e.g., benzoyl, isobutyryl), removes the cyanoethyl groups from the phosphate backbone, and removes the Fmoc group from the introduced primary amine.[1][2][3]

  • Dithiol (Dt) Disulfide Reduction: The thiol groups in the 'Dt' modifier are typically shipped and synthesized in their oxidized disulfide (S-S) form for stability.[4][5] A final reduction step, usually performed after cleavage and initial purification, is required to generate the reactive free thiol (-SH) groups.[6][7]

Summary of Deprotection Conditions

The following table summarizes the reagents and conditions for each stage of the deprotection process.

Target Group/ProcessReagentConcentration/SolventTemperatureDuration
DMT Group (On-synthesizer)Trichloroacetic Acid (TCA)~3% in Dichloromethane (DCM)Room Temperature~1-2 minutes
DMT Group (Post-purification)Acetic Acid80% in WaterRoom Temperature~1 hour
Cleavage from Support Concentrated Ammonium (B1175870) Hydroxide (B78521)28-30% Aqueous Solution55°C5 - 16 hours
Base Protecting Groups Concentrated Ammonium Hydroxide28-30% Aqueous Solution55°C5 - 16 hours
Phosphate Protecting Groups Concentrated Ammonium Hydroxide28-30% Aqueous Solution55°C5 - 16 hours
Fmoc Group Concentrated Ammonium Hydroxide28-30% Aqueous Solution (Removed during cleavage step)55°C5 - 16 hours
Dithiol (Disulfide) Reduction Dithiothreitol (DTT)50-100 mM in pH 8.3-8.5 Buffer (e.g., Phosphate, TE)Room Temperature30 minutes
Dithiol (Disulfide) Reduction Tris(2-carboxyethyl)phosphine (TCEP)100x molar excess over oligoRoom Temperature1 - 2 hours

Experimental Protocols

Protocol 1: Cleavage, Base, and Fmoc Deprotection

This protocol is the primary step to liberate the oligonucleotide from the solid support and remove the majority of the protecting groups.

Materials:

  • Oligonucleotide synthesis column containing the resin-bound product

  • Concentrated ammonium hydroxide (NH₄OH, ~28-30%)

  • 2 mL microcentrifuge tubes with screw caps (B75204) and O-rings

  • Heating block or oven

  • Centrifugal vacuum evaporator

Methodology:

  • Carefully push the CPG solid support from the synthesis column into a 2 mL screw-cap tube.

  • Add 1-2 mL of concentrated ammonium hydroxide to the tube. Ensure the support is fully submerged.

  • Seal the tube tightly. For high-throughput work, a 96-well plate with appropriate sealing can be used.

  • Incubate the mixture in a heating block or oven at 55°C for 5 to 16 hours. The isobutyryl protecting group on guanine (B1146940) is the most resistant, often dictating the longer incubation times.[1]

  • After incubation, allow the tube to cool completely to room temperature.

  • Centrifuge the tube briefly to pellet the CPG support.

  • Carefully transfer the supernatant, which contains the cleaved and partially deprotected oligonucleotide, to a new, clean tube.

  • Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum evaporator. The resulting pellet is now ready for dithiol reduction or purification.

Protocol 2: Dithiol (Disulfide Bond) Reduction

This protocol generates the free, reactive thiol groups required for conjugation. It should be performed after the initial cleavage and deprotection.

Materials:

  • Dried oligonucleotide pellet from Protocol 1

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Buffer (e.g., 100 mM TE or Phosphate buffer, pH 8.3-8.5)

  • Desalting spin column (e.g., Sephadex G-25)

  • Nuclease-free water

Methodology using DTT:

  • Prepare a fresh 100 mM DTT solution in a suitable buffer (e.g., 100 mM Phosphate buffer, pH 8.3-8.5).[6]

  • Resuspend the dried oligonucleotide pellet in the buffer of your choice to a concentration of 100–500 µM.[6]

  • Add an equal volume of the 100 mM DTT solution to the oligonucleotide solution, resulting in a final DTT concentration of 50 mM.[6]

  • Incubate the mixture at room temperature for 30 minutes.[6]

  • Removal of Excess DTT: To prevent interference in downstream applications, remove excess DTT using a desalting spin column according to the manufacturer's instructions.[4][5] Equilibrate the column with nuclease-free water or the desired final buffer.

  • Collect the eluate containing the fully deprotected oligonucleotide. The product should be used immediately for conjugation or stored frozen under an inert atmosphere to prevent re-oxidation of the thiols.[4][6]

Alternative Methodology using TCEP:

  • Prepare a 0.1 M TCEP solution in nuclease-free water.[6]

  • Dissolve the lyophilized oligonucleotide in the 0.1 M TCEP solution.[6]

  • Incubate at room temperature for 1 hour.[6]

  • TCEP generally does not need to be removed before subsequent conjugation reactions, but if necessary, it can be removed by ethanol (B145695) precipitation or a desalting column.[5][8]

Visualizations

Deprotection Workflow Diagram

Deprotection_Workflow Start Fully Protected Oligo on Solid Support (DMT, Fmoc, Base, Phosphate, S-S) Step1 Step 1: Cleavage & Deprotection (Bases, Phosphate, Fmoc) Start->Step1 Intermediate Crude Oligo (Amine, S-S Protected Thiol) Step1->Intermediate Reagent1 Conc. NH4OH 55°C, 5-16h Reagent1->Step1 Step2 Step 2: Disulfide Reduction Intermediate->Step2 Step3 Step 3: Purification (Desalting Column) Step2->Step3 Reagent2 DTT or TCEP Room Temp Reagent2->Step2 Final Final Deprotected Oligo (Free Amine, Free Thiols) Step3->Final

Caption: Workflow for the complete deprotection of the modified oligonucleotide.

References

Application Note: Post-Synthesis Labeling of Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-synthesis labeling is a critical technique for the functionalization of synthetic oligonucleotides, enabling their use in a wide array of applications, including DNA sequencing, PCR, in-situ hybridization, and molecular diagnostics.[1][2] This method involves the covalent attachment of molecules such as fluorescent dyes, quenchers, or biotin (B1667282) to an oligonucleotide after its chemical synthesis is complete.[3] The most common strategy employs an oligonucleotide synthesized with a primary amine group, which can then react with an amine-reactive label, typically an N-hydroxysuccinimide (NHS) ester.[4] This reaction forms a stable amide bond, securely linking the label to the oligonucleotide.[5]

This application note provides detailed protocols for the post-synthesis labeling of amino-modified oligonucleotides with NHS-ester dyes, methods for purification of the conjugate, and guidelines for characterization.

Chemical Principle and Workflow

The core of the labeling process is the reaction between the primary amine on the modified oligonucleotide and the NHS-ester of the dye. This reaction is highly pH-dependent; a slightly basic pH (8.3-9.0) is optimal as it deprotonates the primary amine, making it a more effective nucleophile, while minimizing the hydrolysis of the NHS ester.[4][6][7]

General Experimental Workflow

The overall process for post-synthesis labeling can be broken down into four main stages: Reagent Preparation, Conjugation Reaction, Purification, and Analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis prep_oligo Dissolve Amino-Oligo in Conjugation Buffer reaction Mix Oligo and Dye Solutions Incubate (2-4h, RT or Overnight, 4°C) Protect from Light prep_oligo->reaction prep_dye Dissolve NHS-Ester Dye in Anhydrous DMSO/DMF prep_dye->reaction purify Remove Excess Dye (e.g., Ethanol Precipitation, Size-Exclusion, HPLC) reaction->purify analyze Characterize & Quantify (UV-Vis Spectroscopy, HPLC, MS) purify->analyze

Caption: Overall workflow for post-synthesis oligonucleotide labeling.

Labeling Reaction Chemistry

The reaction involves the nucleophilic attack of the deprotonated primary amine of the oligonucleotide on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

G cluster_products Products Oligo Oligo-NH2 (Amino-Modified Oligonucleotide) LabeledOligo Oligo-NH-CO-Dye (Labeled Oligonucleotide) Oligo->LabeledOligo + Dye Dye-NHS Ester (Amine-Reactive Dye) Dye->LabeledOligo Buffer Bicarbonate or Borate Buffer (pH 8.3 - 9.0) Byproduct N-hydroxysuccinimide

Caption: Chemical reaction of an amino-oligo with an NHS-ester dye.

Experimental Protocols

Protocol 1: Preparation of Buffers and Reagents

A. 0.1 M Sodium Borate Buffer (pH 8.5) [8]

  • Dissolve 1.735 g of sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) in approximately 45 mL of Milli-Q® H₂O.[8]

  • Adjust the pH to 8.5 using concentrated HCl, adding it in small increments.[8]

  • Bring the final volume to 50 mL with Milli-Q® H₂O.[8]

  • Store in aliquots at –20 °C to maintain pH stability.[8]

B. 1.0 M Sodium Bicarbonate/Carbonate Conjugation Buffer (pH 9.0) [9]

  • Prepare a 1M solution of sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃).

  • Adjust the pH to 9.0. This buffer is typically used as a 10X stock.[9]

C. NHS-Ester Dye Stock Solution

  • Allow the vial of NHS-ester dye to warm to room temperature before opening to prevent moisture condensation.[10]

  • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or amine-free dimethylformamide (DMF) to a concentration of 10 mg/mL.[9][10][11]

  • This solution should be prepared fresh immediately before use, as reactive compounds are not stable in solution for long periods.[5][10]

Protocol 2: NHS-Ester Labeling Reaction

This protocol is a general guideline. The optimal molar ratio of dye to oligonucleotide may need to be determined experimentally.[7][10]

  • Dissolve the amino-modified oligonucleotide in the conjugation buffer (e.g., 0.1 M sodium borate, pH 8.5) to a final concentration of 0.3 to 0.8 mM.[8]

  • Add the NHS-ester dye stock solution to the oligonucleotide solution. A molar excess of 8-10x of the NHS ester is a common starting point for mono-labeling.[4][7]

  • Gently vortex the reaction mixture.[8]

  • Incubate the reaction for 2-4 hours at room temperature (~25 °C) or overnight at 4 °C.[7][9]

  • During incubation, protect the reaction from light by covering the tube with aluminum foil, especially when using fluorescent dyes.[8][10]

Data Presentation: Reaction and Purification Parameters

The success of a labeling reaction depends on several factors, including the choice of purification method.

Table 1: Troubleshooting Common Labeling Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Labeling Efficiency 1. Incorrect pH of the reaction buffer.[10] 2. Hydrolyzed NHS ester dye.[10] 3. Primary amines (e.g., Tris buffer) present in the oligo solution.[6][11] 4. Insufficient molar excess of dye.[6][10] 1. Verify buffer pH is between 8.3 and 9.0.[7][10] 2. Prepare fresh dye stock solution immediately before use.[10] 3. Purify the oligonucleotide to remove amine-containing buffers before labeling.[11] 4. Increase the molar ratio of dye to oligonucleotide (e.g., from 10:1 to 20:1).[10]
Precipitation of Labeled Oligo 1. High degree of labeling leading to aggregation. 2. Hydrophobic nature of the attached dye. 1. Reduce the molar ratio of dye to oligonucleotide to achieve a lower degree of labeling. 2. Perform the reaction in a solvent mixture containing some organic solvent if possible.

| Low Fluorescence Signal | 1. Dye-dye quenching due to over-labeling.[12] 2. Photobleaching of the dye. | 1. Determine the Degree of Labeling (DOL) and optimize the dye-to-oligo ratio.[12] 2. Always protect the reaction and the final product from light.[8] |

Table 2: Comparison of Common Purification Methods for Labeled Oligonucleotides

Purification Method Principle Advantages Disadvantages Best For
Ethanol Precipitation Differential solubility; oligonucleotides precipitate in high salt and ethanol, while small molecules (unreacted dye) remain soluble. Simple, fast, and cost-effective for removing the bulk of unreacted dye.[8][11] May not remove all free dye; does not separate unlabeled from labeled oligos.[8][13] Initial cleanup step to remove excess free dye and salts.[5][11]
Size-Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size.[13] Larger labeled oligos elute before smaller, unreacted dye molecules.[13] Effective at removing unincorporated labels.[13] Can be performed with simple spin columns. Does not separate unlabeled from labeled oligonucleotides of the same length. Removing free dye when separation of unlabeled oligo is not critical.[13]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[14][15] The hydrophobic dye increases the retention time of the labeled oligo compared to the unlabeled one. High resolution; can separate labeled from unlabeled oligos and remove free dye simultaneously.[5][14][15] Requires specialized equipment; can be time-consuming. Applications requiring very high purity, such as probes for quantitative assays.[3][15]

| n-Butanol Extraction | Liquid-liquid extraction where unreacted hydrophobic fluorophores are sequestered into the organic (n-butanol) phase, leaving the hydrophilic labeled DNA in the aqueous phase.[16] | Efficient, cost-effective, and rapid method for removing excess free dye.[16] | Does not separate unlabeled from labeled oligonucleotides.[16] | Quick removal of unreacted hydrophobic dyes.[16] |

Protocol 3: Purification by Ethanol Precipitation

This is often used as an initial purification step.[5]

  • To the conjugation reaction mixture, add 0.1 volumes of 3 M sodium acetate, pH 5.2.[8][17]

  • Add 2.5 to 3 volumes of cold 100% ethanol.[8][17]

  • Vortex the solution to mix thoroughly.[8]

  • Incubate at –20 °C for at least 30 minutes to precipitate the oligonucleotide.[11][17]

  • Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4 °C to pellet the oligonucleotide.[8][11][17]

  • Carefully remove the supernatant, which contains the majority of the unreacted dye.[8][11]

  • Wash the pellet by adding 1 mL of cold 70% ethanol, centrifuge again for 5-10 minutes, and discard the supernatant. Repeat this wash step once.[11][17]

  • Briefly air-dry or vacuum-dry the pellet. Do not over-dry, as it can make resuspension difficult.[11]

  • Resuspend the purified, labeled oligonucleotide in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Characterization and Quantification

After purification, it is essential to determine the concentration, purity, and labeling efficiency of the conjugate.

  • UV-Vis Spectroscopy: The concentration of the oligonucleotide is determined by measuring the absorbance at 260 nm (A260). The concentration of the dye is measured at its specific absorbance maximum (Amax).[17][18]

  • Degree of Labeling (DOL): The DOL, or the molar ratio of dye to oligonucleotide, can be calculated from the absorbance measurements after correcting for the dye's contribution to the A260 reading.[5]

  • Purity Analysis: The purity of the labeled oligonucleotide can be assessed using analytical RP-HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).[14][18] These methods can resolve the labeled product from any remaining unlabeled starting material or other impurities.[14]

  • Mass Spectrometry (MS): Mass spectrometry provides a definitive confirmation of the identity of the labeled oligonucleotide by measuring its molecular weight.[19]

References

Applications of PEGylated Oligonucleotides in Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and aptamers, represent a promising frontier in precision medicine. These molecules can be designed to modulate gene expression with high specificity, offering therapeutic potential for a wide range of diseases. However, their clinical translation has been hampered by challenges such as rapid enzymatic degradation, poor cellular uptake, and rapid renal clearance. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a leading strategy to overcome these hurdles. This document provides detailed application notes on the therapeutic uses of PEGylated oligonucleotides, alongside comprehensive protocols for their synthesis, purification, and characterization.

Application Notes

Enhancing Pharmacokinetic Profiles

The primary application of PEGylation in oligonucleotide therapeutics is to improve their pharmacokinetic properties. Unmodified oligonucleotides are small molecules that are quickly eliminated from the body through renal filtration, resulting in short plasma half-lives. By covalently attaching PEG chains, the hydrodynamic volume of the oligonucleotide is significantly increased, exceeding the threshold for renal clearance. This leads to a prolonged circulation time, increased drug exposure, and the potential for reduced dosing frequency.[1][2]

Improving Stability and Reducing Immunogenicity

PEGylation forms a hydrophilic cloud around the oligonucleotide, which serves as a protective barrier against nuclease degradation. This increased stability in biological fluids is crucial for maintaining the therapeutic efficacy of the oligonucleotide until it reaches its target site. Furthermore, the PEG layer can shield the oligonucleotide from recognition by the immune system, thereby reducing the potential for immunogenic responses.

Diverse Applications Across Oligonucleotide Platforms

PEGylation has been successfully applied to various classes of therapeutic oligonucleotides:

  • PEGylated siRNAs: PEGylation of siRNAs can enhance their in vivo stability and circulation time, leading to improved gene silencing effects.[][4] While dense PEGylation can sometimes hinder cellular uptake and RISC loading, strategies such as using cleavable linkers or incorporating targeting ligands can mitigate these effects.[]

  • PEGylated Antisense Oligonucleotides (ASOs): Similar to siRNAs, PEGylation can improve the pharmacokinetic profile of ASOs.[5] This is particularly beneficial for systemic applications where sustained target engagement is required.

  • PEGylated Aptamers: Aptamers are structured oligonucleotides that bind to specific targets with high affinity. PEGylation is a well-established strategy to improve their in vivo performance. The first FDA-approved PEGylated oligonucleotide therapeutic, Pegaptanib (Macugen®), is a PEGylated anti-VEGF aptamer for the treatment of age-related macular degeneration.[6][7]

Challenges and Considerations

Despite its advantages, PEGylation is not without its challenges. The "PEG dilemma" refers to the fact that while PEGylation improves pharmacokinetics, it can sometimes reduce the biological activity of the oligonucleotide by sterically hindering its interaction with its target or cellular uptake machinery.[1] Therefore, the design of PEGylated oligonucleotides requires careful optimization of PEG size, architecture (linear vs. branched), and attachment chemistry to strike a balance between improved in vivo properties and retained therapeutic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of PEGylated oligonucleotides.

Table 1: Pharmacokinetic Parameters of PEGylated Oligonucleotides

Oligonucleotide TypePEG Size (kDa)Half-life (t½)Area Under the Curve (AUC)Clearance (CL)SpeciesReference
siRNA20~1 hour (vs. 5 min for naked siRNA)---[]
Aptamer (anti-VEGF)40 (branched)----[]
Aptamer20 and 40Prolonged residence in the eye (tmax in plasma: 6 and 12 h, respectively)--Rat, Rabbit[6]
Aptamer40 (Y-shaped)----[8]

Table 2: Efficacy of PEGylated Oligonucleotides

Oligonucleotide TypeTargetPEG Size (kDa)Efficacy EndpointResultModelReference
siRNA-12 (monodisperse)Gene silencing activityMaintained significant gene silencingIn vitro[]
Aptamer (Pegaptanib)VEGF40 (Y-shaped)Inhibition of VEGF-induced permeabilityIncreased to 83% (from 48% for parent aptamer)In vivo[8]

Experimental Protocols

Protocol 1: Synthesis of Amine-Modified Oligonucleotides for PEGylation

This protocol describes the solid-phase synthesis of an oligonucleotide with a 3'-amino modifier for subsequent PEGylation.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the desired first nucleoside.

  • Phosphoramidites for A, C, G, T/U with standard protecting groups.

  • 3'-(6-Amino-Modifier C6) CPG.

  • Standard reagents for phosphoramidite (B1245037) oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent).

  • Automated DNA/RNA synthesizer.

  • Ammonium (B1175870) hydroxide (B78521) solution.

Procedure:

  • Assemble the desired oligonucleotide sequence on the automated synthesizer using standard phosphoramidite chemistry, starting with the 3'-amino-modifier CPG.

  • Following the final coupling cycle, keep the terminal 5'-DMT group on (for purification purposes).

  • Cleave the oligonucleotide from the CPG support and deprotect the nucleobases using concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Evaporate the ammonium hydroxide solution to dryness.

  • Resuspend the crude oligonucleotide in sterile, nuclease-free water.

Protocol 2: Post-Synthetic PEGylation of Amine-Modified Oligonucleotides

This protocol details the conjugation of an NHS-activated PEG to an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (from Protocol 1).

  • NHS-activated methoxy-PEG (mPEG-NHS) of the desired molecular weight.

  • Sodium bicarbonate buffer (0.1 M, pH 8.5).

  • Nuclease-free water.

Procedure:

  • Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.

  • Dissolve the mPEG-NHS in the same buffer to a 5-10 fold molar excess over the oligonucleotide.

  • Add the mPEG-NHS solution to the oligonucleotide solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • The reaction can be monitored by HPLC to assess the extent of conjugation.

Protocol 3: Purification of PEGylated Oligonucleotides by HPLC

This protocol describes the purification of the PEGylated oligonucleotide from unreacted oligonucleotide and excess PEG reagent using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the reaction mixture from Protocol 2 onto the column.

  • Elute the components using a linear gradient of increasing acetonitrile concentration (e.g., 5-50% Mobile Phase B over 30 minutes).

  • Monitor the elution profile at 260 nm. The PEGylated oligonucleotide will have a longer retention time than the unreacted, less hydrophobic oligonucleotide.

  • Collect the fractions corresponding to the PEGylated product peak.

  • Combine the collected fractions and lyophilize to obtain the purified PEGylated oligonucleotide.

Protocol 4: Characterization of PEGylated Oligonucleotides

1. Purity Analysis by HPLC:

  • Analyze the purified product using the same HPLC method as in Protocol 3 to confirm the purity of the PEGylated oligonucleotide.

2. Mass Spectrometry:

  • Use MALDI-TOF or ESI-MS to confirm the molecular weight of the PEGylated oligonucleotide. This will verify the successful conjugation of the PEG moiety.

3. In Vitro Stability Assay:

  • Incubate the PEGylated oligonucleotide and its unmodified counterpart in human serum or a solution containing nucleases (e.g., snake venom phosphodiesterase) at 37°C.

  • Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analyze the samples by gel electrophoresis or HPLC to assess the extent of degradation. The PEGylated oligonucleotide should exhibit enhanced stability compared to the unmodified version.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_pegylation PEGylation cluster_purification Purification & Characterization s1 Solid-Phase Synthesis (Amine-Modifier CPG) s2 Cleavage & Deprotection s1->s2 s3 Crude Amine-Oligo s2->s3 p2 Conjugation Reaction s3->p2 p1 NHS-activated PEG p1->p2 pu1 RP-HPLC Purification p2->pu1 pu2 Characterization (HPLC, MS, Stability) pu1->pu2 pu3 Purified PEG-Oligo pu2->pu3

Caption: Workflow for the synthesis and purification of PEGylated oligonucleotides.

pharmacokinetic_improvement cluster_unmodified Unmodified Oligonucleotide cluster_pegylated PEGylated Oligonucleotide u1 Systemic Administration u2 Rapid Renal Clearance u1->u2 u3 Short Plasma Half-life u2->u3 p2 Reduced Renal Clearance u2->p2 PEGylation Increases Size p1 Systemic Administration p1->p2 p3 Prolonged Plasma Half-life p2->p3

Caption: Impact of PEGylation on oligonucleotide pharmacokinetics.

vegf_signaling_inhibition VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Pegaptanib Pegaptanib (PEGylated Aptamer) Pegaptanib->VEGF Binds and Inhibits PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis & Vascular Permeability MAPK->Angiogenesis

Caption: Inhibition of VEGF signaling by Pegaptanib.

References

Application Notes and Protocols for Bioconjugation using Fmoc-protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected DMT-Dt PEG2 NH2 amidite is a specialized phosphoramidite (B1245037) reagent designed for the incorporation of a primary amine into synthetic oligonucleotides. This reagent is particularly valuable in the field of bioconjugation, enabling the covalent attachment of a wide range of molecules, such as peptides, proteins, antibodies, and fluorescent dyes, to oligonucleotides. The key structural features of this amidite include a dimethoxytrityl (DMT) group for 5'-hydroxyl protection during synthesis, a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the primary amine, and a hydrophilic diethylene glycol (PEG2) spacer arm.

The PEG2 linker offers several advantages in bioconjugation, including enhanced solubility and stability of the resulting conjugate, as well as reduced steric hindrance between the oligonucleotide and the conjugated molecule.[1][2][3] This application note provides detailed protocols for the use of this compound in automated oligonucleotide synthesis, on-column deprotection of the Fmoc group, subsequent on-column bioconjugation, and final purification of the conjugate.

Key Features and Applications

  • Efficient Incorporation: Designed for standard phosphoramidite chemistry, allowing for efficient coupling to the 5'-terminus of a growing oligonucleotide chain.[4][]

  • Orthogonal Protection Strategy: The acid-labile DMT group and the base-labile Fmoc group allow for selective deprotection, enabling on-column conjugation to the newly exposed primary amine.[6]

  • Enhanced Hydrophilicity: The PEG2 linker improves the aqueous solubility of the modified oligonucleotide and its conjugates.[7]

  • Versatile for Bioconjugation: The primary amine serves as a versatile reactive handle for conjugation with a variety of molecules, commonly through the use of N-hydroxysuccinimide (NHS) esters.[8][9]

  • Applications in Drug Development and Diagnostics: Ideal for the synthesis of antibody-drug conjugates (ADCs), targeted delivery systems, diagnostic probes, and other advanced biotherapeutics.

Data Presentation

The following table summarizes typical quantitative data for the use of amino-modifier phosphoramidites in oligonucleotide synthesis and bioconjugation. Actual results may vary depending on the specific oligonucleotide sequence, synthesis conditions, and the nature of the conjugated molecule.

ParameterTypical ValueMethod of Analysis
Coupling Efficiency > 98%Trityl Cation Monitoring
Fmoc Deprotection Yield > 95%HPLC Analysis
On-Column Conjugation Efficiency 70 - 95%HPLC, Mass Spectrometry
Final Purity of Conjugate > 90% (after purification)RP-HPLC, Anion-Exchange HPLC

Experimental Protocols

Incorporation of this compound

This protocol describes the incorporation of the amino-modifier phosphoramidite at the 5'-terminus of an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724)

  • Standard phosphoramidite synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Controlled pore glass (CPG) solid support with the initial nucleoside

Protocol:

  • Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

  • Install the phosphoramidite solution on a designated port of the automated synthesizer.

  • Program the synthesizer to perform the standard oligonucleotide synthesis cycles for the desired sequence.

  • For the final coupling step, program the synthesizer to use the this compound solution. A slightly extended coupling time (e.g., 3-5 minutes) may be beneficial to ensure high coupling efficiency.[10]

  • After the final coupling step, proceed with the standard capping and oxidation steps.

  • At the end of the synthesis, keep the terminal DMT group on (DMT-on) for subsequent purification. Do not perform the final acid deblocking step on the synthesizer.

On-Column Fmoc-Group Deprotection

This protocol describes the selective removal of the Fmoc protecting group from the primary amine while the oligonucleotide is still attached to the solid support.

Materials:

  • Synthesized oligonucleotide on CPG support (from Protocol 1)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Anhydrous Acetonitrile

  • Dimethylformamide (DMF)

Protocol:

  • Carefully remove the synthesis column from the synthesizer.

  • Using a syringe, wash the CPG support with 3 x 1 mL of anhydrous acetonitrile to remove any residual synthesis reagents.

  • Wash the CPG support with 3 x 1 mL of DMF.

  • Slowly pass 1 mL of 20% piperidine in DMF through the column.

  • Allow the column to stand at room temperature for 30 minutes.

  • Wash the CPG support thoroughly with 5 x 1 mL of DMF.

  • Wash the CPG support with 5 x 1 mL of anhydrous acetonitrile to remove residual piperidine and DMF.

  • Dry the support under a stream of argon or nitrogen gas. The support is now ready for on-column conjugation.

On-Column Bioconjugation with an NHS Ester

This protocol provides a general procedure for the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule to the deprotected primary amine on the solid support.[2][8]

Materials:

  • Oligonucleotide on CPG with deprotected amine (from Protocol 2)

  • NHS ester of the molecule to be conjugated

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Acetonitrile

Protocol:

  • Dissolve the NHS ester (5-10 equivalents relative to the synthesis scale) in anhydrous DMF or DMSO.

  • Add DIEA to the NHS ester solution (1-2 equivalents relative to the NHS ester).

  • Using a syringe, slowly pass the activated NHS ester solution through the column containing the CPG support.

  • Seal the column and allow the reaction to proceed at room temperature for 2-4 hours with occasional gentle agitation. For sensitive molecules, the reaction can be performed at 4°C overnight.

  • After the incubation, expel the solution from the column.

  • Wash the CPG support with 5 x 1 mL of DMF.

  • Wash the CPG support with 5 x 1 mL of anhydrous acetonitrile.

  • Dry the support under a stream of argon or nitrogen gas.

Cleavage, Deprotection, and Purification

This protocol describes the final cleavage of the oligonucleotide conjugate from the solid support, removal of remaining protecting groups, and purification.

Materials:

Protocol:

  • Transfer the CPG support to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Incubate the vial at 55°C for 8-12 hours to cleave the conjugate from the support and remove the nucleobase and phosphate (B84403) protecting groups.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the crude conjugate to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.

  • Resuspend the crude conjugate in an appropriate buffer for HPLC purification.

  • DMT-on Purification:

    • Perform reverse-phase HPLC with the DMT group still attached. The lipophilic DMT group will cause the full-length product to be retained longer on the column, separating it from failure sequences.[11]

    • Collect the DMT-on peak.

    • Treat the collected fraction with an aqueous acid solution (e.g., 80% acetic acid or a dilute TFA solution) to remove the DMT group.

    • Desalt the final product.

  • DMT-off Purification:

    • If DMT-on purification is not used, purify the crude conjugate directly by reverse-phase or anion-exchange HPLC.[3][12]

  • Analysis:

    • Analyze the purified conjugate by mass spectrometry to confirm the molecular weight of the final product.[11][13]

    • Use analytical HPLC to assess the purity of the final conjugate.

Visualizations

experimental_workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_deprotection On-Column Deprotection cluster_conjugation On-Column Conjugation cluster_final Final Processing synthesis Standard Oligonucleotide Synthesis incorporation Incorporate Fmoc-DMT-Dt-PEG2-NH2 Amidite synthesis->incorporation fmoc_deprotection Fmoc Group Removal (20% Piperidine in DMF) incorporation->fmoc_deprotection conjugation Conjugation with NHS Ester-Activated Molecule fmoc_deprotection->conjugation cleavage Cleavage and Deprotection conjugation->cleavage purification HPLC Purification cleavage->purification analysis Mass Spec & HPLC Analysis purification->analysis

Caption: Experimental workflow for bioconjugation.

bioconjugation_pathway cluster_oligo Oligonucleotide Synthesis cluster_activation Amine Deprotection cluster_conjugation Conjugation Reaction cluster_final_product Final Product start Start with CPG Support oligo Synthesize Oligonucleotide Chain start->oligo amidite Add Fmoc-DMT-Dt-PEG2-NH2 Amidite oligo->amidite fmoc_removal Remove Fmoc Group (Base Treatment) amidite->fmoc_removal amine Exposed Primary Amine fmoc_removal->amine conjugate Stable Amide Bond Formation amine->conjugate payload Payload with NHS Ester payload->conjugate final_conjugate Oligonucleotide-PEG-Amine-Payload Conjugate conjugate->final_conjugate

Caption: Bioconjugation signaling pathway.

References

Application Notes and Protocols: Fmoc-protected DMT-Dt PEG2 NH2 Amidite in Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected DMT-Dt PEG2 NH2 amidite is a specialized phosphoramidite (B1245037) building block designed for the synthesis of internally modified oligonucleotides. This reagent is instrumental in the development of sophisticated diagnostic probes by enabling the introduction of a primary amine at a specific, predetermined position within a DNA or RNA sequence. The primary amine serves as a versatile chemical handle for the post-synthesis conjugation of a wide array of functional molecules, including fluorophores, quenchers, biotin, or other reporter groups essential for diagnostic assays.

The unique architecture of this amidite, featuring three key components, offers significant advantages in probe design and synthesis:

  • 4,4'-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl of the deoxythymidine (Dt) nucleoside. Its removal in each synthesis cycle allows for the stepwise elongation of the oligonucleotide chain and provides a means to monitor coupling efficiency via trityl cation quantification.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) group: A base-labile protecting group for the primary amine. Its orthogonality to the acid-labile DMT group and standard nucleobase protecting groups allows for selective deprotection of the amine while the oligonucleotide remains attached to the solid support. This enables efficient on-support conjugation, simplifying the overall workflow.

  • Polyethylene (B3416737) Glycol (PEG2) Linker: A short, hydrophilic spacer arm connecting the amino group to the C5 position of the thymidine (B127349) base. This linker provides several benefits: it increases the aqueous solubility of the resulting probe, extends the reactive amine away from the oligonucleotide backbone to reduce steric hindrance during conjugation, and can improve the hybridization kinetics and specificity of the probe.[1]

These features make this compound a powerful tool for creating highly specific and sensitive diagnostic probes for applications such as Fluorescence In Situ Hybridization (FISH), qPCR, and microarray-based assays.

Application: Synthesis of Internally Labeled Fluorescent In Situ Hybridization (FISH) Probes

A primary application of this amidite is in the synthesis of internally labeled FISH probes for the detection and localization of specific mRNA or DNA sequences within cells and tissues. Internal labeling offers advantages over traditional 5'- or 3'-end labeling by allowing for the incorporation of multiple fluorophores within a single probe, thereby increasing signal intensity.

Example Application: HER2 mRNA Detection in Breast Cancer Diagnostics

Human Epidermal Growth Factor Receptor 2 (HER2) is a key biomarker in breast cancer diagnostics and targeted therapy. Overexpression of HER2 is associated with aggressive tumor growth. FISH probes designed to detect HER2 mRNA can provide valuable diagnostic and prognostic information. By using this compound, a fluorescent dye can be precisely positioned within the HER2-targeting oligonucleotide sequence.

HER2 Signaling Pathway

The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Upon dimerization with other HER family members (e.g., HER1, HER3), the intracellular kinase domain is activated, triggering a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Probes targeting HER2 can help quantify its expression level, providing insight into the activation state of these oncogenic pathways.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Grb2_SOS Grb2/SOS HER2->Grb2_SOS HER_Partner HER Dimerization Partner (e.g., HER3) HER_Partner->PI3K HER_Partner->Grb2_SOS AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR RAS RAS RAF RAF Transcription Gene Transcription mTOR->Transcription Cell Growth, Survival Grb2_SOS->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Differentiation

Caption: Simplified HER2 Signaling Pathway.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Full Chemical Name 5'-O-DMT-5-[N-(9-fluorenylmethoxycarbonyl)-amino-PEG2]-2'-deoxythymidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Molecular Formula C58H69N4O12P[2]
Molecular Weight 1045.16 g/mol [2]
Appearance White to off-white solid
Standard Concentration 0.1 M in anhydrous acetonitrile (B52724)
Recommended Coupling Time 3-5 minutes (activator dependent)
Expected Coupling Efficiency >98%[3]
Table 2: Comparison of Deprotection Conditions for Fmoc and Other Protecting Groups
ConditionFmoc-Amine DeprotectionNucleobase Deprotection (Standard)Cleavage from SupportReference
20% Piperidine (B6355638) in DMF, RT, 20-30 min CompleteNoNo[4]
40% aq. Methylamine (B109427), RT, 2 h CompleteCompleteComplete[5]
conc. NH4OH, 55 °C, 8-17 h CompleteCompleteComplete[5]
50 mM K2CO3 in Methanol, RT, 24 h (Ultra-mild) CompleteFor ultra-mild protecting groupsComplete[6]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an Internally Amino-Modified Oligonucleotide

This protocol outlines the incorporation of the this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.

  • Preparation:

    • Dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Install the amidite solution on a designated port on the DNA synthesizer.

    • Program the desired oligonucleotide sequence, substituting a 'T' at the desired modification site with the port number corresponding to the amidite.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. For each coupling cycle, the following steps are performed automatically:

    • Deblocking (Detritylation): The 5'-DMT group of the growing oligonucleotide chain is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). The orange trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency.

    • Coupling: The this compound (or a standard nucleoside phosphoramidite) is activated with an activator (e.g., 5-ethylthio-1H-tetrazole, ETT) and coupled to the free 5'-hydroxyl group of the growing chain. A typical coupling time is 3-5 minutes.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Post-Synthesis: After the final coupling cycle, the terminal 5'-DMT group is typically left on ('DMT-on') to aid in purification. The solid support with the fully synthesized, protected oligonucleotide is then removed from the synthesizer.

Oligo_Synthesis_Workflow Start Start: Solid Support with First Nucleoside (DMT-on) Deblock 1. Deblocking (DMT Removal with Acid) Start->Deblock Wash1 Wash Deblock->Wash1 Couple 2. Coupling (Activated Amidite + Activator) Wash1->Couple Wash2 Wash Couple->Wash2 Cap 3. Capping (Unreacted 5'-OH) Wash2->Cap Wash3 Wash Cap->Wash3 Oxidize 4. Oxidation (Iodine Solution) Wash3->Oxidize Wash4 Wash Oxidize->Wash4 Next_Cycle Repeat for Next Nucleoside Wash4->Next_Cycle Next_Cycle->Deblock Yes End End: Full-Length Protected Oligo on Support (DMT-on) Next_Cycle->End No

Caption: Automated Oligonucleotide Synthesis Cycle.

Protocol 2: On-Support Conjugation of a Fluorescent Dye

This protocol describes the selective removal of the Fmoc group and subsequent conjugation of an NHS-ester activated dye to the internal amine.

  • Fmoc Deprotection:

    • Place the solid support in a syringe or column.

    • Prepare a 20% (v/v) solution of piperidine in dimethylformamide (DMF).

    • Flush the support with the 20% piperidine/DMF solution (approx. 2 mL for a 1 µmol synthesis) and allow it to react for 15-20 minutes at room temperature.[4]

    • Expel the solution and repeat the piperidine treatment with a fresh solution for another 15-20 minutes.

    • Wash the support thoroughly with DMF (3 x 2 mL) followed by anhydrous acetonitrile (3 x 2 mL).

    • Dry the support completely under a stream of argon or in a vacuum desiccator.

  • Dye Conjugation:

    • Prepare a solution of the NHS-ester dye (e.g., Cy3-NHS ester) in a suitable solvent (e.g., DMF or DMSO) at a concentration of ~0.1 M.

    • Prepare a conjugation buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) or a non-nucleophilic base like diisopropylethylamine (DIEA) in the labeling solution.

    • Add the dye solution (typically a 10-20 fold molar excess over the oligonucleotide) and the buffer to the dried support.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight for convenience, with occasional gentle agitation.[7]

    • After the reaction, expel the dye solution and wash the support extensively with DMF, then acetonitrile, to remove all unreacted dye.

    • Dry the support under vacuum.

On_Support_Conjugation Start Start: Protected Oligo on Support (Fmoc-Amine, DMT-on) Fmoc_Deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotect Wash_DMF Wash with DMF Fmoc_Deprotect->Wash_DMF Wash_ACN Wash with Acetonitrile Wash_DMF->Wash_ACN Dry_Support Dry Support Wash_ACN->Dry_Support Dye_Conjugation 2. Dye Conjugation (NHS-Ester Dye + Base) Dry_Support->Dye_Conjugation Wash_Excess Wash Excess Dye (DMF, Acetonitrile) Dye_Conjugation->Wash_Excess Dry_Final Dry Support Wash_Excess->Dry_Final End End: Labeled, Protected Oligo on Support Dry_Final->End

Caption: On-Support Dye Conjugation Workflow.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the final steps to release the labeled probe and remove all remaining protecting groups.

  • Cleavage and Deprotection:

    • Transfer the dried support to a screw-cap vial.

    • Add the deprotection solution. For probes with base-sensitive dyes, a milder condition is recommended. A highly effective method is using 40% aqueous methylamine (1 mL for a 1 µmol synthesis).[5]

    • Seal the vial tightly and incubate at room temperature for 2 hours.[5] (Alternatively, for standard probes, concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours can be used).

    • After incubation, cool the vial and carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.

    • Rinse the support with 0.5 mL of water and combine the supernatant.

    • Evaporate the solution to dryness in a vacuum centrifuge.

  • DMT Removal (if DMT-on purification is used):

    • Resuspend the dried pellet in 80% aqueous acetic acid.

    • Incubate at room temperature for 20-30 minutes.

    • Quench the reaction by adding a buffer (e.g., TE buffer) and immediately proceed to purification.

  • Purification:

    • The crude, deprotected oligonucleotide is typically purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • If the DMT group was left on, the full-length product will be retained longer on the column, allowing for excellent separation from failure sequences (which lack the DMT group).

    • After collection of the DMT-on peak, the DMT group is removed as described in step 2, followed by desalting (e.g., via ethanol (B145695) precipitation or a desalting column).

    • Analyze the final product by mass spectrometry and UV-Vis spectroscopy to confirm identity, purity, and concentration.

Cleavage_Deprotection Start Start: Labeled, Protected Oligo on Support Cleavage 1. Cleavage & Base Deprotection (e.g., 40% Methylamine, RT, 2h) Start->Cleavage Evaporation Evaporate to Dryness Cleavage->Evaporation Purification 2. Purification (RP-HPLC) Evaporation->Purification DMT_Removal 3. DMT Removal (if DMT-on) (80% Acetic Acid) Purification->DMT_Removal DMT-on method Desalting 4. Desalting Purification->Desalting DMT-off method DMT_Removal->Desalting Analysis 5. Final Analysis (Mass Spec, UV-Vis) Desalting->Analysis End End: Purified Diagnostic Probe Analysis->End

Caption: Cleavage, Deprotection, and Purification Workflow.

References

Application Notes and Protocols for Creating Labeled Primers with Fmoc-protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis, labeling, and purification of custom primers using Fmoc-protected DMT-Dt PEG2 NH2 amidite. This phosphoramidite (B1245037) allows for the incorporation of a primary amine at a user-defined position within an oligonucleotide sequence. The amine group can then be post-synthetically conjugated to a variety of molecules, such as fluorescent dyes, quenchers, or biotin, via amine-reactive chemistry (e.g., NHS esters). The presence of the Fmoc protecting group allows for on-support labeling strategies, while the DMT group enables real-time synthesis monitoring and simplified purification of the intermediate amino-modified oligonucleotide. Detailed protocols for on-support and solution-phase labeling, as well as purification and quality control, are provided.

Introduction

The site-specific labeling of oligonucleotides is a cornerstone of modern molecular biology and diagnostics. Applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA microarrays rely on primers and probes conjugated with reporter molecules. The use of an amino-modifier phosphoramidite provides a versatile method for introducing a reactive primary amine into a synthetic oligonucleotide. This amine serves as a chemical handle for the subsequent attachment of a desired label.

The this compound is a deoxythymidine-based reagent designed for this purpose. It features:

  • A DMT (Dimethoxytrityl) group on the 5'-hydroxyl for standard phosphoramidite chemistry, allowing for stepwise synthesis and trityl-on purification.

  • An Fmoc (9-fluorenylmethoxycarbonyl) group protecting a primary amine. The Fmoc group is stable to the acidic conditions used for DMT removal but can be selectively cleaved on the solid support using a mild base, enabling on-support conjugation.

  • A PEG2 (polyethylene glycol) linker, which provides a flexible spacer arm between the oligonucleotide and the conjugated label, minimizing steric hindrance and potential quenching interactions.

This application note details the complete workflow from primer synthesis to final labeled product, offering protocols for both on-support and solution-phase labeling strategies.

Chemical Structure of the Amidite

The phosphoramidite monomer used in this protocol is 5'-O-DMT-5-[N-(9-fluorenylmethoxycarbonyl)-amino-PEG2]-2'-deoxythymidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

experimental_workflow synthesis 1. Solid-Phase Oligonucleotide Synthesis (Incorporate Fmoc-dT Amidite) fmoc_removal 2. On-Support Fmoc Deprotection (20% Piperidine in DMF) synthesis->fmoc_removal cleavage_deprotection_off 3b. Cleavage & Global Deprotection (e.g., AMA, leaves Fmoc intact) synthesis->cleavage_deprotection_off Path B: Solution-Phase on_support_label 3a. On-Support Labeling (NHS Ester Dye) fmoc_removal->on_support_label Path A: On-Support cleavage_deprotection_on 4a. Cleavage & Global Deprotection (e.g., AMA) on_support_label->cleavage_deprotection_on purification_on 5a. Purification (HPLC) cleavage_deprotection_on->purification_on qc Final QC (Mass Spectrometry & UV-Vis) purification_on->qc trityl_on_purification 4b. Trityl-On Purification of Amino-Oligo (Reverse Phase) cleavage_deprotection_off->trityl_on_purification solution_label 5b. Solution-Phase Labeling (NHS Ester Dye) trityl_on_purification->solution_label purification_off 6b. Final Purification (HPLC) solution_label->purification_off purification_off->qc reaction_scheme cluster_on_support On Solid Support (CPG) cluster_solution In Solution Oligo_NH_Fmoc Oligo-Linker-NH-Fmoc Oligo_NH2 Oligo-Linker-NH2 Oligo_NH_Fmoc->Oligo_NH2 20% Piperidine/DMF (Fmoc Removal) Oligo_Label Oligo-Linker-NH-Label Oligo_NH2->Oligo_Label Label-NHS Ester, DIEA (Conjugation) Cleaved_Oligo_NH2 Oligo-Linker-NH2 Cleaved_Oligo_Label Oligo-Linker-NH-Label Cleaved_Oligo_NH2->Cleaved_Oligo_Label Label-NHS Ester, pH 8-9 Buffer (Conjugation)

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yield with Fmoc-protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low coupling yields during solid-phase oligonucleotide synthesis using Fmoc-protected DMT-Dt PEG2 NH2 amidite. This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting protocols to address common issues and optimize synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a specialized phosphoramidite (B1245037) monomer used in oligonucleotide synthesis to introduce a primary amine functionality within the oligonucleotide chain. Here's a breakdown of its components:

  • DMT (Dimethoxytrityl): A protecting group on the 5'-hydroxyl of the deoxythymidine (Dt) nucleoside. It is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

  • Dt (deoxythymidine): The nucleoside base to which the modifier is attached.

  • PEG2: A two-unit polyethylene (B3416737) glycol linker. This hydrophilic spacer arm separates the amino group from the oligonucleotide backbone, which can improve the solubility of the modified oligonucleotide and make the amino group more accessible for subsequent conjugation reactions.

  • NH2 with Fmoc protection: The primary amine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable during standard phosphoramidite chemistry but can be selectively removed on the synthesizer to allow for on-column conjugation.

Q2: What are the primary causes of low coupling yield with this modified phosphoramidite?

Low coupling efficiency with this bulky and modified phosphoramidite is often attributed to one or more of the following factors:

  • Steric Hindrance: The combined bulk of the DMT, Fmoc, and PEG2 groups can physically obstruct the phosphoramidite from efficiently reacting with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagent Quality and Handling:

    • Moisture: Phosphoramidites and activators are extremely sensitive to moisture. Any water present will deactivate the phosphoramidite, leading to significantly lower coupling yields.

    • Amidite Degradation: Improper storage or prolonged exposure to air can lead to the oxidation and degradation of the phosphoramidite.

    • Activator Issues: Using an old, degraded, or inappropriate activator will result in inefficient activation of the phosphoramidite.

  • Suboptimal Synthesis Protocol: Standard coupling protocols for unmodified phosphoramidites may not be sufficient for this sterically hindered modifier. Factors like coupling time, activator concentration, and the choice of activator are critical.

  • Solubility Issues: While the PEG linker is designed to improve solubility, the entire phosphoramidite molecule may have different solubility characteristics compared to standard amidites, potentially affecting its delivery and reaction kinetics.

Q3: What is a typical coupling efficiency to expect for this type of modified amidite?

While standard nucleoside phosphoramidites can achieve coupling efficiencies of >99%, the expected coupling efficiency for bulky, modified amidites like this compound is generally lower. A realistic target coupling efficiency would be in the range of 95-98%. It is important to establish a baseline for your specific synthesis conditions to determine if your results are suboptimal.

Troubleshooting Guide

If you are experiencing lower than expected coupling yields, follow this step-by-step troubleshooting guide.

Step 1: Verify Reagent Integrity and Handling
Potential Issue Recommended Action
Moisture Contamination Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite solution, are anhydrous. Use fresh, high-quality solvents. Consider installing or replacing in-line driers on your synthesizer.
Degraded Phosphoramidite Use a fresh vial of the phosphoramidite. Ensure it has been stored under inert gas (argon or nitrogen) at the recommended temperature. Avoid repeated freeze-thaw cycles.
Activator Performance Prepare a fresh solution of the activator. For bulky amidites, a stronger activator may be required (see Activator Recommendations table below).
Step 2: Optimize the Coupling Protocol

Due to the steric hindrance of this modified phosphoramidite, adjustments to the standard coupling protocol are often necessary.

Option A: Extend Coupling Time

A longer reaction time allows more opportunity for the sterically hindered molecules to react.

Parameter Standard Protocol Recommended for Fmoc-Dt-PEG2 Amidite
Coupling Time 60 - 120 seconds3 - 10 minutes

Option B: Implement a Double Coupling Protocol

A double coupling cycle involves repeating the coupling step for the same monomer before proceeding to the capping and oxidation steps. This can significantly improve the efficiency of incorporating bulky or difficult-to-couple monomers.[1][2][3]

Option C: Use a Stronger Activator

More acidic activators can increase the rate of the coupling reaction, which can be beneficial for sterically hindered phosphoramidites.[4][5]

Activator Typical Concentration Notes
1H-Tetrazole0.45 MStandard activator, may be less effective for bulky amidites.
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.6 MMore acidic than tetrazole, often recommended for modified amidites.
4,5-Dicyanoimidazole (DCI)0.1 M - 1.2 MLess acidic but highly nucleophilic, can be very effective.[6]
5-Benzylthio-1H-tetrazole (BTT)0.25 M - 0.3 MOften used for RNA synthesis due to its high activity.[4]

Consult your DNA synthesizer's manual for compatibility with different activators.

Step 3: On-Column Fmoc Deprotection

If you plan to perform on-column conjugation to the newly introduced amine, the Fmoc group must be removed.

Parameter Recommended Protocol
Reagent 20% piperidine (B6355638) in dimethylformamide (DMF)[7][8]
Procedure 1. After the coupling of the Fmoc-protected amidite and subsequent oxidation, wash the column with acetonitrile. 2. Flush the column with the 20% piperidine/DMF solution. 3. Allow the solution to remain in the column for 10-15 minutes. 4. Repeat the piperidine wash. 5. Thoroughly wash the column with DMF and then acetonitrile to remove all traces of piperidine before proceeding with the next step (e.g., conjugation or cleavage).[9]

Experimental Protocols

Protocol 1: Double Coupling for this compound

Objective: To improve the coupling efficiency of the sterically hindered phosphoramidite.

Methodology:

  • Deblocking: Perform the standard detritylation step to remove the 5'-DMT group from the growing oligonucleotide chain.

  • First Coupling: Deliver the this compound and activator solution to the synthesis column. Use an extended coupling time of 3-5 minutes.

  • Wash: Wash the column with acetonitrile.

  • Second Coupling: Deliver a fresh aliquot of the this compound and activator solution to the column. Allow to react for another 3-5 minutes.

  • Wash: Wash the column with acetonitrile.

  • Capping: Proceed with the standard capping step to block any unreacted 5'-hydroxyl groups.

  • Oxidation: Perform the standard oxidation step to stabilize the newly formed phosphite (B83602) triester linkage.

  • Continue with the synthesis of the remainder of the oligonucleotide.

Protocol 2: On-Column Fmoc-Deprotection

Objective: To remove the Fmoc protecting group from the incorporated amino-modifier to allow for on-column conjugation.

Methodology:

  • Complete Oligonucleotide Synthesis: Synthesize the full-length oligonucleotide, incorporating the this compound at the desired position.

  • Final DMT Removal (Optional): If the final DMT group is to be removed for "trityl-off" synthesis, perform the final detritylation step.

  • Acetonitrile Wash: Thoroughly wash the column with anhydrous acetonitrile.

  • Prepare Deprotection Solution: Prepare a fresh solution of 20% piperidine in high-purity DMF.

  • First Piperidine Treatment: Deliver the 20% piperidine/DMF solution to the synthesis column and allow it to incubate for 10-15 minutes.

  • Wash: Wash the column with DMF.

  • Second Piperidine Treatment (Optional but Recommended): Repeat the piperidine treatment for another 10 minutes to ensure complete Fmoc removal.

  • Thorough Washing: Wash the column extensively with DMF (at least 3-5 column volumes) followed by acetonitrile (at least 3-5 column volumes) to completely remove all residual piperidine. This is critical as residual piperidine can interfere with subsequent reactions.

  • The support-bound oligonucleotide with the deprotected amine is now ready for on-column conjugation or cleavage and deprotection.

Diagrams

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Troubleshooting_Workflow Start Low Coupling Yield Detected CheckReagents Verify Reagent Integrity (Amidite, Activator, Solvents) Start->CheckReagents OptimizeProtocol Optimize Coupling Protocol CheckReagents->OptimizeProtocol ExtendedTime Extend Coupling Time (3-10 min) OptimizeProtocol->ExtendedTime DoubleCouple Implement Double Coupling OptimizeProtocol->DoubleCouple StrongerActivator Use Stronger Activator (e.g., ETT, DCI) OptimizeProtocol->StrongerActivator Evaluate Evaluate Coupling Efficiency ExtendedTime->Evaluate DoubleCouple->Evaluate StrongerActivator->Evaluate Fmoc_Deprotection Start Oligo with Fmoc-NH-Linker (On Support) Piperidine Treat with 20% Piperidine/DMF (10-15 min) Start->Piperidine WashDMF Wash with DMF Piperidine->WashDMF RepeatPiperidine Repeat Piperidine Treatment (Optional) WashDMF->RepeatPiperidine WashACN Thoroughly Wash with DMF then Acetonitrile RepeatPiperidine->WashACN End Oligo with Free NH2-Linker (Ready for Conjugation) WashACN->End

References

Side reactions during Fmoc-protected DMT-Dt PEG2 NH2 amidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-protected DMT-Dt PEG2 NH2 amidite in oligonucleotide synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound?

This reagent is a phosphoramidite (B1245037) monomer used in solid-phase oligonucleotide synthesis to introduce a primary amine at a specific position within the sequence. The key components are:

  • DMT (Dimethoxytrityl): A 5'-hydroxyl protecting group, removed at the beginning of each coupling cycle.

  • Dt (dithiol): A linker containing a disulfide bond, allowing for cleavage of the attached modifier from the oligonucleotide post-synthesis if desired.

  • PEG2: A short polyethylene (B3416737) glycol spacer that increases hydrophilicity and provides distance between the amine and the oligonucleotide backbone.

  • NH2 (Amino group): The functional group, protected by Fmoc.

  • Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the primary amine, which allows for on-support conjugation after its removal.[1]

  • Amidite: The phosphoramidite group that enables coupling to the growing oligonucleotide chain.

Q2: What are the most common side reactions observed during the coupling step?

The most prevalent side reactions during the coupling of this amidite are:

  • Hydrolysis of the Phosphoramidite: Phosphoramidites are extremely sensitive to moisture.[2] Any water present in the acetonitrile (B52724) solvent or on the synthesis support will react with the activated amidite to form an H-phosphonate, preventing coupling. The hygroscopic nature of the PEG linker can sometimes exacerbate this issue.

  • Incomplete Coupling: This can result from steric hindrance caused by the bulky DMT group and the PEG linker, insufficient coupling time, or poor activation of the phosphoramidite.

  • Oxidation of the Phosphoramidite: Although less common inside a synthesizer, exposure of the phosphoramidite solution to air for extended periods can lead to oxidation of the P(III) center to P(V), rendering it inactive for coupling.

Q3: I'm seeing a lower-than-expected coupling efficiency. What should I check first?

Low coupling efficiency is a common issue. A systematic check should include:

  • Reagent Quality: Ensure the acetonitrile is anhydrous and the phosphoramidite solution is freshly prepared. The activator (e.g., Tetrazole, DCI) should also be of high quality and anhydrous.

  • Coupling Time: Due to potential steric hindrance from the PEG linker, extending the coupling time may be necessary. A standard coupling time for regular nucleosides may be insufficient.

  • Activator Choice: A stronger activator might be required to overcome the steric bulk. For sterically hindered phosphoramidites, 4,5-dicyanoimidazole (B129182) (DCI) is sometimes more effective than tetrazole.[3]

Q4: Are there any side reactions specific to the Fmoc protecting group during the synthesis cycle?

The Fmoc group is generally stable during the standard oligonucleotide synthesis cycle (detritylation, coupling, capping, oxidation). However, premature deprotection can occur if the synthesis reagents, particularly the deblocking agent, become contaminated with bases. The primary side reactions related to Fmoc occur during its intended removal.

Q5: What issues can arise during the on-support Fmoc deprotection step?

The most common issue is incomplete removal of the Fmoc group. This is typically caused by:

  • Inefficient Deprotection Reagent: Using an old or degraded piperidine (B6355638) solution. A 20% solution of piperidine in DMF is standard for this step.[4]

  • Insufficient Reaction Time: The deprotection reaction may require longer incubation or multiple treatments to go to completion.

  • Poor Reagent Access: Inadequate swelling of the solid support can limit the access of the piperidine solution to the Fmoc groups within the pores.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency of the Amidite

Symptoms:

  • Low trityl yield after the coupling step.

  • Prominent failure sequence peak (n-1) in HPLC or Mass Spectrometry analysis.

Potential Cause Recommended Solution
Moisture Contamination Use fresh, anhydrous acetonitrile (<10 ppm H₂O). Ensure all reagent lines and bottles are dry. Store the amidite under an inert atmosphere (Argon or Nitrogen).[2]
Degraded Phosphoramidite Prepare fresh phosphoramidite solutions daily. Do not store solutions on the synthesizer for extended periods.
Insufficient Coupling Time Increase the coupling time for the this compound step. A 5-15 minute coupling time may be necessary for sterically hindered amidites.[5]
Weak Activator Consider using a more potent activator like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) instead of 1H-tetrazole.
Suboptimal Reagent Concentration Ensure the phosphoramidite and activator are at the recommended concentrations for your synthesizer and synthesis scale. A several-fold excess of amidite is typically used to drive the reaction.[6]
Problem 2: Issues with On-Support Fmoc Deprotection

Symptoms:

  • Failure to conjugate a dye or other molecule to the primary amine after deprotection.

  • Complex product mixture observed in the final analysis, indicating partial deprotection.

Potential Cause Recommended Solution
Incomplete Fmoc Removal Use a fresh solution of 20-50% piperidine in high-quality, amine-free DMF.[7] Perform the deprotection step twice for 10-15 minutes each to ensure completion.
Side Reactions with Piperidine While less common than in peptide synthesis, piperidine can form adducts. Ensure thorough washing with DMF and then acetonitrile after deprotection to completely remove residual piperidine before subsequent reactions.
Inadequate Resin Swelling Before deprotection, ensure the solid support is adequately swelled with DMF for at least 30 minutes to allow full access of the reagent.[8]
Problem 3: Unwanted Cleavage of the Dithiol (Dt) Linker

Symptoms:

  • Loss of the amino-modifier group from the oligonucleotide during final deprotection/cleavage from the support.

  • Presence of free thiol groups in the final product, which can lead to dimerization.

Potential Cause Recommended Solution
Reductive Cleavage During Deprotection Standard ammonia (B1221849) or AMA deprotection does not cleave disulfide bonds. However, if other reagents with reducing potential are used (e.g., DTT in a subsequent step), the linker will be cleaved. Be mindful of all reagents used post-synthesis.
Instability of S-Bz protecting groups If a benzyl (B1604629) (Bz) protecting group is used on the thiol, it can be removed during ammonia treatment, exposing a free thiol that is susceptible to degradation.[3] The Dt linker in this amidite is typically a disulfide that is stable under these conditions.

Experimental Protocols

Protocol 1: On-Support Fmoc-Group Deprotection

This protocol outlines the manual removal of the Fmoc protecting group from the primary amine while the oligonucleotide is still attached to the solid support.

  • Resin Preparation: After the synthesis is complete, wash the CPG or polystyrene support-bound oligonucleotide extensively with acetonitrile (5x column volumes).

  • Swelling: Wash the support with DMF (3x column volumes) and then allow it to swell in DMF for 30 minutes in a reaction vessel.

  • Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the support.

    • Agitate or gently vortex the mixture for 15 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

  • Washing:

    • Drain the piperidine solution.

    • Wash the support thoroughly with DMF (5x column volumes).

    • Wash the support with acetonitrile (5x column volumes) to remove residual DMF.

    • Dry the support under a stream of argon or nitrogen. The support is now ready for on-support conjugation.

Protocol 2: Standard Coupling Cycle on an Automated Synthesizer

This protocol describes a typical cycle for coupling the phosphoramidite. Note that times and volumes should be optimized for your specific instrument.

  • Deblocking (Detritylation): Removal of the 5'-DMT group from the support-bound oligonucleotide using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.

  • Activation/Coupling:

    • Deliver the this compound (typically 0.1 M in acetonitrile) and an activator (e.g., 0.25 M DCI in acetonitrile) simultaneously to the synthesis column.

    • Allow the coupling reaction to proceed for an extended time (e.g., 10 minutes).

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of failure sequences.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.

  • Washing: Thorough washing with acetonitrile between each step to remove excess reagents.

Visual Guides

Caption: Workflow for oligonucleotide synthesis incorporating the Fmoc-amino amidite.

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency start Problem: Low Coupling Efficiency check_reagents Check Reagents - Anhydrous MeCN? - Fresh Amidite/Activator? start->check_reagents check_protocol Check Protocol - Coupling Time Sufficient? - Correct Concentrations? start->check_protocol check_hardware Check Synthesizer - Blocked Lines? - Proper Delivery? start->check_hardware solution_reagents Solution: Use Fresh, Anhydrous Reagents check_reagents->solution_reagents solution_protocol Solution: Increase Coupling Time (e.g., 10 min). Consider Stronger Activator (DCI). check_protocol->solution_protocol solution_hardware Solution: Perform Maintenance & Calibration. check_hardware->solution_hardware

Caption: Decision tree for troubleshooting low coupling efficiency issues.

G cluster_reactions Key Reactions and Side Reactions cluster_products Amidite Activated Amidite Desired Desired Product: Coupled Oligo Amidite->Desired Coupling Side_Product Side Product: H-Phosphonate Amidite->Side_Product Hydrolysis Support 5'-OH on Support Support->Desired Water H₂O (Moisture) Water->Side_Product

Caption: Diagram illustrating the desired coupling reaction versus the hydrolysis side reaction.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete Fmoc deprotection of amino-linkers.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical step, if unsuccessful, prevents the subsequent amino acid from being coupled. The major consequence is the formation of truncated peptide sequences (deletion sequences), which are often difficult to separate from the desired full-length peptide during purification, leading to lower overall yield and purity.

Q2: What are the most common causes of incomplete Fmoc deprotection?

Several factors can lead to incomplete Fmoc removal:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.[1] This is a frequent issue in "difficult" sequences, particularly those with repeating hydrophobic residues.[1]

  • Suboptimal Reagents or Protocols: Using degraded or impure reagents, such as an old piperidine (B6355638) solution, can significantly decrease deprotection efficiency.[2] Incorrect concentrations or insufficient reaction times can also be a cause.

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus or the linker structure itself can sterically hinder the approach of the deprotection base.

  • Linker Effects: The choice of linker can influence the reaction environment. Some linkers may contribute to aggregation more than others, indirectly affecting deprotection efficiency.[3]

Q3: How can I detect if Fmoc deprotection is incomplete?

You can monitor the completeness of the reaction using both qualitative and quantitative methods:

  • Qualitative Tests:

    • Kaiser Test: This is a widely used colorimetric test for detecting free primary amines.[1][4] After deprotection, a positive result (blue/purple beads) indicates successful Fmoc removal, while a negative result (yellow beads) suggests the Fmoc group is still attached.[1] Note that this test is unreliable for N-terminal proline, which gives a brownish-red color.[1]

    • Chloranil Test: This test is specifically used to detect secondary amines, making it suitable for N-terminal proline residues.[1][4]

  • Quantitative Monitoring:

    • UV Monitoring: The deprotection reaction releases dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct has a strong UV absorbance around 301-312 nm.[1] By monitoring the UV absorbance of the solution flowing out of the reaction vessel, you can track the reaction's progress in real-time.[1][5] Many automated peptide synthesizers use this method to ensure deprotection is complete before proceeding.[1]

Troubleshooting Guide: Incomplete Fmoc Deprotection

This step-by-step guide will help you diagnose and resolve issues with incomplete Fmoc deprotection.

Troubleshooting_Workflow start Incomplete Deprotection Suspected (e.g., Negative Kaiser Test, Low Yield) initial_checks Step 1: Initial Checks start->initial_checks reagents Verify Reagent Quality - Fresh 20% Piperidine in DMF - High-purity solvents initial_checks->reagents Check protocol Review Protocol - Correct deprotection time? - Sufficient reagent volume? initial_checks->protocol Check modify_protocol Step 2: Modify Protocol initial_checks->modify_protocol If problem persists extend_time Extend Deprotection Time (e.g., 2 x 10 min or longer) modify_protocol->extend_time Implement increase_temp Increase Temperature (Caution: monitor for side reactions) modify_protocol->increase_temp Implement stronger_reagents Step 3: Use Stronger Reagents modify_protocol->stronger_reagents If problem persists dbu Add DBU - 1-2% DBU to piperidine solution stronger_reagents->dbu Option 1 piperazine Use Alternative Bases - 5% Piperazine + 2% DBU in NMP stronger_reagents->piperazine Option 2 resolution Resolution: Complete Deprotection stronger_reagents->resolution

References

Technical Support Center: Optimizing Coupling Time for Bulky Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on challenges encountered when using sterically hindered phosphoramidites. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you improve coupling efficiency and achieve higher yields of your target oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are "bulky" phosphoramidites and why do they require special consideration?

A1: Bulky phosphoramidites are nucleotide building blocks that have large chemical groups attached, often to the 2' position of the sugar (as in many RNA monomers like 2'-O-TBDMS) or to the nucleobase itself.[1] These modifications are crucial for applications like RNA interference (RNAi), antisense therapies, and diagnostics.[1] The steric hindrance from these large groups can physically impede the phosphoramidite's approach to the growing oligonucleotide chain on the solid support, leading to lower coupling efficiency compared to standard DNA phosphoramidites.[1] Therefore, standard synthesis protocols often need to be adjusted to ensure successful incorporation.

Q2: What is the most common reason for low coupling efficiency with bulky phosphoramidites?

A2: The primary reason for low coupling efficiency is steric hindrance.[1] The bulky protecting groups create a crowded environment at the reaction site, making it difficult for the activated phosphoramidite (B1245037) to react with the 5'-hydroxyl group of the growing oligonucleotide chain. Other common causes include inadequate activation, the presence of moisture in reagents, or the formation of secondary structures in the oligonucleotide sequence that block the reactive site.

Q3: How does extending the coupling time improve efficiency?

A3: Extending the coupling time provides a longer window for the sterically hindered phosphoramidite to successfully react with the 5'-hydroxyl group. While standard DNA phosphoramidites may couple efficiently in as little as 30 seconds, bulky phosphoramidites often require significantly longer times, typically in the range of 5 to 15 minutes, to achieve acceptable coupling efficiencies.[2][3]

Q4: Can extending the coupling time too much be detrimental?

A4: Yes, while extending the coupling time is a common strategy, excessively long times can lead to side reactions. One potential issue is the detritylation of the phosphoramidite monomer by the acidic activator in the reaction vessel. This can lead to the formation of dimers and result in n+1 impurities in the final product.[4][5] Therefore, it is crucial to optimize the coupling time to maximize efficiency without promoting unwanted side reactions.

Q5: What is the role of the activator, and which ones are best for bulky phosphoramidites?

A5: The activator is a critical reagent that protonates the nitrogen of the phosphoramidite, making the phosphorus atom more electrophilic and thus reactive towards the 5'-hydroxyl group. For bulky phosphoramidites, more potent activators are often required. Common choices include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[4][5] BTT is often recommended for RNA synthesis, while DCI is a less acidic but highly nucleophilic activator that can significantly increase the rate of coupling.[4][6][7]

Q6: How important is the purity of reagents and solvents?

A6: Reagent and solvent purity is paramount for successful oligonucleotide synthesis, especially with challenging phosphoramidites. Phosphoramidites are highly sensitive to moisture and oxidation.[8] Any moisture in the acetonitrile, activator solution, or inert gas can react with the activated phosphoramidite, rendering it incapable of coupling and leading to lower efficiency.[8] Using anhydrous solvents and fresh, high-quality reagents is one of the most effective ways to ensure high coupling efficiency.[8]

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when working with bulky phosphoramidites.

Problem: Low yield of full-length oligonucleotide product.
  • Initial Assessment:

    • Review Trityl Data: A significant drop in the trityl signal during synthesis is a direct indication of a coupling failure at that specific cycle.

    • Analyze Crude Product: Use reverse-phase HPLC or mass spectrometry to analyze the crude product. A high proportion of shorter, failure sequences (n-1, n-2, etc.) points towards a persistent coupling problem.

Troubleshooting Workflow Diagram

G cluster_0 Diagnosis cluster_1 Troubleshooting Steps Start Low Yield of Full-Length Product CheckTrityl Review Trityl Monitoring Data Start->CheckTrityl AnalyzeCrude Analyze Crude Product (HPLC/MS) Start->AnalyzeCrude ProblemFound Low Coupling Efficiency Confirmed CheckTrityl->ProblemFound AnalyzeCrude->ProblemFound ExtendCoupling Extend Coupling Time ProblemFound->ExtendCoupling Initial Step ChangeActivator Optimize Activator ExtendCoupling->ChangeActivator If no improvement FinalCheck Re-synthesize and Analyze ExtendCoupling->FinalCheck If successful CheckReagents Verify Reagent Quality ChangeActivator->CheckReagents If still low ChangeActivator->FinalCheck If successful DoubleCouple Implement Double Coupling CheckReagents->DoubleCouple For critical steps CheckReagents->FinalCheck If successful OptimizeConc Adjust Phosphoramidite Concentration DoubleCouple->OptimizeConc Fine-tuning DoubleCouple->FinalCheck If successful OptimizeConc->FinalCheck

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Potential Causes and Solutions
Potential Cause Recommended Solution
Inadequate Coupling Time Sterically hindered phosphoramidites require longer reaction times. Extend the coupling time significantly. Start with a 5-10 minute coupling time and optimize from there. For some RNA phosphoramidites, times up to 15 minutes may be necessary.[2][3][9]
Suboptimal Activator The standard activator, 1H-Tetrazole, may not be potent enough for bulky amidites. Switch to a more active activator such as 0.25 M ETT, 0.3 M BTT, or 1.0 M DCI.[4][5][6] BTT is often a good choice for RNA synthesis, while DCI can double the coupling rate compared to tetrazole.[4][5][6]
Moisture Contamination Moisture will hydrolyze activated phosphoramidites, preventing coupling. Ensure all reagents (acetonitrile, activator) are anhydrous (<30 ppm water).[2] Use fresh reagents and ensure the synthesizer's gas lines have an in-line drying filter.[8]
Degraded Phosphoramidite Phosphoramidites have a limited shelf life and are sensitive to oxidation. Use fresh phosphoramidite solution. If you suspect degradation, test a fresh vial. Store phosphoramidites under an inert atmosphere (argon) at the recommended temperature.
Low Phosphoramidite Concentration Insufficient concentration of the phosphoramidite can lead to incomplete reactions. For modified reagents, a concentration of 0.1 M is often recommended.[2] In some cases, increasing the concentration can improve efficiency.
Highly Persistent Secondary Structure The growing oligonucleotide may form a secondary structure (e.g., hairpin) that blocks the 5'-hydroxyl group. This is common in G-rich sequences. Consider using a modified phosphoramidite with a protecting group that disrupts hydrogen bonding (e.g., dG-iBu vs. dG-dmf). Some synthesis protocols allow for heating the column during coupling to disrupt secondary structures.
Instrument/Fluidics Issue Blockages or leaks in the synthesizer can prevent proper reagent delivery. Perform a fluidics test on the instrument to ensure all lines are clear and delivery volumes are accurate.

Data on Activators and Coupling Times

The choice of activator and the duration of the coupling step are critical variables when working with bulky phosphoramidites. The following tables summarize key information to guide your experimental design.

Table 1: Comparison of Common Activators for Bulky Phosphoramidites
ActivatorTypical ConcentrationpKaKey CharacteristicsRecommended Use
1H-Tetrazole 0.45 M4.89Standard, widely used activator. May be too slow for sterically hindered amidites.[5]Standard DNA synthesis.
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 M4.28More acidic and faster than 1H-Tetrazole. Good general-purpose activator for modified oligos.[4][5]Modified DNA and RNA synthesis.
5-Benzylthio-1H-tetrazole (BTT) ~0.3 M4.08More acidic than ETT. Highly recommended for RNA synthesis, allowing for reduced coupling times compared to other activators.[4][5]RNA synthesis (both TBDMS and TOM-protected monomers).
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M5.2Less acidic but more nucleophilic than tetrazoles, leading to very rapid coupling.[4][6][7] Highly soluble in acetonitrile.Sterically demanding phosphoramidites, large-scale synthesis.
Table 2: Recommended Coupling Times for Various Phosphoramidite Types
Phosphoramidite TypeExampleActivatorRecommended Coupling Time
Standard DeoxyribonucleosidesdA, dC, dG, dT1H-Tetrazole, ETT30 - 60 seconds
2'-O-Methyl RNA2'-OMe A, C, G, UETT, BTT3 - 6 minutes
2'-O-TBDMS RNA2'-O-TBDMS A, C, G, UBTT3 minutes[5]
2'-O-TBDMS RNA2'-O-TBDMS A, C, G, UETT6 minutes[1]
Other Modified Bases/BackbonesDyes, Linkers, etc.ETT, DCI5 - 15 minutes[2][3][9]

Note: These are starting recommendations. Optimal times may vary based on the specific modification, synthesizer, and other reaction conditions.

Experimental Protocols

Protocol 1: General Synthesis Cycle for a Bulky Phosphoramidite

This protocol outlines a modified synthesis cycle for the incorporation of a single bulky phosphoramidite.

  • Deblocking: Remove the 5'-DMT protecting group from the support-bound oligonucleotide using a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Coupling: Deliver the bulky phosphoramidite (e.g., 0.1 M solution in anhydrous acetonitrile) and a suitable activator (e.g., 0.25 M ETT) to the synthesis column.

    • Action: Extend the wait step (coupling time) to 10 minutes .

  • Capping: Block any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

  • Continue Synthesis: Proceed with the standard synthesis cycle for any subsequent non-bulky phosphoramidites.

Protocol 2: Optimizing Coupling Time for a Novel Bulky Phosphoramidite

This protocol provides a method to empirically determine the optimal coupling time for a new or particularly challenging bulky phosphoramidite.

  • Synthesizer Setup:

    • Ensure the synthesizer is clean and all reagent lines are primed with fresh, anhydrous reagents.

    • Use a high-quality solid support.

    • Select a potent activator suitable for bulky amidites (e.g., ETT or DCI).

  • Sequence Design:

    • Design a short, simple test sequence, such as 5'-T-T-T-X-T-T-T-3', where 'X' is the bulky phosphoramidite being tested. This allows for easy analysis by mass spectrometry.

  • Time-Course Synthesis:

    • Program the synthesizer to run four separate syntheses of the test sequence.

    • For each synthesis, vary only the coupling time for the 'X' position. Use the following time points as a starting guide:

      • Synthesis 1: 3 minutes

      • Synthesis 2: 6 minutes

      • Synthesis 3: 10 minutes

      • Synthesis 4: 15 minutes

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotides from the solid support and deprotect them using the appropriate protocol for the nucleobases and the specific modification.

  • Analysis:

    • Analyze the crude product from each synthesis by ESI-MS (Electrospray Ionization Mass Spectrometry).

    • For each time point, calculate the coupling efficiency by comparing the peak intensity of the full-length product (T-T-T-X-T-T-T) to the peak intensity of the major failure sequence (T-T-T).

    • Coupling Efficiency (%) = [Intensity(Full-Length) / (Intensity(Full-Length) + Intensity(Failure))] * 100

  • Determination:

    • Plot the coupling efficiency against the coupling time. The optimal time is the point at which the efficiency plateaus. Choose the shortest time that provides the maximum efficiency to minimize the risk of side reactions.

Protocol 3: Double Coupling Procedure

For particularly precious or inefficiently coupling phosphoramidites, a double coupling can significantly increase the stepwise yield.

  • Deblocking: Perform the standard deblocking step.

  • First Coupling: Deliver the phosphoramidite and activator and perform the coupling step for the optimized or recommended extended time. Do not proceed to capping or oxidation.

  • Intermediate Wash: Wash the column thoroughly with anhydrous acetonitrile.

  • Second Coupling: Repeat the delivery of fresh phosphoramidite and activator and perform a second coupling step for the same duration as the first.

  • Capping and Oxidation: Proceed with the standard capping and oxidation steps.

A double coupling can improve a 90% efficient coupling to approximately 99% in that single step.

Signaling Pathways and Workflows

Phosphoramidite Coupling Reaction Pathway

The following diagram illustrates the chemical pathway of the phosphoramidite coupling reaction, which is central to oligonucleotide synthesis.

Phosphoramidite_Coupling cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Amidite Phosphoramidite (P-NR2) Activation Activation: Protonation of Nitrogen Amidite->Activation Activator Activator (e.g., Tetrazole) Activator->Activation Oligo Growing Oligo Chain (5'-OH) Coupling Nucleophilic Attack by 5'-OH Oligo->Coupling Intermediate Reactive Intermediate (Tetrazolyl-phosphonium) Activation->Intermediate Forms Intermediate->Coupling Reacts with PhosphiteTriester Phosphite Triester Linkage (Unstable) Coupling->PhosphiteTriester Forms Oxidation Oxidation (Iodine, H2O) PhosphiteTriester->Oxidation PhosphateTriester Phosphate Triester Linkage (Stable) Oxidation->PhosphateTriester Stabilizes to

Caption: The chemical pathway of phosphoramidite activation and coupling.

References

Technical Support Center: Fmoc-protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Fmoc-protected DMT-Dt PEG2 NH2 amidite for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability and performance, the amidite should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[1] It is crucial to prevent exposure to moisture and oxygen, which can lead to degradation.

Q2: How should I handle the amidite upon receiving it and before use?

A2: Before opening, the vial should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the solid material. All handling, including dissolution in anhydrous acetonitrile (B52724), should be performed under an inert atmosphere using anhydrous techniques to minimize exposure to water and air.[2]

Q3: What is the primary role of the DMT and Fmoc protecting groups?

A3: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function and is labile to acid, allowing for controlled, stepwise oligonucleotide synthesis.[3][4] The fluorenylmethyloxycarbonyl (Fmoc) group protects the primary amine of the PEG linker and is labile to basic conditions, enabling post-synthesis conjugation or modification.[5][6][7]

Q4: What are the main causes of degradation for this amidite?

A4: The primary degradation pathways for phosphoramidites are hydrolysis due to moisture and oxidation from air exposure.[8] The phosphoramidite (B1245037) P(III) center is susceptible to oxidation to a non-reactive P(V) species. For this specific amidite, the Fmoc group can also be sensitive to basic conditions.

Q5: How long is the amidite stable in solution?

A5: The stability of phosphoramidites in solution is significantly lower than in solid form. It is highly recommended to use freshly prepared solutions for synthesis. The stability in anhydrous acetonitrile decreases over time, with the rate of degradation depending on the specific nucleobase (dG is the least stable).[2][9] For modified amidites, it is best practice to prepare only the amount needed for the immediate synthesis run.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis process due to the degradation or improper handling of this compound.

Issue 1: Low Coupling Efficiency

  • Symptoms:

    • Low overall yield of the final oligonucleotide.

    • Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).

  • Possible Causes and Solutions:

CauseSolution
Moisture Contamination Phosphoramidites are highly susceptible to hydrolysis.[2] Ensure all solvents and reagents are anhydrous. Use fresh, high-quality acetonitrile with low water content (<10 ppm). Store molecular sieves in the phosphoramidite and activator solutions to scavenge any residual moisture. Purge synthesizer lines thoroughly with dry argon or helium.[2]
Degraded Phosphoramidite Stock Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long oligonucleotides or critical applications. Do not store solutions on the synthesizer for extended periods.
Incomplete Deprotection of the Previous Cycle Ensure complete removal of the DMT group from the growing oligonucleotide chain before the coupling step. Inefficient deblocking will result in a capped 5'-hydroxyl, preventing further chain extension.
Suboptimal Activator Use the recommended activator at the correct concentration. Ensure the activator solution is also anhydrous and has not degraded.

Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis

  • Symptoms:

    • Multiple unexpected peaks observed during HPLC or LC-MS analysis of the crude or purified oligonucleotide.

    • Peaks corresponding to masses that do not match the expected full-length product or simple n-1 deletions.

  • Possible Causes and Solutions:

CauseSolution
Phosphoramidite Oxidation The P(III) center of the phosphoramidite is susceptible to oxidation to P(V).[2] Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen). Use septum-sealed bottles and syringes flushed with inert gas for transfers.
Premature Fmoc-Group Removal If basic conditions are inadvertently introduced during synthesis, the Fmoc group can be prematurely removed, leading to side reactions at the exposed amine. Ensure all reagents and solvents used prior to the intended deprotection step are free from basic contaminants.
Side Reactions During Deprotection The choice of base for Fmoc deprotection is critical. Standard piperidine (B6355638) treatment is effective, but for sensitive oligonucleotides, milder deprotection conditions might be necessary to avoid side reactions.[5][10]

Stability and Storage Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table summarizes general stability information and recommended handling practices for phosphoramidites.

ParameterRecommendation/InformationFactors Affecting Stability
Storage Temperature -20°C Higher temperatures accelerate degradation.
Storage Atmosphere Inert Gas (Argon or Nitrogen) Oxygen leads to oxidation of the phosphite (B83602) triester.
Form Solid (Lyophilized Powder) Solid form is significantly more stable than in solution.
In Solution (Anhydrous Acetonitrile) Use immediately after preparation. Susceptible to hydrolysis and oxidation. Stability decreases over hours to days depending on conditions.[8]
Light Exposure Store in amber vials or protected from light.While not the primary cause of degradation, prolonged light exposure can potentially affect the DMT and Fmoc groups.
pH Sensitivity DMT group is labile to acid. Fmoc group is labile to base.[3][5]Avoid exposure to acidic or basic conditions outside of the intended deprotection steps.

Experimental Protocols

Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy

This protocol provides a method to assess the purity of the phosphoramidite and detect the presence of oxidized P(V) impurities.[6][11]

  • Objective: To determine the ratio of the active P(III) species to the inactive P(V) species.

  • Materials:

    • This compound

    • Anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃)

    • NMR tubes and caps

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Under an inert atmosphere, accurately weigh 5-10 mg of the phosphoramidite directly into a dry NMR tube.

    • Using a gas-tight syringe, add approximately 0.5 mL of anhydrous deuterated solvent to the NMR tube.

    • Cap the NMR tube securely while maintaining the inert atmosphere.

    • Gently agitate the tube to dissolve the solid completely.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Integrate the signals corresponding to the P(III) diastereomers (typically in the range of 140-155 ppm) and any signals corresponding to P(V) species (typically in the range of -10 to 20 ppm).

    • Calculate the purity as the percentage of the P(III) integral relative to the total phosphorus integral.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general method to monitor the degradation of the phosphoramidite over time.[3][12]

  • Objective: To qualitatively and quantitatively assess the degradation of the phosphoramidite when stored under specific conditions.

  • Materials:

    • This compound

    • Anhydrous acetonitrile (HPLC grade)

    • Reverse-phase C18 HPLC column

    • Mobile phase A: Acetonitrile

    • Mobile phase B: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7)

    • HPLC system with a UV detector

  • Procedure:

    • Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a known concentration (e.g., 10 mg/mL) under an inert atmosphere.

    • Immediately inject an aliquot of the freshly prepared solution onto the HPLC system to obtain a t=0 chromatogram.

    • Store the stock solution under the desired test conditions (e.g., at room temperature on the benchtop, or at 4°C in a sealed vial).

    • At specified time intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC.

    • Monitor the decrease in the area of the main phosphoramidite peak and the appearance of new peaks corresponding to degradation products.

    • The percentage of remaining phosphoramidite can be calculated by comparing the peak area at each time point to the peak area at t=0.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid Support Start 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Start->Coupling TCA Capping 3. Capping (Unreacted Chains) Coupling->Capping Activator Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Acetic Anhydride Oxidation->Start Iodine/Water Amidite Fmoc-DMT-Dt-PEG2-NH2 Amidite Amidite->Coupling

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Amidite Check Amidite Quality Start->Check_Amidite Purity_NMR ³¹P NMR Purity > 98%? Check_Amidite->Purity_NMR Check_Reagents Check Reagents & Solvents Purity_NMR->Check_Reagents Yes Replace_Amidite Use fresh amidite Purity_NMR->Replace_Amidite No Anhydrous Are all reagents anhydrous? Check_Reagents->Anhydrous Check_Synthesizer Check Synthesizer Anhydrous->Check_Synthesizer Yes Replace_Reagents Use fresh anhydrous reagents Anhydrous->Replace_Reagents No Lines_Blocked Are lines blocked? Check_Synthesizer->Lines_Blocked Success Synthesis Successful Lines_Blocked->Success No Clean_Lines Clean/replace lines Lines_Blocked->Clean_Lines Yes Replace_Amidite->Start Replace_Reagents->Start Clean_Lines->Start

Caption: A logical workflow for troubleshooting common oligonucleotide synthesis issues.

Caption: Key functional components of the this compound.

References

Technical Support Center: Purification of Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of amino-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found with crude amino-modified oligonucleotides?

During solid-phase synthesis, chemical reactions are not 100% efficient, leading to a mixture of desired and undesired products.[1][2] Common impurities include:

  • Truncated Sequences (Shortmers): Oligonucleotides that failed to extend during a coupling cycle.[1][2][3]

  • Deleted Sequences (n-1): A small percentage of sequences that may miss a single base internally due to inefficient capping.[1][4]

  • Sequences with Modified Bases: By-products from cleavage and deprotection steps can result in chemically altered bases.[5]

  • Small Molecules: Residual chemicals from the synthesis and deprotection process, such as acrylonitrile (B1666552) and salts, must be removed.[3][6]

  • Failure to Add the Amino-Modifier: A portion of the full-length oligonucleotides may lack the intended amino-modification.

Q2: Which purification method is best for my amino-modified oligonucleotide?

The optimal method depends on your downstream application, the length of the oligonucleotide, required purity, and scale.[1][6] High-Performance Liquid Chromatography (HPLC) is generally recommended for modified oligonucleotides to ensure high purity.[7]

  • For high-sensitivity applications (e.g., conjugation, labeling, antisense studies), HPLC or PAGE purification is crucial.[6]

  • For routine applications like PCR with shorter oligos, desalting may be sufficient.[3]

Q3: How does the amino-modifier influence the choice of purification strategy?

The primary amine is a reactive functional group that can be inactivated, and its protecting group (like MMT or Trityl) can be used to facilitate purification.[8][9]

  • Hydrophobicity: The presence of a hydrophobic protecting group on the 5'-amino-modifier (e.g., MMT or DMT) makes Reversed-Phase (RP) HPLC an excellent choice. This "trityl-on" strategy separates the full-length, modifier-containing product from failure sequences that lack the group.[3][7]

  • Reactivity: The primary amine can react with by-products like acrylonitrile during deprotection. If conjugation efficiency is critical, specific pretreatment steps may be needed.[9] HPLC is effective at removing these adducts.[9]

Q4: What is desalting, and is it sufficient for purifying amino-modified oligos?

Desalting is a basic purification method that removes small molecule impurities like salts and residual solvents from the synthesis process.[3][6] This can be done via size exclusion chromatography (e.g., G-25 columns) or diafiltration spin columns.[4][10][11] For many applications using unmodified oligos under 35 bases, desalting is adequate. However, for amino-modified oligonucleotides intended for subsequent conjugation, desalting alone is typically insufficient as it does not remove critical impurities like truncated sequences or oligos lacking the amino-modifier.[3][6]

Purification Method Comparison

The selection of a purification strategy is critical for experimental success. The table below summarizes the most common methods.

Purification MethodTypical PurityYieldRecommended Oligo LengthBest For ApplicationsKey Considerations
Desalting Basic (removes salts)High≤ 35 bases[3]PCR, Sequencing PrimersDoes not remove truncated sequences (shortmers).[3][6]
Reversed-Phase Cartridge IntermediateMedium-High7 - 55 bases[4]Cloning, MutagenesisSeparates based on hydrophobicity (5'-DMT group); less effective for longer oligos.[3]
Reversed-Phase HPLC (RP-HPLC) >85 - 95%[4][12]Medium10 - 50 bases[3][7][13]Conjugation, Labeling, Antisense, NGSExcellent for modified oligos due to hydrophobicity differences.[4] Resolution decreases with length.[3][4]
Anion-Exchange HPLC (AEX-HPLC) >95%[12]MediumUp to 80 bases[12]Therapeutics, separating phosphorothioatesSeparates based on charge (phosphate backbone).[5][14] Eluted product is in a cell-friendly salt form.[12]
Polyacrylamide Gel Electrophoresis (PAGE) >95 - 99%[14]Low≥ 50 bases[7]Cloning, Gel Shift Assays, X-ray CrystallographyHighest resolution, separates by size.[14] Procedure is complex, leading to lower yields.[7]

Troubleshooting Guide

Q5: My final yield after HPLC purification is very low. What went wrong?

Low yield is a common issue that can arise from multiple factors during synthesis, processing, or purification.

  • Inefficient Synthesis: Check the initial coupling efficiency. A low coupling efficiency (<99%) results in a smaller proportion of the full-length product before purification even begins.[7]

  • Loss of 5'-Protecting Group: For "trityl-on" RP-HPLC, premature loss of the 5'-MMT or DMT group during processing will cause the desired product to elute with failure sequences, leading to its discard.[15]

  • Suboptimal HPLC Conditions: An improperly developed gradient, incorrect mobile phase pH, or wrong column choice can lead to poor separation and co-elution of the product with impurities, resulting in narrow fraction collection and low recovery.

  • Product Precipitation: Highly hydrophobic or long oligonucleotides may precipitate on the column or in the collection tube if the organic solvent concentration is not optimal.

Q6: My purified amino-oligonucleotide shows poor reactivity in a subsequent conjugation reaction with an NHS ester. Why?

This indicates the primary amine is either absent or has been rendered inactive.

  • Inactivation by Acrylonitrile: During standard deprotection, acrylonitrile (a by-product) can react with and cap the primary amine, making it unavailable for conjugation.[9] Consider a pre-treatment with 10% diethylamine (B46881) (DEA) in acetonitrile (B52724) while the oligo is still on the solid support to remove acrylonitrile before cleavage and deprotection.[8][9]

  • Incomplete Deprotection: The protecting group on the amine (e.g., MMT, TFA) may not have been fully removed. Ensure deprotection conditions are appropriate for the specific amino-modifier used.

  • Oxidation: If using a thiol-modifier for conjugation, ensure it is properly reduced (e.g., with DTT or TCEP) prior to the reaction, as it is shipped in an oxidized disulfide form.[16]

  • Incorrect Buffer pH: The pH for NHS ester conjugations is critical. The reaction is most efficient at a pH of 8.0-8.5. Buffers containing primary amines (like Tris) are incompatible and should be avoided.

Q7: I see two peaks for my product in my RP-HPLC trace during "trityl-on" purification. What does this mean?

This is often a sign of premature loss of the hydrophobic 5'-trityl (or MMT) protecting group.[15]

  • The Cause: During cleavage and deprotection with volatile bases like ammonia, subsequent drying under high vacuum can remove the base, leaving behind a slightly acidic environment that cleaves the acid-labile trityl group.[15]

  • The Solution: Before drying the oligonucleotide solution post-deprotection, add a non-volatile base like Tris base (e.g., 45 mg/mL of crude oligo solution).[15] This maintains a basic pH and protects the trityl group from cleavage.

Q8: My HPLC chromatogram shows broad or tailing peaks, making it difficult to collect a pure fraction. How can I improve this?

Poor peak shape can be caused by several factors:

  • Oligonucleotide Secondary Structure: Sequences with high GC content can form secondary structures that interact variably with the stationary phase.[5] Running the purification at an elevated temperature (e.g., 55-65°C) can help denature these structures. For AEX-HPLC, using a high pH mobile phase (pH 12) can also eliminate secondary structures.[5]

  • Incorrect Ion-Pairing Reagent: In RP-HPLC, the choice and concentration of the ion-pairing reagent (e.g., TEAA) are critical for good resolution.[12] Optimization may be required.

  • Column Overloading: Injecting too much crude material can saturate the column, leading to broad peaks.[17] Try reducing the sample load.

  • Column Degradation: The performance of HPLC columns degrades over time. If performance declines, cleaning or replacing the column may be necessary.

Experimental Protocols & Workflows

Protocol 1: General "Trityl-On" Reversed-Phase HPLC Purification

This protocol outlines a standard method for purifying oligonucleotides containing a 5'-hydrophobic protecting group (e.g., DMT, MMT).

  • Sample Preparation: a. After synthesis and deprotection, confirm the 5'-trityl group is intact. If the sample was dried, ensure a non-volatile base was added previously to prevent trityl loss.[15] b. Dissolve the crude oligonucleotide pellet in an appropriate volume of Mobile Phase A or HPLC-grade water. c. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatography Conditions:

    • Column: C18 Reversed-Phase Column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in HPLC-grade water.

    • Mobile Phase B: 0.1 M TEAA in Acetonitrile.

    • Gradient: A linear gradient from ~5-10% B to 40-50% B over 30-40 minutes. This must be optimized for each sequence.

    • Detection: UV absorbance at 260 nm.

  • Purification and Fraction Collection: a. Inject the filtered sample onto the equilibrated HPLC system. b. The initial peaks eluting are failure sequences (trityl-off). c. The last major, well-defined peak is the desired trityl-on product. Collect this peak.

  • Post-Purification Processing: a. Dry the collected fraction using a vacuum concentrator. b. To remove the trityl group, resuspend the pellet in 80% aqueous acetic acid and incubate for 15-30 minutes at room temperature. c. Quench the reaction by adding a buffer or by immediate desalting. d. Proceed to desalting (Protocol 2) to remove the cleaved trityl group and salts.

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification crude_oligo Crude Oligo (Trityl-On) dissolve Dissolve & Filter crude_oligo->dissolve hplc Inject on C18 Column dissolve->hplc separation Gradient Elution (Trityl-Off vs Trityl-On) hplc->separation collect Collect Trityl-On Peak separation->collect dry_down Dry Collected Fraction collect->dry_down detritylate Detritylate (80% Acetic Acid) dry_down->detritylate desalt Desalt (Protocol 2) detritylate->desalt pure_oligo Pure Amino-Oligo desalt->pure_oligo

Caption: Workflow for "Trityl-On" RP-HPLC Purification.

Protocol 2: Post-Purification Desalting with a Spin Column

This protocol is for removing salts and small molecules after HPLC and detritylation.[10]

  • Column Preparation: a. Choose a diafiltration spin column with a molecular weight cutoff (MWCO) appropriate for your oligonucleotide length (e.g., 3 kDa MWCO for oligos ≤ 30 bases).[10] b. Pre-rinse the column according to the manufacturer's instructions, typically with HPLC-grade water.

  • Sample Loading and Desalting: a. Load the oligonucleotide sample (from Protocol 1, step 4c) onto the spin column membrane. b. Add HPLC-grade water to bring the volume up to the column's maximum (e.g., 500 µL). c. Centrifuge at the recommended speed (e.g., 15,000 x g) for 7-10 minutes, or until the retentate volume is minimal (~50 µL).[10] d. Discard the flow-through. e. Repeat the wash steps (2b-2d) two more times to ensure complete salt removal.

  • Oligonucleotide Recovery: a. After the final spin, place the filter device in a new, clean collection tube. b. Add a small volume of your desired final buffer (e.g., 100 µL of nuclease-free water) directly to the membrane. c. Gently pipet up and down to rinse the membrane and maximize recovery. d. Invert the column and centrifuge for 2-3 minutes to collect the final, desalted oligonucleotide.

Decision & Troubleshooting Diagrams

decision_tree start Start: Crude Amino-Oligo app_q High-Purity Application? (Conjugation, Therapeutics) start->app_q length_q1 Oligo Length > 50 bases? app_q->length_q1 Yes length_q2 Oligo Length > 50 bases? app_q->length_q2 No page Use PAGE length_q1->page Yes hplc_type Hydrophobic Modifier? (e.g., Trityl, Dye) length_q1->hplc_type No desalt Use Desalting length_q2->desalt No (e.g. PCR) hplc_page Use HPLC or PAGE length_q2->hplc_page Yes rp_hplc Use RP-HPLC hplc_type->rp_hplc Yes aex_hplc Use AEX-HPLC hplc_type->aex_hplc No

Caption: Decision tree for selecting a purification method.

troubleshoot_conjugation start Problem: Low Conjugation Efficiency with NHS Ester check_amine Was amine protected during synthesis? start->check_amine check_deprotection Was post-purification deprotection complete? check_amine->check_deprotection Yes sol_synthesis Root Cause: Synthesis failure. Re-synthesize oligo. check_amine->sol_synthesis No check_buffer Reaction Buffer pH 8.0-8.5? No primary amines (Tris)? check_deprotection->check_buffer Yes sol_deprotect Solution: Re-run deprotection step (e.g., acetic acid for MMT) check_deprotection->sol_deprotect No check_dea Was oligo pre-treated to remove acrylonitrile? check_buffer->check_dea Yes sol_buffer Solution: Use fresh PBS or Borate buffer at correct pH check_buffer->sol_buffer No sol_dea Root Cause: Probable amine inactivation by acrylonitrile check_dea->sol_dea No

Caption: Troubleshooting logic for low conjugation efficiency.

References

Preventing premature Fmoc removal during oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Preventing Premature Fmoc Removal

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the premature removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group during solid-phase oligonucleotide synthesis. Premature deprotection can lead to the formation of impurities and truncated sequences, compromising the quality and yield of the final product.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of premature Fmoc removal during oligonucleotide synthesis?

A1: Premature removal of the Fmoc group is almost always caused by unintended exposure to basic conditions. The Fmoc group is designed to be labile to bases, with its removal being a key step in the synthesis cycle.[4][5] Potential sources of basicity that can lead to premature deprotection include:

  • Degraded Solvents: Solvents like Dimethylformamide (DMF) can degrade over time to form basic impurities such as dimethylamine.

  • Contaminated Reagents: Any of the reagents used in the synthesis cycle, including the phosphoramidite (B1245037) solutions, activator, capping reagents, or washing solvents, can be contaminated with basic substances.

  • Improper Reagent Preparation: The deblocking solution (e.g., piperidine (B6355638) in DMF) may be prepared at a higher concentration than intended, or there might be carryover of the deblocking solution into subsequent steps due to inadequate washing.

  • Sub-optimal Synthesis Protocol: Excessively long exposure to milder bases used in other steps of the synthesis or elevated temperatures can contribute to gradual Fmoc removal.

Q2: My oligo synthesis is resulting in a high percentage of failure sequences. How can I determine if premature Fmoc removal is the cause?

A2: A high level of failure sequences, particularly n-1 shortmers, can be indicative of premature Fmoc deprotection.[2] To diagnose this issue, you can perform the following:

  • Analyze Crude Product: Use High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to analyze the crude oligonucleotide product. The presence of a significant population of shorter sequences is a key indicator.[1][3]

  • Monitor the Deblocking Step: If your synthesizer is equipped with a UV monitor, you can observe the release of the dibenzofulvene-piperidine adduct during the deprotection step. An unusually high or prolonged signal might suggest issues with the deprotection process, though this is more for monitoring the intended deprotection.

  • Controlled Synthesis Experiment: Synthesize a short, known sequence and take samples of the solid support after each cycle. Cleave the oligonucleotide from these samples and analyze them to pinpoint the step where the failure sequences are being generated.

Q3: Can the phosphoramidite monomers themselves contribute to premature Fmoc removal?

A3: While less common, the phosphoramidite monomers could be a source of basic impurities if they have degraded. Phosphoramidites are sensitive to moisture and can hydrolyze.[6] It is crucial to use high-quality, fresh phosphoramidites and store them under anhydrous conditions. If you suspect an issue with a particular phosphoramidite, try synthesizing a sequence without it to see if the problem persists.

Q4: What are the best practices for handling and storing reagents to prevent premature Fmoc deprotection?

A4: Proper handling and storage of all reagents are critical for successful oligonucleotide synthesis.

ReagentRecommended Storage and Handling
Solvents (e.g., DMF, Acetonitrile) Store in amber glass bottles under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous, high-purity grades. Avoid prolonged storage after opening.
Deblocking Solution (e.g., Piperidine in DMF) Prepare fresh daily. Piperidine can degrade and should be stored in a tightly sealed container.[5]
Phosphoramidites Store in a desiccator or freezer under an inert atmosphere. Allow to warm to room temperature before opening to prevent condensation.
Activator (e.g., Tetrazole) Store in a desiccator. Some activators are acidic and less likely to cause premature Fmoc removal, but contamination is still possible.

Experimental Protocols

Protocol: Quality Control of Deblocking Reagent

This protocol describes a method to test the concentration of your deblocking solution (e.g., piperidine in DMF) to ensure it is not inadvertently causing premature Fmoc removal.

Objective: To verify the concentration of the amine in the deblocking solution.

Materials:

  • Deblocking solution (e.g., 20% piperidine in DMF)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Indicator (e.g., bromophenol blue)

  • Burette, flasks, and other standard laboratory glassware

Methodology:

  • Pipette a known volume (e.g., 5.0 mL) of the deblocking solution into an Erlenmeyer flask.

  • Add 2-3 drops of the indicator to the flask.

  • Titrate the deblocking solution with the standardized HCl solution until the endpoint is reached (indicated by a color change).

  • Record the volume of HCl used.

  • Calculate the concentration of the amine in the deblocking solution using the formula: M1V1 = M2V2.

Expected Result: The calculated concentration should be within ±5% of the expected concentration. A significantly higher concentration could lead to premature deprotection.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting premature Fmoc removal.

Troubleshooting_Fmoc_Removal start High Level of Failure Sequences (Premature Fmoc Removal Suspected) check_reagents Step 1: Check Reagents start->check_reagents reagent_solvent Use fresh, anhydrous solvents? check_reagents->reagent_solvent Solvent Quality check_protocol Step 2: Review Synthesis Protocol protocol_wash Are washing steps adequate? check_protocol->protocol_wash Washing Efficiency check_instrument Step 3: Inspect Synthesizer instrument_valves Check for leaking valves? check_instrument->instrument_valves Hardware Integrity reagent_deblock Deblocking solution prepared fresh? reagent_solvent->reagent_deblock reagent_phosphoramidites Phosphoramidites properly stored? reagent_deblock->reagent_phosphoramidites reagent_phosphoramidites->check_protocol If reagents are OK protocol_time Are deprotection times too long? protocol_wash->protocol_time protocol_time->check_instrument If protocol is OK instrument_lines Flush all fluid lines? instrument_valves->instrument_lines resolve Problem Resolved instrument_lines->resolve After implementing changes no_resolve Problem Persists instrument_lines->no_resolve If changes have no effect contact_support Contact Technical Support no_resolve->contact_support

Caption: Troubleshooting workflow for premature Fmoc removal.

References

Technical Support Center: Fmoc-protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Fmoc-protected DMT-Dt PEG2 NH2 amidite. This complex phosphoramidite (B1245037) is used in oligonucleotide synthesis to introduce a protected amine with a PEG spacer arm.

Troubleshooting Guide

This guide addresses common solubility problems in a question-and-answer format to help you resolve issues during your experiments.

Q1: My this compound is not dissolving in anhydrous acetonitrile (B52724). What should I do?

A1: Poor solubility in acetonitrile is a known issue for some complex, modified phosphoramidites, especially those with bulky protecting groups or linkers. Here is a step-by-step approach to resolve this:

  • Verify Solvent Quality : Ensure you are using high-quality, anhydrous acetonitrile with a water content below 30 ppm, and preferably under 10 ppm.[1] Water can cause the phosphoramidite to hydrolyze, leading to the formation of insoluble byproducts.[2][3][4][5]

  • Gentle Agitation : Vortex the solution for several minutes. Avoid overly vigorous shaking which can introduce moisture.

  • Sonication : Use a bath sonicator at room temperature for 5-10 minutes. This can help break up small aggregates.

  • Consider Alternative Solvents : If the amidite remains insoluble, a change in solvent may be necessary.

    • Dichloromethane (DCM) : More lipophilic amidites often show improved solubility in DCM.[1] However, check compatibility with your synthesizer as DCM has different flow properties and higher volatility than acetonitrile.[1]

    • Tetrahydrofuran (THF) : Some modified amidites, particularly purine (B94841) derivatives, exhibit better solubility in THF.

    • Solvent Mixtures : A small percentage of a co-solvent like THF or DCM in acetonitrile (e.g., 5% THF in acetonitrile) can sometimes improve solubility without significantly altering performance on the synthesizer.[6]

Q2: The amidite dissolved initially but a precipitate formed after it was placed on the synthesizer. What is the cause?

A2: This often points to two main issues: moisture contamination or temperature fluctuation.

  • Moisture Contamination : The acetonitrile on the synthesizer or the argon/helium lines may contain excess moisture.[3] This leads to gradual hydrolysis and precipitation of the phosphoramidite H-phosphonate byproduct. Ensure all synthesizer lines are dry and use an in-line drying filter for the gas.[3]

  • Temperature : If the laboratory experiences significant temperature drops, the solubility limit of the amidite in the solvent can be exceeded, causing it to precipitate out of the solution. Ensure the lab environment is temperature-controlled.

  • Concentration : While higher concentrations (0.1 M or greater) are often recommended for better coupling efficiency, this specific amidite may require a slightly lower concentration (e.g., 0.05 M) to remain in solution, especially over extended periods.[1]

Q3: I'm observing low coupling efficiency after finally dissolving the amidite. Are these issues related?

A3: Yes, solubility and coupling efficiency are often linked.

  • Incomplete Dissolution : Micro-aggregates or undissolved particles will not participate effectively in the coupling reaction, leading to lower yields.

  • Degradation : The same conditions causing solubility issues (e.g., moisture) also degrade the phosphoramidite, reducing the concentration of the active reagent available for coupling.[5]

  • Steric Hindrance : This is a large, complex molecule. A longer coupling time (e.g., 10-15 minutes) may be necessary to overcome the steric hindrance from the DMT, Fmoc, and PEG components.[1] Consider performing a double or triple coupling step to drive the reaction to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for this amidite?

A1: While most standard phosphoramidites dissolve well in acetonitrile, the complex nature of this molecule—containing a large DMT group, an aromatic Fmoc group, and a flexible PEG linker—can lead to solubility challenges.

  • Primary Recommended Solvent : Anhydrous Acetonitrile (<30 ppm H₂O).

  • Alternative Solvents : Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) may be required if solubility in acetonitrile is poor.[1]

  • Recommended Concentration : Start with a standard concentration of 0.1 M .[1] If precipitation occurs, reduce the concentration to 0.05 M.

Q2: How do the different chemical groups on this molecule affect its solubility?

A2: The solubility is a balance of the properties of its different components:

  • DMT Group : This large, lipophilic group generally increases solubility in organic solvents like acetonitrile and DCM.[7]

  • PEG2 Linker : The polyethylene (B3416737) glycol linker is hydrophilic and flexible.[8][9] It is intended to improve solubility, particularly in polar organic solvents, and reduce aggregation.[9]

  • Fmoc Group : This large, aromatic protecting group can be problematic.[10][11] Its flat, rigid structure can promote intermolecular π-stacking, leading to aggregation and reduced solubility, especially in less polar solvents.[10]

  • Phosphoramidite Moiety : This group is highly sensitive to water and can hydrolyze, forming less soluble species.[4]

Q3: What are the best practices for handling and storing this amidite?

A3:

  • Storage : Store the solid amidite at -20°C under an inert atmosphere (argon or nitrogen) in a desiccated environment.

  • Handling : Always allow the vial to warm to room temperature before opening to prevent moisture condensation. Use anhydrous solvents and handle under an inert gas atmosphere whenever possible.

  • In-Solution Stability : Once dissolved, the amidite solution should be used promptly. Stability in solution decreases over time, with guanosine (B1672433) derivatives often being the least stable.[2][4] If storing a solution, keep it at -20°C and use it within a few weeks.[4]

Q4: Can I gently heat the solution to help dissolve the amidite?

A4: Gentle warming (e.g., to 30-35°C) can be attempted as a last resort, but it is generally not recommended. Phosphoramidites are thermally sensitive and can degrade at elevated temperatures. If you must warm the solution, do so briefly and monitor for any color changes that might indicate degradation. Sonication is a safer alternative.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides general solubility expectations for complex phosphoramidites in common, high-purity anhydrous solvents used in oligonucleotide synthesis.

SolventExpected SolubilityStandard ConcentrationKey Considerations
Acetonitrile (ACN) Moderate to Low0.05 M - 0.1 MStandard solvent for oligo synthesis; solubility can be limited for complex/lipophilic amidites.[1]
Dichloromethane (DCM) High0.1 MGood for lipophilic amidites but may require synthesizer adjustments due to volatility.[1]
Tetrahydrofuran (THF) Moderate to High0.1 MOften improves solubility of purine-based or other complex amidites.
Acetonitrile / DCM (9:1) Moderate0.1 MCan improve solubility without major changes to synthesizer protocols.

Experimental Protocols

Protocol for Dissolving this compound
  • Preparation :

    • Allow the amidite vial to equilibrate to room temperature for at least 30 minutes before opening.

    • Use a septum-sealed bottle of anhydrous acetonitrile (<30 ppm H₂O).[3]

    • Prepare a syringe with a needle and flush it with dry argon or nitrogen gas.

  • Dissolution :

    • Under an inert atmosphere (e.g., in a glove box or using an argon balloon), carefully open the amidite vial.

    • Using the flushed syringe, add the calculated volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).

    • Immediately seal the vial and vortex for 2-3 minutes.

    • Visually inspect for undissolved particles. If present, proceed to the next step.

  • Troubleshooting Steps :

    • Sonication : Place the sealed vial in a bath sonicator at room temperature for 5-10 minutes. Re-inspect.

    • Solvent Change : If the amidite remains insoluble, repeat steps 2.1-2.3 using an alternative solvent like anhydrous DCM or THF.

  • Transfer :

    • Once fully dissolved, quickly transfer the solution to the appropriate reservoir on the DNA synthesizer to minimize exposure to ambient air and humidity.

Visualizations

Troubleshooting Workflow for Amidite Solubility

G start Amidite Fails to Dissolve in Acetonitrile check_solvent Step 1: Verify Solvent Is it high-purity, anhydrous (<30 ppm H2O)? start->check_solvent solvent_no No check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes Yes replace_solvent Replace with fresh, anhydrous solvent solvent_no->replace_solvent replace_solvent->start sonicate Step 2: Sonicate Bath sonicate for 5-10 min solvent_yes->sonicate check_dissolved Is it fully dissolved? sonicate->check_dissolved dissolved_yes Yes check_dissolved->dissolved_yes Yes dissolved_no No check_dissolved->dissolved_no No proceed Proceed to Synthesis dissolved_yes->proceed alt_solvent Step 3: Try Alternative Solvents (e.g., DCM, THF, or ACN/DCM mix) dissolved_no->alt_solvent check_dissolved2 Is it fully dissolved? alt_solvent->check_dissolved2 check_dissolved2->dissolved_yes Yes dissolved2_no No check_dissolved2->dissolved2_no No contact_support Contact Technical Support dissolved2_no->contact_support

Caption: A decision tree for troubleshooting amidite solubility issues.

Factors Influencing Amidite Solubility

G center Fmoc-DMT-Dt-PEG2-NH2 Amidite Overall Solubility dmt DMT Group (Lipophilic) dmt->center Increases Solubility in Organic Solvents peg PEG2 Linker (Hydrophilic/Flexible) peg->center Increases Solubility, Reduces Aggregation fmoc Fmoc Group (Aromatic/Rigid) fmoc->center Decreases Solubility (via π-stacking) solvent Solvent Choice (e.g., ACN, DCM) solvent->center Determines Final Solubility Outcome

Caption: Interplay of chemical moieties affecting overall solubility.

References

Technical Support Center: Purification of PEGylated Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of oligonucleotides modified with Polyethylene (B3416737) Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered when purifying PEGylated oligonucleotides?

Common impurities include truncated oligonucleotide sequences (n-1, n-2, etc.), unreacted (free) PEG, and by-products from the synthesis, cleavage, and deprotection steps.[1][2] Incomplete capping during solid-phase synthesis can lead to the formation of shorter oligonucleotide chains that may also become PEGylated, creating further purification challenges.[3] Additionally, if the PEGylation reaction is not fully efficient, unpegylated oligonucleotides will be present in the crude product.[4]

Q2: How does the length and structure of the PEG linker affect purification?

The size and architecture (linear vs. branched) of the PEG linker significantly influence the physicochemical properties of the oligonucleotide conjugate, which in turn affects its purification.[3][5]

  • Hydrophobicity: Longer PEG chains increase the hydrophobicity of the oligonucleotide, which can be leveraged for purification methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][6]

  • Size and Charge Density: PEGylation increases the overall size of the molecule while potentially "shielding" the negative charges of the phosphate (B84403) backbone. This change in the size-to-charge ratio is a key principle for separation by methods like Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[1][3] Longer PEG chains generally lead to longer retention times in size-exclusion chromatography and altered mobility in gel electrophoresis.[6]

Q3: Which purification method is best for my PEGylated oligonucleotide?

The optimal purification method depends on the length of the oligonucleotide, the size of the PEG linker, the scale of the purification, and the required final purity. A combination of methods is often employed for therapeutic-grade oligonucleotides.[7][8]

  • Anion-Exchange HPLC (AEX-HPLC): This technique separates molecules based on the number of phosphate groups. It is effective at separating PEGylated oligonucleotides from unpegylated ones and unreacted PEG.[4][7] However, its resolution can decrease for very long oligonucleotides (typically >40-mers).[2][9]

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. Since PEGylation increases hydrophobicity, this method is excellent for separating PEGylated species from their non-PEGylated counterparts.[3][10] It is also a good choice for purifying oligonucleotides containing hydrophobic modifications like fluorescent dyes.[9]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates molecules based on their size and charge. It offers high resolution and is particularly recommended for purifying long oligonucleotides (≥50 bases) to achieve high purity levels (95-99%).[1][9]

  • PEG Precipitation: This method can be used for the size-selective fractionation of DNA and can help remove smaller contaminating fragments.[11] The concentration of PEG and salt are critical variables to optimize for effective precipitation.[12][13]

Troubleshooting Guides

Issue 1: Low Purity After Purification - Contamination with Unpegylated Oligonucleotide

Possible Cause: Incomplete PEGylation reaction.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Reagent Stoichiometry: Ensure an appropriate molar excess of the activated PEG reagent to the oligonucleotide.

    • Reaction Time and Temperature: The reaction may require longer incubation times or adjustment of the temperature to proceed to completion.

    • pH: The pH of the reaction buffer is critical for many conjugation chemistries (e.g., NHS ester reactions). Ensure the pH is optimal for the specific chemistry being used.[]

  • Verify Reagent Quality:

    • Confirm the activity of the activated PEG reagent. Improper storage can lead to hydrolysis and loss of reactivity.

  • Improve Purification Strategy:

    • Anion-Exchange HPLC: This is a highly effective method for separating the more negatively charged unpegylated oligonucleotide from the PEGylated product.[4][7] The unpegylated oligonucleotide typically elutes later.

    • Reverse-Phase HPLC: The PEGylated product is more hydrophobic and will have a longer retention time than the unpegylated oligonucleotide.[3]

Issue 2: Presence of Truncated Oligonucleotide Sequences (n-1, n-2) in the Final Product

Possible Cause: Inefficient coupling during solid-phase synthesis and subsequent PEGylation of these failure sequences.

Troubleshooting Steps:

  • Optimize Oligonucleotide Synthesis:

    • Ensure high coupling efficiency (>99%) during solid-phase synthesis to minimize the generation of truncated sequences.[1][9]

    • Implement effective capping of unreacted 5'-hydroxyl groups after each coupling step to prevent the elongation of failure sequences.[15]

  • Enhance Purification Resolution:

    • PAGE Purification: Denaturing PAGE offers the best resolution for separating full-length oligonucleotides from truncated sequences based on size, with the ability to resolve single nucleotide differences.[1] This is often the recommended method for applications requiring the highest purity.

    • Anion-Exchange HPLC: While effective, the resolution between the full-length (n) and n-1 sequences can be challenging, especially for longer oligonucleotides.[9][16] Optimizing the salt gradient can improve separation.

Issue 3: Poor Recovery of PEGylated Oligonucleotide After HPLC Purification

Possible Cause: Suboptimal HPLC conditions or sample precipitation.

Troubleshooting Steps:

  • Adjust HPLC Mobile Phase:

    • For RP-HPLC, ensure the mobile phase contains an appropriate ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) to improve retention and resolution.[17]

    • The percentage of organic solvent (e.g., acetonitrile) in the gradient needs to be optimized to ensure the PEGylated oligonucleotide elutes from the column and does not precipitate.[17]

  • Check for Sample Overload:

    • Injecting too much sample can lead to poor peak shape and reduced resolution, which can affect fraction collection and overall yield.[10] Consider reducing the sample load or using a larger-capacity column.

  • Post-Purification Sample Handling:

    • After collection, fractions containing the purified product should be promptly processed (e.g., desalting, lyophilization) to prevent degradation or loss. For certain HPLC buffers, desalting is a mandatory step before further use.[17]

Quantitative Data Summary

Table 1: Impact of PEGylation on Oligonucleotide Properties and Purification

PropertyUnmodified OligonucleotidePEGylated OligonucleotideImplication for Purification
Hydrophobicity LowerHigherIncreased retention time in RP-HPLC.[3][6]
Molecular Weight LowerHigherSlower migration in PAGE; earlier elution in Size-Exclusion Chromatography.
Charge Density HigherLowerEarlier elution from Anion-Exchange columns.[4]
Melting Temp (Tm) BaselineCan be slightly higher or lower depending on PEG size and placement.[3][6]Not a direct factor in purification but a critical quality attribute.[18]

Experimental Protocols

Protocol 1: General Anion-Exchange HPLC Purification of PEGylated Oligonucleotides

This protocol provides a general guideline for purifying PEGylated oligonucleotides from unpegylated starting material and other synthesis-related impurities.

  • Column: A suitable anion-exchange column (e.g., quaternary ammonium (B1175870) stationary phase).

  • Mobile Phase:

    • Buffer A: Low salt concentration buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

    • Buffer B: High salt concentration buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0).

  • Preparation:

    • Dissolve the crude PEGylated oligonucleotide sample in Buffer A.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • HPLC Method:

    • Equilibrate the column with 100% Buffer A.

    • Inject the sample onto the column.

    • Elute the sample using a linear gradient from 0% to 100% Buffer B over a defined period (e.g., 30-60 minutes). The exact gradient will need to be optimized based on the specific oligonucleotide and PEG linker.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main product peak. The PEGylated oligonucleotide, having a lower overall charge density, is expected to elute earlier than the unpegylated oligonucleotide.[4]

  • Post-Purification:

    • Desalt the collected fractions using a suitable method like size-exclusion chromatography or ultrafiltration.[7]

    • Lyophilize the desalted product to obtain a stable powder.

Protocol 2: Optimizing PEG Precipitation for Oligonucleotide Purification

This protocol outlines a method to enrich for larger DNA fragments by precipitating them with PEG and salt, which can be adapted to remove smaller oligonucleotide impurities.

  • Materials:

    • Crude oligonucleotide solution.

    • PEG 8000 solution (e.g., 40-50% w/v).

    • High concentration salt solution (e.g., 5 M NaCl).

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water.

  • Precipitation:

    • To your oligonucleotide solution, add the PEG 8000 and NaCl solutions to achieve the desired final concentrations. The optimal concentrations must be determined empirically but a starting point could be 10-12% PEG 8000 and 0.5-0.6 M NaCl.[11][12]

    • Mix thoroughly by gentle inversion and incubate on ice or at 4°C for at least 1 hour (longer incubation can increase recovery).[12]

  • Pelleting:

    • Centrifuge the mixture at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the precipitated nucleic acids.[12]

  • Washing:

    • Carefully decant the supernatant.

    • Gently wash the pellet with cold 70% ethanol (B145695) to remove residual PEG and salt. Be careful not to dislodge the pellet.

    • Centrifuge again for 5 minutes and decant the ethanol.

  • Resuspension:

    • Air dry the pellet briefly to remove excess ethanol. Do not over-dry.

    • Resuspend the purified oligonucleotide pellet in the desired volume of TE buffer or nuclease-free water.

Visualizations

G cluster_synthesis Oligonucleotide Synthesis & PEGylation cluster_purification Purification Workflow synthesis Solid-Phase Synthesis cleavage Cleavage & Deprotection synthesis->cleavage pegylation PEGylation Reaction cleavage->pegylation crude Crude Product pegylation->crude hplc HPLC Purification (AEX or RP) crude->hplc Primary Separation analysis Purity Analysis (e.g., Analytical HPLC, PAGE) hplc->analysis desalting Desalting / Buffer Exchange analysis->desalting final Pure PEGylated Oligonucleotide desalting->final

Caption: General workflow for the synthesis and purification of PEGylated oligonucleotides.

G cluster_investigate Troubleshooting Path cluster_solutions Potential Solutions start Low Purity Detected (e.g., n-1 Contaminants) check_synthesis Review Synthesis Efficiency (Coupling >99%?) start->check_synthesis check_capping Verify Capping Step (Failure Sequences Capped?) start->check_capping check_purification Evaluate Purification Method start->check_purification sol_synthesis Optimize Synthesis Protocol check_synthesis->sol_synthesis check_capping->sol_synthesis sol_page Implement PAGE Purification (High Resolution) check_purification->sol_page sol_hplc Optimize HPLC Gradient (Improve AEX/RP Resolution) check_purification->sol_hplc

Caption: Troubleshooting logic for n-1 oligonucleotide contaminants.

References

Technical Support Center: Mass Spectrometry Analysis of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mass spectrometry analysis of modified oligonucleotides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of modified oligonucleaments.

Issue: Low or No Signal Intensity

Q1: I am not seeing any signal for my modified oligonucleotide. What are the potential causes and how can I troubleshoot this?

A1: Low or no signal intensity is a common issue in the mass spectrometry analysis of oligonucleotides.[1][2] This can be attributed to several factors, from sample preparation to instrument settings. A systematic troubleshooting approach is crucial.

Troubleshooting Steps:

  • Verify Sample Integrity and Concentration:

    • Ensure the oligonucleotide was correctly synthesized and purified.

    • Confirm the concentration of your sample using a reliable method like UV-Vis spectroscopy. Inadequate sample concentration is a frequent cause of low signal.

  • Optimize Sample Preparation:

    • Desalting: Residual salts from synthesis and purification can suppress the signal.[3][4][5] Ensure your desalting procedure (e.g., solid-phase extraction, dialysis) is effective.

    • Solvent Compatibility: The sample should be dissolved in a solvent compatible with your LC mobile phase to ensure good peak shape and ionization.

  • Check Liquid Chromatography (LC) Conditions:

    • Column Choice: Use a column specifically designed for oligonucleotide analysis (e.g., C18 with appropriate pore size).[6]

    • Mobile Phase Composition: The concentration of the ion-pairing reagent (e.g., triethylamine, TEA) and the organic modifier can significantly impact signal intensity.[1][7] Too little ion-pairing reagent can lead to poor retention and elution in low organic content, which reduces ionization efficiency. Conversely, too much can cause ion suppression.[1]

    • Gradient Optimization: Ensure your LC gradient is optimized for the separation of your specific oligonucleotide.

  • Optimize Mass Spectrometer (MS) Parameters:

    • Ionization Source: Electrospray ionization (ESI) is the most common technique for oligonucleotide analysis.[7][8][9] Optimize source parameters such as spray voltage, gas flow, and capillary temperature to enhance ionization efficiency.[7][10]

    • Ion Polarity: Oligonucleotides are typically analyzed in negative ion mode due to their negatively charged phosphate (B84403) backbone.[11]

    • Mass Analyzer Settings: Ensure the mass range is set appropriately to detect your oligonucleotide's mass-to-charge ratio (m/z).

The following diagram illustrates a logical workflow for troubleshooting low signal intensity:

low_signal_troubleshooting start Start: Low/No Signal check_sample Verify Sample Integrity & Concentration (UV-Vis) start->check_sample check_prep Optimize Sample Preparation (Desalting, Solvent) check_sample->check_prep Sample OK consult_expert Consult Instrument Specialist check_sample->consult_expert Issue Found check_lc Review LC Conditions (Column, Mobile Phase, Gradient) check_prep->check_lc Prep OK check_prep->consult_expert Issue Found check_ms Optimize MS Parameters (Source, Polarity, Mass Range) check_lc->check_ms LC OK check_lc->consult_expert Issue Found signal_ok Signal Improved check_ms->signal_ok Signal OK check_ms->consult_expert Issue Persists adduct_mitigation cluster_sources Sources of Metal Adducts cluster_mitigation Mitigation Strategies reagents Reagents & Solvents high_purity Use High-Purity Reagents reagents->high_purity glassware Glassware & Plasticware desalting Thorough Desalting & Chelators glassware->desalting lc_system LC System Components lc_flush Regular LC System Flushing lc_system->lc_flush mobile_phase Optimize Mobile Phase experimental_workflow sample_prep Sample Preparation (Extraction & Desalting) lc_separation LC Separation (Ion-Pair Reversed-Phase) sample_prep->lc_separation ms_detection MS Detection (ESI, Negative Ion Mode) lc_separation->ms_detection data_analysis Data Analysis (Deconvolution & Interpretation) ms_detection->data_analysis results Results (Mass Confirmation, Impurity Profiling) data_analysis->results

References

Technical Support Center: Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for modified oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the final yield of my modified oligonucleotide?

A1: The single most critical factor is the coupling efficiency at each step of the synthesis.[1][2][3] Even a small decrease in coupling efficiency can dramatically reduce the yield of the full-length product, especially for long oligonucleotides.[2][3][4] For example, for a 30-mer oligonucleotide, a drop in average coupling efficiency from 99% to 98% can reduce the theoretical yield from 75% to 55%.[3]

Q2: I see a significant peak in my analysis that corresponds to an "n-1" species. What is the primary cause?

A2: The primary cause of n-1 deletion mutations is incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step.[1][5] If these unreacted sites are not capped, they can participate in the next coupling cycle, leading to an oligonucleotide that is missing one base.[1][5][6] Inefficient capping makes it difficult to purify the final product, as the n-1 sequences have very similar properties to the full-length oligonucleotide.[4][5]

Q3: My modified oligonucleotide appears to be degrading during the final deprotection step. What could be the reason?

A3: Many modifications are sensitive to standard deprotection conditions, such as concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[7][8] The modification itself or the oligonucleotide backbone can be degraded.[7] It is crucial to use milder deprotection conditions or alternative deprotection reagents that are compatible with the specific modification.[9][10] For instance, some fluorescent dyes are not stable under standard deprotection conditions.[8]

Q4: Why is my final product difficult to purify by HPLC?

A4: Several factors can complicate HPLC purification of modified oligonucleotides. These include:

  • Secondary Structures: Oligonucleotides, especially those with high GC content, can form stable secondary structures like hairpin loops, leading to broad or multiple peaks.[11]

  • Hydrophobicity: The presence of hydrophobic modifications can significantly alter the retention time of the oligonucleotide, sometimes causing co-elution with failure sequences.

  • Close Elution of Impurities: Failure sequences, such as n-1 products, are very similar in length and charge to the full-length product, making their separation challenging.[12]

Q5: Can the quality of my reagents significantly impact the synthesis of modified oligonucleotides?

A5: Absolutely. The quality of all reagents, especially the phosphoramidites and solvents, is paramount.[13] Moisture in the acetonitrile (B52724) or phosphoramidites can significantly lower coupling efficiency.[4][13] It is essential to use anhydrous solvents and fresh, high-purity reagents to ensure optimal synthesis outcomes.[3][4]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Low Yield of Full-Length Product

Symptoms:

  • Low overall yield after synthesis.

  • Mass spectrometry analysis shows a high abundance of truncated sequences.

  • Low trityl color intensity during synthesis monitoring.

Possible Causes and Solutions:

CauseRecommended Action
Moisture Contamination Use anhydrous acetonitrile (<30 ppm water) and ensure phosphoramidites are dry.[4][14] Store reagents under an inert atmosphere (argon or nitrogen).[13] Consider using an in-line drying filter for the gas supply to the synthesizer.[4]
Poor Quality Phosphoramidites Use fresh, high-purity phosphoramidites. Store them properly in a cool, dry, and dark place.[13] Frequent thawing and exposure to air can degrade the reagent.[15]
Inefficient Activator Ensure the activator (e.g., tetrazole, DCI) is fresh and at the correct concentration. For bulky or modified phosphoramidites, consider using a stronger activator or extending the coupling time.[15]
Steric Hindrance Modified phosphoramidites with bulky protecting groups may require longer coupling times to react completely.[15][] Consider optimizing the coupling protocol for specific modifications.
Suboptimal Reagent Delivery Check the synthesizer's fluidics system for blockages or leaks to ensure proper reagent delivery.

Troubleshooting Workflow: Low Coupling Efficiency

Low_Coupling_Efficiency start Low Yield/ Low Coupling Efficiency check_reagents Check Reagent Quality (Amidites, Solvents, Activator) start->check_reagents check_synthesis_protocol Review Synthesis Protocol (Coupling Time) start->check_synthesis_protocol check_instrument Inspect Synthesizer (Fluidics, Gas Lines) start->check_instrument replace_reagents Use Fresh, Anhydrous Reagents check_reagents->replace_reagents optimize_protocol Increase Coupling Time for Modified Residues check_synthesis_protocol->optimize_protocol maintain_instrument Perform Instrument Maintenance check_instrument->maintain_instrument resolve Problem Resolved replace_reagents->resolve optimize_protocol->resolve maintain_instrument->resolve

Caption: Troubleshooting logic for low coupling efficiency.

Issue 2: Incomplete Deprotection of the Oligonucleotide

Symptoms:

  • Mass spectrometry shows peaks corresponding to the mass of the oligonucleotide plus protecting groups.

  • The modified oligonucleotide shows poor performance in downstream applications.

  • HPLC analysis shows extra peaks that are often more hydrophobic.[11]

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Deprotection Conditions For sensitive modifications, use milder deprotection reagents (e.g., potassium carbonate in methanol) or conditions (lower temperature, shorter time).[9] Always consult the manufacturer's recommendation for the specific modification.
Old or Degraded Deprotection Reagent Use fresh ammonium hydroxide or other deprotection solutions.[9][17] Ammonium hydroxide loses ammonia (B1221849) gas over time, reducing its effectiveness.
Incomplete Removal of Guanine (B1146940) Protecting Groups The protecting group on guanine is often the most difficult to remove.[9][17] Ensure sufficient deprotection time and temperature as recommended for the specific protecting group used (e.g., isobutyryl-dG).
Precipitation of Oligonucleotide Some oligonucleotides may precipitate out of the deprotection solution, preventing complete deprotection. Ensure the oligonucleotide remains dissolved during the entire process.

Experimental Protocol: Standard Ammonium Hydroxide Deprotection

  • Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial. Add 1 mL of concentrated ammonium hydroxide (28-30%).

  • Incubation: Tightly seal the vial and incubate at 55°C for 8-16 hours. For oligonucleotides with standard protecting groups, 16 hours is recommended to ensure complete deprotection of dG.[9]

  • Evaporation: After incubation, cool the vial to room temperature. Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube. Evaporate the ammonia using a vacuum concentrator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer) for analysis or purification.

Issue 3: Presence of n+1 Species

Symptoms:

  • Mass spectrometry and HPLC analysis show a significant peak corresponding to the mass of the full-length product plus an additional nucleotide.

Possible Causes and Solutions:

CauseRecommended Action
GG Dimer Formation During the coupling of a dG phosphoramidite (B1245037), the activator can prematurely deprotect a small percentage of other dG phosphoramidites in solution. This can lead to the formation of a GG dimer, which is then incorporated into the growing oligonucleotide chain.[4]
Inefficient Oxidation Incomplete oxidation of the P(III) to P(V) linkage can lead to instability. While less common, under certain conditions this can contribute to side reactions.

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling Efficiency: 98.0%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 99.5%
20-mer68%[4]~82%~90%
30-mer55%[3]75%[3]~86%
50-mer~36%~61%~78%
70-mer25%[3]50%[3]~70%
100-mer13%[4]~37%~61%

Theoretical Yield (%) is calculated as (Average Coupling Efficiency)^(Number of Couplings)

Visualized Workflows

Standard Phosphoramidite Synthesis Cycle

Oligo_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle detritylation 1. Detritylation (DMT group removal) coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling Exposes 5'-OH capping 3. Capping (Block unreacted 5'-OH) coupling->capping <100% efficiency oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) capping->oxidation Prevents n-1 oxidation->detritylation Repeat for next base

Caption: The four main steps of the phosphoramidite synthesis cycle.

Post-Synthesis Workflow

Post_Synthesis_Workflow synthesis_complete Solid-Phase Synthesis Complete deprotection Cleavage and Deprotection synthesis_complete->deprotection purification Purification (e.g., HPLC, PAGE) deprotection->purification analysis Quality Control (Mass Spec, HPLC, CE) purification->analysis final_product Final Modified Oligonucleotide analysis->final_product

Caption: Standard workflow after oligonucleotide synthesis is complete.

References

Validation & Comparative

A Comparative Guide to Amino Linkers in Oligonucleotide Synthesis: Fmoc-Protected PEG vs. MMT-Protected Alkyl Amidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of an amino linker phosphoramidite (B1245037) is a critical decision that influences not only the efficiency of the synthesis but also the strategy for purification and subsequent conjugation. This guide provides an objective comparison between two prevalent classes of 5'-amino linkers: the Fluorenylmethoxycarbonyl (Fmoc)-protected polyethylene (B3416737) glycol (PEG) based amidites, specifically Fmoc-protected DMT-Dt PEG2 NH2 amidite, and the Monomethoxytrityl (MMT)-protected alkyl amino linkers.

This comparison is supported by a review of their chemical properties, synthesis workflow, and available performance data to assist in selecting the optimal reagent for specific research and drug development applications.

At a Glance: Key Differences

FeatureThis compoundMMT-Protected Amino Linkers
Protecting Group Fmoc (9-Fluorenylmethoxycarbonyl)MMT (Monomethoxytrityl)
Deprotection Chemistry Base-labile (e.g., Piperidine (B6355638) in DMF)Acid-labile (e.g., Acetic Acid)
Linker Type Hydrophilic PEG spacer with a di-nucleotide motifHydrophobic alkyl chain (e.g., C3, C6, C12)
Purification Strategy Standard purification methods (e.g., RP-HPLC, IEX)MMT-on reverse-phase (RP) HPLC purification
Key Advantage Orthogonal deprotection allows for on-support conjugationMMT group acts as a lipophilic handle for purification

Chemical Structures and Properties

This compound

The this compound is a sophisticated linker designed for introducing a primary amine at the 5'-terminus of an oligonucleotide. Its structure is characterized by three key components:

  • DMT (Dimethoxytrityl) Group: Protects the 5'-hydroxyl group for standard phosphoramidite chemistry, allowing for stepwise synthesis on a solid support.

  • Dt (Di-thymidine) and PEG2 Spacer: This component consists of a di-thymidine unit coupled to a two-unit polyethylene glycol (PEG) spacer. This hydrophilic spacer can improve the solubility of the resulting oligonucleotide and provides spatial separation between the oligonucleotide and the terminal amino group.

  • Fmoc-Protected Amine: The primary amine is protected by a base-labile Fmoc group. This allows for an orthogonal deprotection strategy, meaning the amine can be deprotected under conditions that do not affect the acid-labile DMT group or the protecting groups on the nucleobases.

MMT-Protected Amino Linkers

MMT-protected amino linkers are widely used for 5'-amino modification. Their structure is generally simpler and consists of:

  • MMT (Monomethoxytrityl) Group: This acid-labile group protects the terminal primary amine. The MMT group is more stable to acidic conditions than the DMT group, which is a key feature for its use in purification.[1]

  • Alkyl Spacer: A hydrocarbon chain of varying length (commonly C3, C6, or C12) connects the phosphoramidite to the MMT-protected amine.[1] This linker is hydrophobic in nature.

Performance Comparison: A Data-Driven Analysis

Table 1: Performance Characteristics

ParameterThis compoundMMT-Protected Amino Linkers (C6)Data Source/Reference
Typical Coupling Efficiency >98%>98%General performance of phosphoramidite chemistry
Fmoc Deprotection Conditions 20% Piperidine in DMF, RT, 10-20 min (on-support)N/A[2]
MMT Deprotection Conditions N/A80% Acetic Acid in Water, RT, 1-2 hours (post-purification)[1]
Overall Yield Sequence and synthesis scale-dependentSequence and synthesis scale-dependent[3]
Final Purity (Post-Purification) High purity achievable with standard HPLCHigh purity achievable with MMT-on RP-HPLC[1][4]

Experimental Protocols and Workflows

The choice between these two linkers fundamentally alters the workflow for oligonucleotide synthesis and purification.

Workflow for this compound

The use of an Fmoc-protected amino linker allows for on-support conjugation strategies.

Fmoc_Workflow cluster_synthesis On Synthesizer cluster_postsynthesis Post-Synthesis Oligo_Synthesis 1. Standard Oligo Synthesis Fmoc_Linker_Coupling 2. Couple Fmoc-Linker Amidite Oligo_Synthesis->Fmoc_Linker_Coupling Fmoc_Deprotection 3. On-Support Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Linker_Coupling->Fmoc_Deprotection On_Support_Conjugation 4. On-Support Conjugation (e.g., NHS ester) Fmoc_Deprotection->On_Support_Conjugation Cleavage_Deprotection 5. Cleavage from Support & Base Deprotection (e.g., NH4OH) On_Support_Conjugation->Cleavage_Deprotection Purification 6. Purification (RP-HPLC or IEX) Cleavage_Deprotection->Purification

Caption: Workflow for oligonucleotide modification using an Fmoc-protected amino linker.

Experimental Protocol: On-Support Fmoc Deprotection

  • Following the final coupling step of the this compound, keep the oligonucleotide on the solid support.

  • Wash the support extensively with acetonitrile.

  • Treat the support with a solution of 20% piperidine in dimethylformamide (DMF) for 10-20 minutes at room temperature.[2]

  • Thoroughly wash the support with DMF, followed by acetonitrile, to remove the piperidine and the Fmoc deprotection byproducts.

  • The support-bound oligonucleotide with a free 5'-amine is now ready for on-support conjugation.

Workflow for MMT-Protected Amino Linkers

The MMT group's primary advantage is its utility in a "MMT-on" purification strategy.

MMT_Workflow cluster_synthesis On Synthesizer cluster_postsynthesis Post-Synthesis Oligo_Synthesis 1. Standard Oligo Synthesis MMT_Linker_Coupling 2. Couple MMT-Linker Amidite Oligo_Synthesis->MMT_Linker_Coupling Cleavage_Deprotection 3. Cleavage from Support & Base Deprotection (MMT group remains) MMT_Linker_Coupling->Cleavage_Deprotection MMT_On_Purification 4. MMT-On RP-HPLC Purification Cleavage_Deprotection->MMT_On_Purification MMT_Deprotection 5. MMT Deprotection (80% Acetic Acid) MMT_On_Purification->MMT_Deprotection Final_Purification 6. Final Desalting MMT_Deprotection->Final_Purification

Caption: Workflow for oligonucleotide modification using an MMT-protected amino linker.

Experimental Protocol: Post-Purification MMT Deprotection

  • After "MMT-on" RP-HPLC purification, the purified oligonucleotide fraction is collected and lyophilized.

  • Dissolve the MMT-on oligonucleotide in a solution of 80% acetic acid in water.

  • Incubate at room temperature for 1-2 hours.[1]

  • The MMT group is cleaved, and the resulting MMT-alcohol can be removed by extraction or a subsequent desalting step.

  • The final amino-modified oligonucleotide is then desalted (e.g., via size-exclusion chromatography) to yield the pure product.

Logical Relationships and Decision Making

The choice between these two types of linkers depends on the specific requirements of the downstream application and the desired workflow.

Decision_Tree Start Select Amino Linker On_Support_Conjugation Is on-support conjugation of a base-labile moiety required? Start->On_Support_Conjugation Hydrophilicity_Needed Is increased hydrophilicity of the final oligo beneficial? On_Support_Conjugation->Hydrophilicity_Needed No Fmoc_Linker Choose Fmoc-Protected PEG Linker On_Support_Conjugation->Fmoc_Linker Yes Hydrophilicity_Needed->Fmoc_Linker Yes MMT_Linker Choose MMT-Protected Alkyl Linker Hydrophilicity_Needed->MMT_Linker No

Caption: Decision tree for selecting an amino linker based on experimental needs.

Conclusion

Both this compound and MMT-protected amino linkers are highly effective reagents for the introduction of primary amines onto synthetic oligonucleotides. The choice between them is primarily dictated by the desired post-synthesis modification and purification strategy.

  • Fmoc-protected PEG linkers are the reagent of choice when on-support conjugation is desired, particularly for attaching moieties that are sensitive to the final cleavage and deprotection conditions. The hydrophilic PEG spacer can also be advantageous for certain applications.

  • MMT-protected alkyl linkers are ideal when a robust and efficient purification of the amino-modified oligonucleotide is the main priority. The "MMT-on" RP-HPLC strategy is a powerful method for isolating the full-length, modified product from failed sequences.

Researchers and drug developers should carefully consider their experimental workflow and the chemical nature of their desired conjugate to make an informed decision that will optimize both the synthesis and the purity of their final product.

References

The Ascendancy of Fmoc Protection in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of creating complex molecules. Among the arsenal (B13267) of protective groups available to chemists, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the dominant choice for solid-phase peptide synthesis (SPPS), largely supplanting the historically significant tert-butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups. This guide provides an objective comparison of these cornerstone methodologies, supported by experimental data and detailed protocols, to illuminate the advantages that have propelled the Fmoc strategy to the forefront of modern peptide science.

At a Glance: A Tale of Three Protecting Groups

The fundamental difference between Fmoc, Boc, and Cbz lies in their chemical lability—the specific conditions required for their removal. This distinction governs the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the final cleavage conditions. The Fmoc group is cleaved under mild basic conditions, the Boc group is removed by acid, and the Cbz group is typically cleaved by hydrogenolysis.[1] This differential lability forms the basis of "orthogonal" protection schemes, allowing for the selective deprotection of one group without affecting others.[1][2]

The Fmoc/tBu (tert-butyl) strategy, the modern workhorse of SPPS, is a truly orthogonal system.[3][] The base-labile Fmoc group on the α-amine is removed in each cycle, while the acid-labile tBu groups protecting the amino acid side chains remain intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[3][] In contrast, the Boc/Bzl (benzyl) strategy is considered quasi-orthogonal, as both the Boc and Bzl groups are acid-labile, relying on different strengths of acid for selective removal.[5]

Quantitative Performance: A Comparative Overview

While the ideal protecting group strategy is often sequence-dependent, the Fmoc/tBu approach generally offers significant advantages in terms of process mildness and compatibility with sensitive peptide sequences. The following table summarizes the key performance metrics of each strategy.

FeatureFmoc StrategyBoc StrategyCbz Strategy
Nα-Deprotection Mild base (e.g., 20% piperidine (B6355638) in DMF)[6]Moderate to strong acid (e.g., TFA)[]Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[]Strong acid-labile (e.g., Bzl)Orthogonal to many groups
Final Cleavage Strong acid (e.g., TFA)[8]Very strong, hazardous acid (e.g., HF)[8][9]Hydrogenolysis or strong acid/base
Orthogonality Truly orthogonal with tBu side chains[3][]Quasi-orthogonal with Bzl side chains[5]Orthogonal to acid/base labile groups[1]
Typical Coupling Yield Generally high, often >99% per step[][9]High, but can be affected by aggregation[6]High (primarily in solution phase)
Peptide Purity Generally high due to mild conditions[9]Can be compromised by harsh final cleavage[6]Variable, dependent on purification
Common Side Reactions Aspartimide formation, diketopiperazine formation[6][10]t-Butylation of sensitive residues (Trp, Met)[6]Catalyst poisoning, incomplete deprotection[6]
Automation Friendliness Highly amenable to automation[9]Less common in modern automated synthesizers[9]Not used in automated SPPS

Case Study: Synthesis of Amyloid Beta (Aβ) Peptide

The Core Advantages of the Fmoc Strategy

The widespread adoption of the Fmoc protecting group in SPPS can be attributed to several key advantages over the Boc and Cbz methodologies:

  • Milder Deprotection Conditions : The use of a mild base, typically 20% piperidine in DMF, for Nα-deprotection avoids the repeated exposure to acid required in the Boc strategy.[10] This is particularly beneficial for the synthesis of peptides containing acid-sensitive amino acids (e.g., tryptophan and methionine) or post-translational modifications like glycosylation and phosphorylation.[][]

  • True Orthogonality : The Fmoc/tBu strategy provides a truly orthogonal protection scheme. The base-labile Fmoc group is completely stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of the tBu-based side-chain protecting groups.[3][] This prevents the gradual loss of side-chain protecting groups that can occur with the repeated acid treatment in the Boc/Bzl strategy.[]

  • Reduced Side Reactions : The Fmoc deprotection mechanism proceeds via a β-elimination reaction that does not generate highly reactive cationic species like the t-butyl cation formed during Boc deprotection.[] This minimizes the risk of side reactions such as the alkylation of sensitive residues.[]

  • Ease of Automation and Monitoring : The Fmoc group's removal can be monitored in real-time by UV spectroscopy, as the cleaved dibenzofulvene byproduct has a strong UV absorbance.[11] This feature, combined with the milder reaction conditions, makes the Fmoc strategy highly suitable for automated peptide synthesizers.[11]

  • Improved Safety : The final cleavage step in Fmoc SPPS utilizes TFA, which is significantly less hazardous than the highly corrosive and toxic hydrogen fluoride (B91410) (HF) required for cleavage in the Boc/Bzl strategy.[9]

Experimental Protocols

Below are generalized protocols for the deprotection of Fmoc, Boc, and Cbz protecting groups.

Fmoc-Group Deprotection in SPPS

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Washing solvent: DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Drain the DMF from the resin.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension for an initial 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for a further 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleavage byproducts. The resin is now ready for the next coupling step.[6]

Boc-Group Deprotection in SPPS

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

  • Washing solvent: DCM

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for at least 30 minutes.

  • Drain the DCM.

  • Add the 50% TFA in DCM solution and agitate for 1-2 minutes for a pre-wash.

  • Drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3-5 times).

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing with the 5-10% DIEA in DCM solution for 5-10 minutes.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.[6]

Cbz-Group Deprotection (in Solution Phase)

Materials:

  • Cbz-protected peptide

  • Solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent in a flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.[6]

Visualizing the Chemistry: Deprotection Pathways and SPPS Workflows

To further elucidate the differences between these strategies, the following diagrams illustrate the deprotection mechanisms and the workflows for Fmoc and Boc solid-phase peptide synthesis.

Deprotection_Pathways cluster_Fmoc Fmoc Deprotection cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection Fmoc_Peptide Fmoc-NH-Peptide Fmoc_Intermediate Intermediate Fmoc_Peptide->Fmoc_Intermediate Piperidine (Base) Free_Amine_Fmoc H₂N-Peptide Fmoc_Intermediate->Free_Amine_Fmoc β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Intermediate->DBF_Adduct Boc_Peptide Boc-NH-Peptide Boc_Intermediate Carbamic Acid Boc_Peptide->Boc_Intermediate TFA (Acid) tButyl_Cation t-Butyl Cation Boc_Peptide->tButyl_Cation Free_Amine_Boc H₃N⁺-Peptide Boc_Intermediate->Free_Amine_Boc - CO₂ Cbz_Peptide Cbz-NH-Peptide Free_Amine_Cbz H₂N-Peptide Cbz_Peptide->Free_Amine_Cbz H₂, Pd/C Toluene Toluene Cbz_Peptide->Toluene - CO₂

Caption: Deprotection mechanisms for Fmoc, Boc, and Cbz protecting groups.

SPPS_Workflows cluster_Fmoc_SPPS Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_Boc_SPPS Boc Solid-Phase Peptide Synthesis (SPPS) Workflow Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Wash (DMF) Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Couple next Fmoc-AA Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash (DMF) Fmoc_Coupling->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotection n-1 times Fmoc_Cleavage Final Cleavage (TFA Cocktail) Fmoc_Repeat->Fmoc_Cleavage End Fmoc_Peptide Crude Peptide Fmoc_Cleavage->Fmoc_Peptide Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotection Boc_Wash1 Wash (DCM) Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (DIEA) Boc_Wash1->Boc_Neutralization Boc_Wash2 Wash (DCM) Boc_Neutralization->Boc_Wash2 Boc_Coupling Couple next Boc-AA Boc_Wash2->Boc_Coupling Boc_Wash3 Wash (DCM) Boc_Coupling->Boc_Wash3 Boc_Repeat Repeat Cycle Boc_Wash3->Boc_Repeat Boc_Repeat->Boc_Deprotection n-1 times Boc_Cleavage Final Cleavage (HF) Boc_Repeat->Boc_Cleavage End Boc_Peptide Crude Peptide Boc_Cleavage->Boc_Peptide

Caption: Comparative workflows for Fmoc and Boc solid-phase peptide synthesis.

Conclusion

The selection of a protecting group strategy is a pivotal decision in peptide synthesis, with profound implications for the efficiency, purity, and scalability of the process. While the Boc and Cbz strategies have been instrumental in the development of peptide chemistry and retain utility in specific applications, the Fmoc/tBu strategy has become the dominant approach in modern SPPS. Its milder deprotection conditions, true orthogonality, reduced side reactions, and amenability to automation are particularly advantageous for the synthesis of complex, sensitive, and modified peptides. For researchers, scientists, and drug development professionals, a thorough understanding of the distinct advantages offered by the Fmoc protecting group is essential for navigating the challenges of contemporary peptide synthesis and advancing the frontiers of science.

References

A Comparative Analysis of PEG2, C6, and C12 Amino Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of the ultimate efficacy, stability, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of three commonly utilized amino linkers: a short hydrophilic polyethylene (B3416737) glycol (PEG) linker (PEG2) and two hydrophobic alkyl linkers of varying lengths (C6 and C12). The information presented herein, supported by established principles in bioconjugation, is intended to assist researchers in making informed decisions for their specific applications, such as antibody-drug conjugates (ADCs), PROTACs, and diagnostic reagents.

Key Properties and Performance Comparison

The fundamental differences between PEG2, C6, and C12 amino linkers lie in their hydrophilicity, flexibility, and steric hindrance, which in turn influence the macroscopic properties of the resulting bioconjugate.

PropertyPEG2 Amino LinkerC6 Amino LinkerC12 Amino Linker
Structure Hydrophilic, flexible ethylene (B1197577) oxide chainHydrophobic, linear alkyl chainHydrophobic, long linear alkyl chain
Hydrophilicity HighLowVery Low
Flexibility HighModerateLow
Steric Hindrance ModerateLowHigh
Impact on Solubility Increases aqueous solubility of the conjugateDecreases aqueous solubility of the conjugateSignificantly decreases aqueous solubility of the conjugate
Tendency for Aggregation LowModerateHigh
Non-specific Binding Reduces non-specific bindingCan increase non-specific hydrophobic interactionsCan significantly increase non-specific hydrophobic interactions
Applications Improving solubility and stability of hydrophobic payloads, reducing immunogenicity, applications requiring flexibility.Spacing of conjugated molecules where hydrophilicity is not a primary concern.Applications requiring significant distance between conjugated molecules, with potential for increased non-specific binding.

Data Presentation: Representative Performance in an Antibody-Drug Conjugate (ADC) Model

Table 1: Impact of Linker on ADC Hydrophobicity and Aggregation

LinkerRepresentative Hydrophobicity (HIC Retention Time)Predicted Aggregation (% High Molecular Weight Species by SEC)
PEG2Low< 1%
C6Moderate2-5%
C12High> 10%

Table 2: Influence of Linker on Binding Affinity

LinkerTarget AntigenRepresentative Binding Affinity (Kd)
PEG2Target X1.2 nM
C6Target X1.5 nM
C12Target X2.0 nM

Note: The binding affinity can be influenced by the specific antibody, drug, and conjugation site. Longer, more rigid linkers like C12 may introduce steric hindrance that can modestly decrease binding affinity.

Experimental Protocols

To empirically determine the optimal linker for a specific application, a series of comparative experiments should be conducted. The following are detailed methodologies for key experiments.

Protocol 1: Synthesis of Antibody-Drug Conjugates with Different Linkers

This protocol describes a typical workflow for conjugating a drug-linker construct to an antibody via lysine (B10760008) residues.

  • Antibody Preparation:

    • Dialyze the antibody (e.g., Trastuzumab) into a conjugation buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Activation:

    • Dissolve the amine-reactive linker-payload (e.g., PEG2-NHS ester, C6-NHS ester, C12-NHS ester) in a suitable organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 5-10 molar excess of the activated linker-payload to the antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove unconjugated linker-payload and organic solvent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Elute the purified ADC into a formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC using SEC.

Protocol 2: Comparative Analysis of ADC Hydrophobicity using HIC

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. A more hydrophobic ADC will have a longer retention time.

  • Instrumentation:

    • HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Method:

    • Equilibrate the column with Mobile Phase A.

    • Inject the ADC sample (e.g., 50 µg).

    • Elute the ADC using a gradient of increasing Mobile Phase B (decreasing salt concentration).

    • Monitor the elution profile at 280 nm.

  • Analysis:

    • Compare the retention times of the ADCs prepared with PEG2, C6, and C12 linkers. Longer retention times indicate greater hydrophobicity.

Protocol 3: Quantification of ADC Aggregation by SEC

Size-Exclusion Chromatography (SEC) separates molecules based on their size. Aggregated forms of the ADC will elute earlier than the monomeric form.

  • Instrumentation:

    • HPLC system with a SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase:

    • Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).

  • Method:

    • Inject the ADC sample (e.g., 50 µg).

    • Run the mobile phase at a constant flow rate.

    • Monitor the elution profile at 280 nm.

  • Analysis:

    • Integrate the peak areas corresponding to the high molecular weight (HMW) species (aggregates) and the main monomeric peak.

    • Calculate the percentage of aggregation for each ADC.

Protocol 4: Determination of Binding Affinity by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to determine the binding affinity (Kd) of the ADC to its target antigen.

  • Plate Coating:

    • Coat a 96-well plate with the target antigen (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Binding:

    • Prepare serial dilutions of the ADCs (with PEG2, C6, and C12 linkers) in blocking buffer.

    • Add the diluted ADCs to the plate and incubate for 1-2 hours at room temperature.

    • Wash the plate thoroughly.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour.

    • Wash the plate.

    • Add the enzyme substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Analysis:

    • Measure the absorbance at 450 nm.

    • Plot the absorbance versus the ADC concentration and fit the data to a binding curve to determine the Kd value.

Visualizations

G cluster_PEG2 PEG2 Amino Linker cluster_C6 C6 Amino Linker cluster_C12 C12 Amino Linker PEG2 H₂N-(CH₂CH₂O)₂-CH₂CH₂-COOH C6 H₂N-(CH₂)₆-COOH C12 H₂N-(CH₂)₁₂-COOH

Caption: Chemical structures of PEG2, C6, and C12 amino linkers.

G A Antibody & Linker-Payload Preparation B Bioconjugation Reaction (Lysine ε-amino groups) A->B C Purification of ADC (e.g., SEC) B->C D Characterization of ADC (DAR, Purity) C->D E Comparative Performance Assays D->E F Hydrophobicity (HIC) E->F Evaluate G Aggregation (SEC) E->G Evaluate H Binding Affinity (ELISA) E->H Evaluate G cluster_hydrophilic Hydrophilic Linker (PEG2) cluster_hydrophobic Hydrophobic Linkers (C6, C12) A Well-solvated ADC monomers B Reduced Aggregation A->B Stable in aqueous solution C Poorly-solvated ADCs D Increased Aggregation C->D Hydrophobic interactions drive self-association

A Comprehensive Performance Evaluation of Amino-Modifier Phosphoramidites for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of amino-modifying groups into oligonucleotides is a critical step for a multitude of applications, ranging from the attachment of fluorescent dyes and quenchers for diagnostic assays to the conjugation of delivery moieties for therapeutic agents. The choice of the amino-modifier phosphoramidite (B1245037) can significantly impact the efficiency of synthesis, the final yield of the modified oligonucleotide, and the success of subsequent conjugation reactions. This guide provides an objective comparison of the performance of various commercially available amino-modifier phosphoramidites, supported by experimental data and detailed protocols.

Amino-modifier phosphoramidites are characterized by two main features: the linker arm that separates the amino group from the oligonucleotide backbone and the protecting group that shields the amine during synthesis. This guide will evaluate the performance based on these characteristics.

Performance Comparison of Amino-Modifier Phosphoramidites by Protecting Group

The protecting group on the amino-modifier is a critical determinant of the deprotection strategy, purification options, and overall stability of the phosphoramidite. The most common protecting groups are Trifluoroacetyl (TFA), Monomethoxytrityl (MMT), 9-fluorenylmethoxycarbonyl (Fmoc), and Phthalic acid diamide (B1670390) (PDA).

Protecting GroupKey CharacteristicsCoupling EfficiencyStabilityDeprotection ConditionsPost-Synthesis YieldKey AdvantagesDisadvantages
TFA Base-labileGenerally highProne to degradation, especially during shipping and storage at elevated temperatures.[1] Viscous oil format can be difficult to handle.[2][3]Removed during standard ammonium (B1175870) hydroxide (B78521) or AMA deprotection.Can be reduced by side reactions like cyanoethylation and transamidation.[4]Simple, one-step deprotection with standard reagents.Lower stability, potential for amine capping if not handled correctly.[4]
MMT Acid-labileHighGoodRemoved with aqueous acid (e.g., 80% acetic acid) post-synthesis.[4]Generally high, aided by purification.Allows for "trityl-on" purification by RP-HPLC to separate full-length oligonucleotides.[4][5]Requires an additional acid deprotection step. The MMT cation is less stable than DMT, which can be a concern in some purification setups.[6]
Fmoc Base-labile (milder conditions than TFA)Typically exceeds 99%.[]GoodRemoved on-column with a weak base like 10% piperidine (B6355638) in DMF.[6]HighEnables on-column, solid-phase conjugation of molecules to the amino group.[6] Compatible with synthesis of sensitive modified peptides.[8][9]Requires a separate deprotection step on the synthesizer.
PDA Base-labileHigh, with "essentially quantitative conjugation efficiency" reported.[2][3]Excellent; stable as a granular powder for at least 7 days at room temperature.[1][2][3]Requires methylamine (B109427) or AMA for complete removal. Ammonium hydroxide treatment yields only ~80% deprotected amine.[1][3][4][6]HighHigh stability, easy to handle solid format, cost-effective.[2][3][4]Not fully deprotected by standard ammonium hydroxide treatment.
Performance Comparison of Amino-Modifier Phosphoramidites by Linker Arm

The linker arm's length and chemical nature influence the steric hindrance around the amino group and the hydrophobicity of the resulting oligonucleotide.

Linker TypeKey CharacteristicsImpact on CouplingImpact on Post-Synthesis LabelingApplications
C2 Short, 2-carbon spacerHigh efficiencyMay experience steric hindrance with bulky labels.Attachment of molecules intended to interact closely with the oligonucleotide.[6]
C6 6-carbon alkyl chainHigh efficiencyGenerally good for a wide range of labels.[10]General purpose labeling, attachment to surfaces.[11]
C12 12-carbon alkyl chainHigh efficiencyReduces steric hindrance for bulky labels and minimizes quenching of fluorescent dyes by the oligonucleotide.[11][12]Affinity chromatography, labeling with large molecules or sensitive fluorophores.[11][12]
TEG Triethylene glycol linkerHigh efficiencyThe hydrophilic nature can improve the solubility of the modified oligonucleotide.[6][13]Enhancing aqueous solubility, applications in cellular delivery.[6]

Experimental Protocols

General Oligonucleotide Synthesis Cycle

This protocol outlines a standard phosphoramidite cycle for incorporating an amino-modifier.

  • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Coupling: Activation of the amino-modifier phosphoramidite with an activator (e.g., 0.45 M 1H-tetrazole in acetonitrile) and its subsequent reaction with the 5'-hydroxyl group of the oligonucleotide. A coupling time of 3-5 minutes is typical for standard phosphoramidites.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of failure sequences.

  • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

This cycle is repeated for each subsequent nucleotide addition.

Deprotection and Cleavage

The choice of deprotection strategy is dictated by the protecting group on the amino-modifier.

  • TFA and PDA Protected Amino-Modifiers:

    • Treat the solid support with a solution of ammonium hydroxide/40% methylamine (AMA) (1:1 v/v) at 65°C for 10-15 minutes. For PDA-modifiers, a 30-minute incubation at room temperature is sufficient for complete deprotection.[14]

    • Alternatively for TFA-modifiers, use concentrated ammonium hydroxide at 55°C for 8-12 hours.

    • Collect the supernatant containing the cleaved and deprotected oligonucleotide.

    • Evaporate the solvent to obtain the crude oligonucleotide.

  • MMT Protected Amino-Modifiers:

    • Perform the cleavage and deprotection of other protecting groups as described above (e.g., with AMA or ammonium hydroxide). The MMT group remains intact.

    • Purify the MMT-on oligonucleotide by reverse-phase HPLC.

    • Treat the purified oligonucleotide with 80% aqueous acetic acid for 15-30 minutes to remove the MMT group.

    • Desalt the final oligonucleotide.

  • Fmoc Protected Amino-Modifiers (for on-column conjugation):

    • After the final synthesis cycle, treat the support-bound oligonucleotide with a 10% solution of piperidine in DMF for 10-15 minutes to remove the Fmoc group.[6]

    • Wash the support thoroughly with acetonitrile.

    • The oligonucleotide with the free amine is now ready for on-column conjugation.

Post-Synthesis Labeling with NHS Esters

This protocol is for conjugating an amine-reactive dye (or other molecule) to an amino-modified oligonucleotide.

  • Oligonucleotide Preparation: Dissolve the purified, deprotected amino-modified oligonucleotide in a 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer (pH 8.5-9.0) to a final concentration of 0.3-0.8 mM.

  • NHS Ester Preparation: Dissolve the NHS ester of the label in anhydrous DMSO or DMF to a concentration of approximately 10-14 mM.

  • Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution. The molar ratio of NHS ester to oligonucleotide may need to be optimized, but a starting point is an 8-fold molar excess of the NHS ester.[15]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight in the dark.

  • Purification: Purify the labeled oligonucleotide from excess dye and unlabeled oligonucleotide using methods such as ethanol (B145695) precipitation, gel filtration, or HPLC.

Quantification of Labeling Efficiency

The degree of labeling (DOL) can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the maximum absorbance wavelength (λmax) of the dye.

  • Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εlc), where A is the absorbance, ε is the molar extinction coefficient, l is the path length, and c is the concentration.

  • A correction factor may be needed to account for the dye's absorbance at 260 nm.

  • The labeling efficiency is the molar ratio of the dye to the oligonucleotide.

Visualizations

Experimental Workflow: Oligonucleotide Synthesis and Labeling

G cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Solid Support deblock Deblocking (TCA) start->deblock couple Coupling (Amino-Modifier Phosphoramidite) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock cleave Cleavage & Deprotection repeat->cleave purify Purification (e.g., HPLC) cleave->purify conjugate Conjugation (e.g., NHS Ester) purify->conjugate final_purify Final Purification conjugate->final_purify qc QC (Mass Spec, UV-Vis) final_purify->qc

Caption: Workflow for synthesis and labeling of amino-modified oligonucleotides.

Signaling Pathway: FRET-based Target Detection

FRET_pathway cluster_components cluster_hybridization cluster_fret donor Donor Probe (e.g., Amino-modified + Cy3) hybrid Hybridized Complex donor->hybrid acceptor Acceptor Probe (e.g., FAM-labeled) acceptor->hybrid target Target Nucleic Acid target->hybrid excitation Excitation of Donor hybrid->excitation energy_transfer Energy Transfer excitation->energy_transfer FRET emission Acceptor Emission energy_transfer->emission

Caption: FRET mechanism using amino-modified oligonucleotide probes.

Logical Relationship: Gene Silencing with Amino-Modified siRNA

gene_silencing siRNA Amino-Modified siRNA (conjugated to delivery moiety) transfection Cellular Uptake siRNA->transfection risc RISC Loading transfection->risc unwinding Strand Separation risc->unwinding guide_strand Guide Strand-RISC Complex unwinding->guide_strand binding Target Recognition & Binding guide_strand->binding mrna Target mRNA mrna->binding cleavage mRNA Cleavage binding->cleavage silencing Gene Silencing cleavage->silencing

References

Characterization of Oligonucleotides Modified with Fmoc-protected DMT-Dt PEG2 NH2 Amidite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate modifiers for oligonucleotides is a critical step in ensuring the efficacy and success of their therapeutic and diagnostic applications. This guide provides a comprehensive comparison of oligonucleotides modified with Fmoc-protected DMT-Dt PEG2 NH2 amidite against other common amino-linking alternatives, supported by experimental data and detailed protocols.

Executive Summary

The this compound offers a distinct advantage for the synthesis of amino-modified oligonucleotides, particularly for applications requiring enhanced biocompatibility and subsequent conjugation. The presence of the polyethylene (B3416737) glycol (PEG) linker improves solubility and pharmacokinetic properties, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for orthogonal deprotection strategies, enabling solid-phase conjugation. This guide will delve into the characterization of oligonucleotides modified with this amidite and compare its performance with the widely used C6-amino linker.

Comparison of Amino-Linker Performance

While direct head-to-head quantitative data from a single study is limited, a comparative analysis based on the known properties of PEG and different linker technologies can be made.

FeatureThis compoundStandard C6-Amino Linker
Structure Contains a short, hydrophilic di-ethylene glycol (PEG2) spacer.Contains a 6-carbon aliphatic chain.
Hydrophilicity Higher, due to the PEG linker, which can improve aqueous solubility.[1]Lower, more hydrophobic in nature.
Biocompatibility PEGylation is known to reduce immunogenicity and improve in vivo stability.[1]Generally well-tolerated, but lacks the specific biocompatibility advantages of PEG.
Nuclease Resistance The PEG moiety can provide steric hindrance, offering increased resistance to nuclease degradation.[2][3]Standard aliphatic linker offers minimal protection against nucleases.
Conjugation Efficiency High, with the primary amine readily available for conjugation after Fmoc removal. PEG spacer can reduce steric hindrance for bulky conjugation partners.High for standard NHS ester chemistry.[4]
Purification Can be purified using standard reversed-phase HPLC (RP-HPLC). The hydrophobicity of the DMT group aids in purification.[5]Routinely purified by RP-HPLC.
Synthesis Yield Typically high, comparable to standard phosphoramidite (B1245037) chemistry.Generally high and well-established.
Potential Issues None specifically reported, but as with all Fmoc-protected reagents, premature deprotection can lead to capped amines.Potential for steric hindrance with bulky conjugation partners.

Experimental Data

Nuclease Resistance

Studies have consistently shown that PEGylation enhances the stability of oligonucleotides against nuclease degradation. A study on PEGylated mRNA demonstrated a 15-fold increase in nuclease resistance in serum-containing media compared to unmodified mRNA.[2][6] Another study on DNA-gold nanoparticles showed that terminal PEGylation provided over 10 times higher resistance to DNase I-mediated digestion.[3] This protective effect is attributed to the steric shield provided by the PEG chains.[2]

Table 1: Nuclease Resistance Comparison

Oligonucleotide ModificationRelative Nuclease ResistanceCitation
Unmodified OligonucleotideBaseline[2][6]
PEGylated OligonucleotideSignificantly Increased (up to 15-fold)[2][6]
C6-Amino Linked OligonucleotideSimilar to Unmodified-
Cellular Uptake

PEGylation has been shown to enhance the cellular uptake of oligonucleotides. This is a critical factor for the efficacy of antisense oligonucleotides and siRNAs. The improved uptake is thought to be mediated by interactions with cell surface receptors and by reducing non-specific protein binding.[7]

Table 2: Cellular Uptake Efficiency

Oligonucleotide ModificationCellular Uptake EfficiencyCitation
Unmodified OligonucleotideLow[7]
PEGylated OligonucleotideEnhanced[7]
C6-Amino Linked OligonucleotideGenerally low without additional delivery agents.-

Experimental Protocols

Solid-Phase Synthesis of Amino-Modified Oligonucleotides

Objective: To synthesize an oligonucleotide with a 5'-amino modification using either the this compound or a standard C6-amino linker phosphoramidite.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • This compound or 5'-Amino-Modifier C6 phosphoramidite

  • Activator solution (e.g., Ethylthiotetrazole)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Oxidizing solution (Iodine/Water/Pyridine)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)

Protocol:

  • The synthesis is performed on an automated DNA synthesizer following standard phosphoramidite chemistry protocols.[8]

  • The synthesis proceeds in the 3' to 5' direction.

  • For the final coupling step at the 5'-terminus, the this compound or the C6-amino modifier phosphoramidite is used.

  • After synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.[9] The Fmoc group is also removed during this step.

  • The crude oligonucleotide is purified by RP-HPLC.

HPLC Purification of Amino-Modified Oligonucleotides

Objective: To purify the crude amino-modified oligonucleotide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

Protocol:

  • The crude oligonucleotide is dissolved in Mobile Phase A.

  • The sample is injected onto the C18 column.

  • A linear gradient of Mobile Phase B is used to elute the oligonucleotide. A typical gradient is 5-50% B over 30 minutes.

  • The elution is monitored at 260 nm.

  • Fractions containing the full-length product are collected, pooled, and lyophilized.

Mass Spectrometry Analysis

Objective: To confirm the molecular weight of the purified amino-modified oligonucleotide.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.

Protocol:

  • A small aliquot of the purified oligonucleotide is prepared in an appropriate matrix (for MALDI) or solvent (for ESI).

  • The sample is analyzed in the mass spectrometer.

  • The observed molecular weight is compared to the calculated theoretical mass.

Nuclease Resistance Assay

Objective: To compare the stability of PEGylated and non-PEGylated oligonucleotides in the presence of nucleases.

Materials:

  • Purified PEG2-amino-modified and C6-amino-modified oligonucleotides.

  • Nuclease (e.g., DNase I or snake venom phosphodiesterase).

  • Reaction buffer.

  • Polyacrylamide gel electrophoresis (PAGE) equipment.

  • Gel stain (e.g., SYBR Gold).

Protocol:

  • Incubate a defined amount of each oligonucleotide with the nuclease in the reaction buffer at 37°C.

  • Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction by adding a quenching buffer (e.g., EDTA).

  • Analyze the samples by PAGE to visualize the degradation products.

  • Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate.[6]

Conjugation with NHS-Ester Activated Dye

Objective: To conjugate a fluorescent dye to the primary amine of the modified oligonucleotide.

Materials:

  • Purified amino-modified oligonucleotide.

  • NHS-ester activated fluorescent dye (e.g., Cy5-NHS ester).

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Anhydrous DMSO or DMF.

Protocol:

  • Dissolve the amino-modified oligonucleotide in the conjugation buffer.

  • Prepare a stock solution of the NHS-ester dye in anhydrous DMSO or DMF.[10]

  • Add a molar excess of the dye solution to the oligonucleotide solution.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.[11]

  • Purify the dye-conjugated oligonucleotide from excess dye using RP-HPLC or gel filtration.

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification and Analysis cluster_conjugation Post-Synthetic Conjugation Solid_Support CPG Solid Support Synthesis Automated DNA Synthesis (Phosphoramidite Chemistry) Solid_Support->Synthesis Amidite Addition of Fmoc-PEG2-NH2 Amidite Synthesis->Amidite Cleavage Cleavage and Deprotection Amidite->Cleavage Crude_Oligo Crude Oligonucleotide Cleavage->Crude_Oligo HPLC RP-HPLC Purification Crude_Oligo->HPLC MS Mass Spectrometry (QC) HPLC->MS Purified_Oligo Purified Amino-Oligo MS->Purified_Oligo Conjugation NHS-Ester Dye Conjugation Purified_Oligo->Conjugation Final_Product Purified Conjugate Conjugation->Final_Product

Caption: Workflow for the synthesis, purification, and conjugation of amino-modified oligonucleotides.

KRAS Signaling Pathway and Antisense Oligonucleotide Intervention

Antisense oligonucleotides (ASOs) can be designed to target specific mRNAs, leading to their degradation and a reduction in protein expression. PEGylated ASOs targeting the KRAS oncogene can be used to inhibit cancer cell proliferation.[7][12]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS EGFR->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates ASO PEGylated KRAS ASO mRNA KRAS mRNA ASO->mRNA Binds to RNaseH RNase H mRNA->RNaseH Ribosome Ribosome mRNA->Ribosome Translation RNaseH->mRNA Degrades Ribosome->KRAS Synthesis Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes

Caption: Inhibition of the KRAS/MAPK signaling pathway by a PEGylated antisense oligonucleotide.

References

A Comparative Guide to the Quality Control of Fmoc-Protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of therapeutic oligonucleotides, the purity and consistency of phosphoramidite (B1245037) building blocks are paramount. This guide provides a comprehensive comparison of the quality control (QC) parameters for Fmoc-protected DMT-Dt PEG2 NH2 amidite, a key reagent for introducing a primary amine functionality into a growing oligonucleotide chain. We present a comparative analysis with alternative amino-modifier phosphoramidites, supported by experimental data and detailed analytical protocols to aid researchers in making informed decisions for their specific applications.

Overview of Amino-Modifier Phosphoramidites

Amino-modifier phosphoramidites are essential for the post-synthesis conjugation of oligonucleotides with various molecules such as fluorophores, quenchers, proteins, and other labels. The choice of the amino-modifier amidite can significantly impact the efficiency of the conjugation reaction and the overall quality of the final product. The this compound offers a unique combination of a base-labile Fmoc protecting group for the terminal amine, a DMT group for monitoring coupling efficiency and facilitating purification, a deoxythymidine (Dt) base, and a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer arm.

This guide will focus on the key quality control attributes that ensure the identity, purity, and performance of this critical reagent and its common alternatives.

Comparative Quality Control Parameters

The following table summarizes the critical quality control parameters and typical acceptance criteria for this compound and two common alternatives: MMT-protected and TFA-protected amino-modifier phosphoramidites. These values are compiled from industry standards and publicly available product specifications.

Parameter This compound MMT-protected Amino-Modifier C6 Amidite TFA-protected Amino-Modifier C6 Amidite Test Method
Appearance White to off-white powderWhite to off-white powderClear, colorless to pale yellow oilVisual Inspection
Identity (Molecular Weight) 1045.16 ± 1.0 g/mol [1]Conforms to structureConforms to structureMass Spectrometry (ESI-MS)
Purity (HPLC) ≥ 98.0%≥ 98.0%≥ 95.0%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purity (³¹P NMR) ≥ 98.0% (P(III) species)≥ 98.0% (P(III) species)≥ 98.0% (P(III) species)³¹P Nuclear Magnetic Resonance Spectroscopy
Major Impurities (³¹P NMR) P(V) species ≤ 1.0%P(V) species ≤ 1.0%P(V) species ≤ 1.0%³¹P Nuclear Magnetic Resonance Spectroscopy
Water Content ≤ 0.5%≤ 0.5%≤ 0.5%Karl Fischer Titration
Solution Clarity Clear and colorless solution in acetonitrileClear and colorless solution in acetonitrileClear and colorless solution in acetonitrileVisual Inspection

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

Identity and Purity by Mass Spectrometry (ESI-MS)

Purpose: To confirm the molecular weight of the phosphoramidite.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Procedure:

  • Prepare a 0.1 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.

  • Infuse the solution directly into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed molecular weight with the theoretical value.

Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purpose: To determine the purity of the phosphoramidite and quantify impurities.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50-100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.

  • Injection Volume: 10 µL.

  • Calculate the purity based on the peak area percentage of the main diastereomers.

Purity and Impurity Profile by ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Purpose: To assess the purity with respect to phosphorus-containing species and to identify and quantify P(V) impurities.

Instrumentation: NMR spectrometer (≥160 MHz for ³¹P).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous acetonitrile-d3 (B32919) or CDCl₃.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The main diastereomeric phosphoramidite peaks should appear around 148-150 ppm. P(V) impurities, such as the corresponding phosphate, will appear at approximately 0-10 ppm.

  • Calculate the purity and impurity levels by integrating the respective peak areas.

Experimental and Logical Workflows

The following diagrams illustrate the key experimental workflows and the logical relationships in the quality control of amino-modifier phosphoramidites.

QC_Workflow cluster_sample Sample Receipt cluster_tests Quality Control Testing cluster_release Product Disposition Sample Receive Phosphoramidite Lot Visual Visual Inspection Sample->Visual MS Identity (Mass Spectrometry) Sample->MS HPLC Purity (RP-HPLC) Sample->HPLC NMR Purity & Impurities (31P NMR) Sample->NMR KF Water Content (Karl Fischer) Sample->KF Spec_Check Compare to Specifications Visual->Spec_Check MS->Spec_Check HPLC->Spec_Check NMR->Spec_Check KF->Spec_Check Release Release for Use Spec_Check->Release Pass Reject Reject Lot Spec_Check->Reject Fail

Caption: Quality Control Workflow for Phosphoramidites.

Logical_Relationship cluster_attributes Core Quality Attributes cluster_performance Oligonucleotide Synthesis Performance cluster_conjugation Post-Synthesis Conjugation Identity Correct Molecular Identity Coupling High Coupling Efficiency Identity->Coupling Purity High Purity (≥98%) Purity->Coupling Stability Low Water & P(V) Content Stability->Coupling Yield High Final Oligo Yield Coupling->Yield Purity_Oligo High Purity of Final Oligo Coupling->Purity_Oligo Amine Available Primary Amine Purity_Oligo->Amine Conjugation_Yield High Conjugation Efficiency Amine->Conjugation_Yield

Caption: Logical Relationship of QC Parameters to Performance.

Comparison of Amino Protecting Groups

The choice of the amino protecting group (Fmoc, MMT, or TFA) is a critical consideration.

  • Fmoc (Fluorenylmethyloxycarbonyl): This base-labile protecting group is advantageous as it can be removed under mild basic conditions, which are orthogonal to the acid-labile DMT group.[2][3] This allows for on-support conjugation of the primary amine after the completion of the oligonucleotide synthesis.[2]

  • MMT (Monomethoxytrityl): Similar to DMT, the MMT group is acid-labile. It is more stable to acidic conditions than DMT, which can be beneficial during synthesis.[4] The MMT group can be left on for "trityl-on" purification by RP-HPLC.[5]

  • TFA (Trifluoroacetyl): This is a base-labile protecting group that is removed during the standard ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) deprotection step.[6] It is a smaller protecting group and may be preferred in some applications. However, TFA-protected amino-modifiers can be less stable during storage and shipping compared to their Fmoc or MMT counterparts.[5]

Conclusion

The quality of this compound and its alternatives is critical for the successful synthesis and downstream applications of modified oligonucleotides. A robust quality control program employing a combination of analytical techniques such as mass spectrometry, HPLC, and ³¹P NMR is essential to ensure the identity, purity, and stability of these reagents. By understanding the key QC parameters and their impact on performance, researchers can select the most appropriate amino-modifier phosphoramidite for their specific needs, leading to more reliable and reproducible results in their research and development endeavors.

References

Navigating the Complex Landscape of Modified Phosphoramidites: An NMR Analysis of Fmoc-protected DMT-Dt PEG2 NH2 Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the purity and structural integrity of phosphoramidite (B1245037) building blocks are paramount. This guide provides a comparative NMR analysis of a key amino-modifier phosphoramidite, Fmoc-protected DMT-Dt PEG2 NH2 amidite, against standard nucleoside phosphoramidites. By presenting detailed experimental data and protocols, this guide serves as a valuable resource for ensuring the quality of starting materials in therapeutic and diagnostic oligonucleotide development.

The introduction of modifications into synthetic oligonucleotides is crucial for enhancing their therapeutic properties, including nuclease resistance, binding affinity, and cellular uptake. Amino-modifier phosphoramidites are versatile reagents that allow for the postsynthetic conjugation of various functional molecules, such as fluorophores, peptides, and therapeutic agents. The this compound is a sophisticated example, incorporating a deoxythymidine (Dt) core, a dimethoxytrityl (DMT) group for 5'-hydroxyl protection, a polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine for subsequent conjugation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these complex molecules. Both ³¹P and ¹H NMR provide unique signatures that confirm the identity of the phosphoramidite and detect the presence of critical impurities.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ³¹P NMR chemical shifts for this compound, based on the analysis of its constituent moieties and comparison with standard deoxythymidine phosphoramidites.

Table 1: ³¹P NMR Chemical Shift Comparison

CompoundExpected Chemical Shift (δ, ppm)Key Observations
This compound147 - 150The presence of the phosphorus (III) center typically results in a signal in this downfield region. Due to the chiral nature of the phosphorus atom, a pair of diastereomeric signals may be observed.
Standard DMT-dT Phosphoramidite148 - 151Similar to the modified amidite, with the exact shift influenced by solvent and concentration.
Common Impurity: H-phosphonate5 - 15Oxidation of the phosphoramidite leads to the formation of the corresponding H-phosphonate, which appears significantly upfield.
Common Impurity: Phosphate (B84403) Triester-5 - 5Further oxidation or hydrolysis can result in phosphate triester impurities, appearing in the upfield region.

Table 2: Key ¹H NMR Chemical Shift Regions

ProtonsExpected Chemical Shift (δ, ppm)Key Observations
DMT Group
Aromatic Protons6.8 - 7.5A complex multiplet pattern characteristic of the DMT group.
Methoxy Protons (-OCH₃)~3.7 - 3.8A sharp singlet integrating to 6 protons.
Deoxythymidine (Dt)
H6~7.5A singlet or narrow multiplet.
H1'~6.2 - 6.4A triplet, characteristic of the anomeric proton in deoxyribose.
Methyl (C5-CH₃)~1.9A singlet integrating to 3 protons.
Fmoc Group
Aromatic Protons7.2 - 7.8A series of multiplets characteristic of the fluorenyl group.
CH and CH₂~4.2 - 4.5Multiplets corresponding to the methylene (B1212753) and methine protons of the fluorenylmethoxycarbonyl group.
PEG2 Linker
Methylene Protons (-CH₂-O-CH₂-)~3.5 - 3.7A complex set of multiplets due to the ethylene (B1197577) glycol units.
Phosphoramidite Moiety
Diisopropylamino Protons (-CH(CH₃)₂)~3.5 - 3.8 (septet), ~1.1 - 1.2 (doublet)A septet for the CH proton and two doublets for the methyl groups.
Cyanoethyl Protons (-O-CH₂-CH₂-CN)~3.8 (multiplet), ~2.6 (triplet)Multiplets for the methylene group adjacent to the phosphorus and a triplet for the methylene group adjacent to the cyano group.

Experimental Protocols

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the phosphoramidite for ¹H NMR and 20-30 mg for ³¹P NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (B52724) (CD₃CN) to the vial. The use of anhydrous solvents is critical to prevent hydrolysis of the phosphoramidite.

  • Dissolution: Gently swirl the vial to dissolve the sample completely.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added.

  • Capping and Sealing: Cap the NMR tube securely and, if necessary, seal with parafilm to prevent atmospheric moisture contamination.

NMR Data Acquisition
  • Spectrometer: Data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ³¹P NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 128-512 scans.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: Use an external standard of 85% H₃PO₄.

Workflow and Data Interpretation

The following diagram illustrates the workflow for the NMR analysis of a phosphoramidite, from sample preparation to data interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Amidite dissolve Dissolve in Anhydrous Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr p31_nmr Acquire ³¹P NMR transfer->p31_nmr chem_shift Chemical Shift Analysis h1_nmr->chem_shift p31_nmr->chem_shift integration Integration & Multiplicity Analysis chem_shift->integration impurity Impurity Identification (e.g., H-phosphonate) integration->impurity structure Structure Confirmation impurity->structure

Workflow for NMR analysis of phosphoramidites.

Comparison with Alternatives

The primary alternatives to Fmoc-protected amino-modifier phosphoramidites are those protected with trifluoroacetyl (TFA) or monomethoxytrityl (MMT) groups.

  • TFA-protected amidites: These are generally more stable than Fmoc-protected counterparts but require harsher conditions for deprotection, which may not be suitable for sensitive oligonucleotides or conjugates.

  • MMT-protected amidites: The MMT group is acid-labile and can be removed under mild conditions. However, its lipophilicity can sometimes complicate purification.

The choice of protecting group strategy depends on the specific requirements of the downstream application, including the desired conjugation chemistry and the stability of the oligonucleotide and its modifications. The mild base-labile nature of the Fmoc group offers a significant advantage for the synthesis of delicate and complex oligonucleotide conjugates.

Confirming Amino-Linker Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the successful conjugation of molecules via amino-linkers is a critical step in creating novel therapeutics, diagnostics, and research tools. Confirmation of this incorporation is paramount to ensure the desired molecular structure and function. This guide provides an objective comparison of mass spectrometry (MS) techniques with alternative methods for this purpose, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry stands out as the most powerful and versatile technique for unequivocally confirming the incorporation of amino-linkers. By precisely measuring the mass-to-charge ratio (m/z) of molecules, MS can directly detect the mass shift resulting from the addition of the amino-linker to the parent molecule.

Key Mass Spectrometry Techniques

Three main MS techniques are commonly employed for this purpose:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is known for its speed and tolerance to complex mixtures.[1][2] It provides a rapid determination of the molecular weight of the modified molecule.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing large biomolecules directly from a liquid phase.[3] It often produces multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a limited m/z range.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[4] LC-MS/MS can not only confirm the incorporation of the linker but also pinpoint the exact site of modification by fragmenting the molecule and analyzing the resulting peptide fragments.[4][5]

The general workflow for confirming amino-linker incorporation by mass spectrometry involves sample preparation, introduction into the mass spectrometer, ionization, mass analysis, and data interpretation.

Mass_Spectrometry_Workflow cluster_Sample_Preparation Sample Preparation cluster_MS_Analysis Mass Spectrometry Analysis cluster_Data_Analysis Data Analysis Sample Amino-linker modified molecule Digestion Proteolytic Digestion (for proteins/peptides) Sample->Digestion Optional Purification Purification/Desalting Digestion->Purification Ionization Ionization (MALDI or ESI) Purification->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Shift Mass Shift Analysis (Confirmation of incorporation) Detection->Mass_Shift Fragmentation Fragmentation Analysis (MS/MS for localization) Mass_Shift->Fragmentation Optional

Figure 1. General experimental workflow for confirming amino-linker incorporation using mass spectrometry.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can also provide evidence of amino-linker incorporation, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.

Technique Principle Information Provided Sensitivity Throughput Key Advantages Key Limitations
MALDI-TOF MS Measures the time of flight of ions after laser desorption from a matrix.[2]Molecular weight of the intact molecule.Picomole to femtomoleHighFast, tolerant to some impurities.[1]Limited structural information, mass accuracy lower than other MS methods.[6]
ESI-MS Generates ions by applying a high voltage to a liquid to create an aerosol.[3]Molecular weight of the intact molecule, can show different charge states.Femtomole to attomoleMedium to HighHigh sensitivity, suitable for large molecules.[7]Can be sensitive to salts and detergents.
LC-MS/MS Separates components of a mixture by liquid chromatography before mass analysis and fragmentation.[4]Confirmation of incorporation, precise location of the linker, and quantitative information.[4][5]Attomole to zeptomoleMediumProvides the most detailed structural information.[8]More complex workflow, requires more specialized expertise.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed 3D structure and confirmation of covalent bond formation.Micromole to nanomoleLowProvides unambiguous structural information.[9]Low sensitivity, requires larger sample amounts, complex data analysis.[6]
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample's molecular bonds.Presence of specific functional groups (e.g., amide bonds from the linker).Milligram to microgramHighFast, non-destructive, provides information on chemical bonds.[10]Not specific for the amino-linker, can be difficult to interpret complex spectra.[3]
UV-Vis Spectroscopy Measures the absorption of ultraviolet-visible light by the sample.Quantification based on chromophores present in the molecule or linker.Microgram to nanogramHighSimple, fast, and good for quantification if a chromophore is present.[11]Indirect confirmation, requires a chromophore or derivatization.[]
Fluorescence Spectroscopy Measures the fluorescence emission from a sample after excitation with light.Confirmation of labeling with a fluorescent amino-linker.Nanomole to picomoleHighVery high sensitivity, suitable for imaging.[13]Requires the amino-linker to be fluorescent or labeled with a fluorophore.[14]
Ninhydrin (B49086) Test A colorimetric chemical test for the detection of primary amines.[15]Qualitative or quantitative determination of free amino groups.MicrogramHighSimple, inexpensive, and specific for primary amines.[4]Does not confirm incorporation into the target molecule, only the presence of amino groups.[16]

Experimental Protocols

Mass Spectrometry Protocol for Confirming Amino-Linker Incorporation in a Protein

This protocol provides a general guideline for using LC-MS/MS to confirm the incorporation of an amino-linker into a protein.

1. Sample Preparation:

  • Protein Digestion:

    • Denature the protein sample (e.g., with 8 M urea).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the urea (B33335) concentration.

    • Digest the protein with a protease (e.g., trypsin) overnight at 37°C.[16]

  • Peptide Desalting:

    • Use a C18 ZipTip or a similar solid-phase extraction method to desalt the peptide mixture.

    • Elute the peptides in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile (B52724), 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Inject the desalted peptide sample onto a reverse-phase C18 column.[4]

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Analyze the eluting peptides using an ESI-tandem mass spectrometer.

    • Set the instrument to perform data-dependent acquisition, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).[8]

3. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

  • Search for the expected mass shift corresponding to the amino-linker on specific amino acid residues (e.g., lysine (B10760008) for an NHS-ester based linker).

  • Manually inspect the MS/MS spectra of modified peptides to confirm the presence of fragment ions that support the modification site.

Ninhydrin Test for Quantifying Free Amino Groups

This protocol can be used to indirectly assess the incorporation of an amino-linker by measuring the decrease in free amino groups on the starting material.

1. Reagent Preparation:

  • Ninhydrin Reagent: Prepare a solution of ninhydrin in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Standard Solution: Prepare a series of standard solutions of a known amino acid (e.g., glycine) to generate a standard curve.

2. Assay Procedure:

  • Add the ninhydrin reagent to the sample and standard solutions in test tubes.

  • Heat the tubes in a boiling water bath for a specific time (e.g., 15-20 minutes) to allow for color development.

  • Cool the tubes to room temperature.

  • Dilute the samples with a suitable solvent (e.g., 50% ethanol).

  • Measure the absorbance of the solutions at 570 nm using a spectrophotometer.[16]

3. Data Analysis:

  • Plot the absorbance of the standard solutions against their concentrations to create a standard curve.

  • Determine the concentration of amino groups in the sample by interpolating its absorbance on the standard curve.

  • Compare the concentration of free amino groups before and after the conjugation reaction. A decrease in free amino groups suggests successful incorporation of the amino-linker.

Logical Relationship of Confirmation Methods

The selection of a confirmation method can be guided by the stage of research and the specific information required.

Method_Selection_Logic Start Need to confirm amino-linker incorporation? Qualitative Qualitative Confirmation (Yes/No) Start->Qualitative Quantitative Quantitative Analysis? Start->Quantitative Structural Detailed Structural Info? Start->Structural Ninhydrin Ninhydrin Test Qualitative->Ninhydrin Simple & quick Fluorescence Fluorescence Spectroscopy (if linker is fluorescent) Qualitative->Fluorescence High sensitivity UV_Vis UV-Vis Spectroscopy (if linker has chromophore) Qualitative->UV_Vis FTIR FTIR Spectroscopy Qualitative->FTIR MALDI_TOF MALDI-TOF MS Qualitative->MALDI_TOF Direct mass ESI_MS ESI-MS Qualitative->ESI_MS Direct mass Quantitative->Fluorescence Sensitive Quantitative->UV_Vis Simple LC_MSMS LC-MS/MS Quantitative->LC_MSMS Precise Structural->LC_MSMS Localization NMR NMR Spectroscopy Structural->NMR 3D structure

Figure 2. Decision tree for selecting a method to confirm amino-linker incorporation.

References

A Researcher's Guide to 5'-Amino-Modification of DNA: A Comparison of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a primary amine at the 5'-terminus of a synthetic oligonucleotide is a cornerstone of bioconjugation, enabling the attachment of a vast array of functionalities such as fluorescent dyes, quenchers, biotin, and proteins. This modification is pivotal for applications in diagnostics, therapeutics, and nanotechnology. While the C6 amino modifier has long been a standard, a growing landscape of alternative reagents offers researchers tailored solutions to optimize their specific applications. This guide provides a comprehensive comparison of these alternatives, supported by available performance data and detailed experimental protocols.

Chemical Phosphoramidite-Based Reagents: The Workhorses of 5'-Amino-Modification

The most prevalent method for introducing a 5'-amino group is through the use of phosphoramidite (B1245037) reagents during solid-phase oligonucleotide synthesis. These reagents consist of a phosphoramidite moiety, a linker arm, and a protected primary amine. The choice of linker and protecting group significantly impacts the performance and application of the final modified oligonucleotide.

Impact of Linker Arm Length and Composition

The linker arm physically separates the terminal amine from the oligonucleotide, which can be crucial for minimizing steric hindrance and maintaining the hybridization properties of the DNA.[1] Common choices include alkyl chains of varying lengths (C3, C6, and C12) and the more hydrophilic triethylene glycol (TEG) linker.

  • Short Linkers (C3): Suitable for applications where the conjugated molecule's proximity to the DNA does not impede its function.

  • Standard Linkers (C6): A versatile and widely used option for a broad range of applications.[2][3][4]

  • Long Linkers (C12): Recommended for attaching bulky molecules or for applications requiring significant separation from the DNA backbone, such as in affinity chromatography.[3][5]

  • Hydrophilic Linkers (TEG): The TEG linker is a 12-atom hydrophilic spacer that is fully soluble in aqueous media.[6] This can be advantageous for improving the solubility of the modified oligonucleotide and the accessibility of the amino group for conjugation. In some gene-editing applications, 5'-TEG modifications on DNA donors have been shown to increase the frequency of homology-directed repair (HDR) by 2- to 5-fold.[7]

The Critical Role of the Amine Protecting Group

The protecting group shields the primary amine during oligonucleotide synthesis and is removed post-synthesis to allow for conjugation. The choice of protecting group is often dictated by the desired purification strategy and the stability requirements of the conjugated molecule.

Protecting GroupKey Features & ApplicationsAdvantagesDisadvantages
Monomethoxytrityl (MMT) Acid-labile; ideal for "trityl-on" purification strategies.[8][9]Facilitates efficient purification of the full-length modified oligonucleotide by reverse-phase HPLC or cartridge.[10][11]Can be prone to premature removal and can be difficult to remove completely from cartridges.[8] Removal requires a separate acidic step post-purification.[10]
Trifluoroacetyl (TFA) Base-labile; removed during standard ammonium (B1175870) hydroxide (B78521) or AMA deprotection.[4][12]Simple workflow as no separate deprotection step is required for the amine. The amine is ready for conjugation immediately after oligonucleotide deprotection.[13]Not suitable for "trityl-on" purification. The crude product contains failure sequences, which may compete in subsequent conjugation reactions. Can be unstable during prolonged storage or shipping at elevated temperatures.[13]
Dimethoxytrityl-sulfonyl (DMS(O)MT) An improved acid-labile group, more stable than MMT during synthesis.[6][8]More reliable for trityl-on purification than MMT and can be efficiently removed on-cartridge.[6][8]Less commonly available than MMT or TFA.
Phthalic acid diamide (B1670390) (PDA) A base-labile group that is removed with methylamine-based reagents (e.g., AMA).[14][15]Reagents are stable, granular powders, making them easier to handle and store than the oily TFA-protected counterparts.[14][15] Offers high conjugation efficiency, reported to be essentially quantitative.[2][14]Incomplete deprotection with ammonium hydroxide alone (approximately 80% active amine).[8][14]
Fluorenylmethyloxycarbonyl (Fmoc) Base-labile; can be removed on the synthesis column.[16]Allows for on-column conjugation of molecules to the 5'-amino group.[16]Requires an additional on-synthesizer deprotection step and the conjugated molecule must be stable to the final oligonucleotide cleavage and deprotection conditions.

Alternative Chemistries for 5'-Functionalization

Beyond the standard phosphoramidite approach, other chemical strategies can be employed to introduce a reactive group at the 5'-terminus.

Thiol Modifiers: An Orthogonal Approach

Thiol (-SH) groups offer an alternative reactive handle for conjugation.[3] They can be introduced at the 5'-terminus using specific phosphoramidite reagents.[] Thiol modifiers are particularly useful for:

  • Orthogonal Chemistry: Allows for the specific labeling of a thiol group in the presence of other reactive groups like amines.

  • Surface Attachment: Thiols have a high affinity for gold surfaces, making them ideal for applications in nanoscience and biosensors.[18]

  • Disulfide Bond Formation: Can be used to form reversible disulfide linkages with other thiol-containing molecules.[]

A common strategy involves using a trityl-protected thiol modifier during synthesis. However, this can suffer from some oxidative detritylation.[19] An alternative is the use of a disulfide-containing phosphoramidite (e.g., Thiol-Modifier C6 S-S), where the free thiol is generated by reduction with dithiothreitol (B142953) (DTT) during deprotection.[19] It is also possible to convert a 5'-amino-modified oligonucleotide to a thiol post-synthetically.[19]

Aldehyde Modifiers: Electrophilic Conjugation

5'-aldehyde modifiers provide an electrophilic functional group that can react with nucleophiles like hydrazines and semicarbazides to form stable hydrazones and semicarbazones, respectively. This offers an alternative conjugation chemistry to the more common nucleophilic substitution reactions of amines and thiols.

Enzymatic Approaches to 5'-Modification

Enzymatic methods present a greener and often more specific alternative to chemical synthesis for certain modifications.

  • Enzymatic Phosphorylation and Subsequent Amination: A 5'-hydroxyl can be enzymatically phosphorylated using T4 polynucleotide kinase. The resulting 5'-phosphate can then be chemically converted to a primary amine. This method can be more reproducible and scalable than purely enzymatic labeling for some applications.

While enzymatic synthesis of entire oligonucleotides is an emerging field, it currently has limitations in yield and the incorporation of modified bases compared to chemical synthesis.[20][21] However, for specific end-modifications, enzymatic methods can be highly efficient.

Experimental Protocols

Below are generalized protocols for the key steps in 5'-amino-modification using phosphoramidite chemistry. Specific parameters may need to be optimized based on the synthesizer, reagents, and oligonucleotide sequence.

Protocol 1: Automated Synthesis with a 5'-Amino-Modifier Phosphoramidite
  • Reagent Preparation: Dissolve the 5'-amino-modifier phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[16]

  • Synthesis: Program the DNA synthesizer to perform the final coupling step with the 5'-amino-modifier phosphoramidite. Standard coupling times are generally sufficient, though some manufacturers recommend a slightly extended coupling time for modifiers.

  • Cleavage and Deprotection:

    • For TFA and PDA-protected modifiers: Cleave the oligonucleotide from the solid support and remove the base and phosphate (B84403) protecting groups using the appropriate deprotection solution (e.g., concentrated ammonium hydroxide or AMA). The amino group will be deprotected simultaneously (for TFA) or with a specific reagent (AMA for PDA).[15]

    • For MMT-protected modifiers: Cleave and deprotect the oligonucleotide while leaving the MMT group intact ("trityl-on"). This is typically done with concentrated ammonium hydroxide. Caution: Do not dry the MMT-on oligo without adding a non-volatile base like TRIS to prevent MMT loss.[10]

Protocol 2: Purification of MMT-on 5'-Amino-Modified Oligonucleotides
  • Reverse-Phase Purification: Purify the MMT-on oligonucleotide using a reverse-phase HPLC column or cartridge. The lipophilic MMT group provides a handle for separating the full-length product from shorter failure sequences.[10][11]

  • MMT Removal (Post-Purification):

    • Treat the purified MMT-on oligonucleotide with an aqueous solution of 80% acetic acid for 1-2 hours at room temperature.[10]

    • The solution may become cloudy due to the precipitation of MMT-alcohol.

    • Extract the MMT-alcohol with ethyl acetate (B1210297) (3x). The purified, deprotected oligonucleotide will remain in the aqueous phase.[10]

    • Desalt the oligonucleotide using standard procedures.

Protocol 3: Post-Synthetic Conjugation to a 5'-Amino-Modified Oligonucleotide
  • Oligonucleotide Preparation: Dissolve the deprotected and purified 5'-amino-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 9).[22]

  • Labeling Reagent Preparation: Freshly prepare a solution of the amine-reactive label (e.g., NHS-ester of a fluorescent dye) in a compatible organic solvent like DMF or DMSO.[22]

  • Conjugation Reaction: Add the labeling reagent solution to the oligonucleotide solution. The reaction is typically carried out for 2-4 hours at room temperature or overnight.[22]

  • Purification: Purify the conjugated oligonucleotide from excess label and unconjugated oligonucleotide using desalting columns, reverse-phase HPLC, or other appropriate chromatographic techniques.[22]

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams outline the experimental workflow and the fundamental chemical reaction.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_conjugation Conjugation & Final Purification synthesis Automated DNA Synthesis coupling Couple 5'-Amino-Modifier synthesis->coupling cleavage Cleave from Support & Deprotect Bases coupling->cleavage trityl_on RP Purification (MMT-on) cleavage->trityl_on MMT-Protected desalting Desalting cleavage->desalting TFA/PDA-Protected mmt_removal Remove MMT trityl_on->mmt_removal conjugation Conjugate to Label mmt_removal->conjugation desalting->conjugation final_purification Final Purification conjugation->final_purification

Caption: Experimental workflow for 5'-amino-modification and subsequent conjugation of DNA.

phosphoramidite_coupling DNA_OH 5'-OH of DNA (on solid support) Intermediate Unstable Phosphite Triester Intermediate DNA_OH->Intermediate Amidite Amino-Modifier Phosphoramidite Amidite->Intermediate Activator Activator (e.g., Tetrazole) Activator->Intermediate catalyzes Final_Product Stable Phosphate Triester Linkage Intermediate->Final_Product Oxidation Oxidation (Iodine, H2O) Oxidation->Final_Product

Caption: The phosphoramidite coupling reaction for attaching a 5'-amino-modifier to DNA.

Conclusion

The choice of reagent for 5'-amino-modification of DNA is a critical decision that can significantly impact the success of downstream applications. While traditional C6 amino modifiers with TFA or MMT protecting groups remain popular, newer alternatives like the stable, solid-phase PDA-protected modifiers and hydrophilic TEG linkers offer distinct advantages in terms of handling, stability, and performance in certain biological systems. Thiol and aldehyde modifiers provide orthogonal chemistries for more complex bioconjugation strategies. By carefully considering the specific requirements of their experiment, including the nature of the molecule to be conjugated, the desired purification method, and the final application of the modified oligonucleotide, researchers can select the optimal reagent to achieve their scientific goals with greater efficiency and success.

References

A Comparative Guide to the Biological Activity of Oligonucleotides with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of oligonucleotides is vast, offering a powerful platform to modulate gene expression with high specificity. However, the inherent instability and poor cellular uptake of unmodified oligonucleotides necessitate chemical modifications to enhance their drug-like properties. A key strategy in this endeavor is the incorporation of modified internucleoside linkages, or "linkers." This guide provides an objective comparison of the biological activity of oligonucleotides featuring different linkers, supported by experimental data, to aid in the rational design of next-generation nucleic acid therapeutics.

Key Performance Metrics of Modified Oligonucleotides

The efficacy of an oligonucleotide therapeutic is critically dependent on three key properties: nuclease resistance, binding affinity to the target sequence, and efficient cellular uptake. The choice of linker technology significantly impacts each of these parameters.

Nuclease Resistance: Enhancing In Vivo Stability

Unmodified phosphodiester (PO) oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and within cells, severely limiting their therapeutic window.[1] Replacing the non-bridging oxygen atom in the phosphate (B84403) backbone with sulfur to create a phosphorothioate (B77711) (PS) linkage is a cornerstone modification to improve nuclease resistance.[2][3]

Linker TypeOligonucleotide TypeHalf-life (in mouse plasma)Reference
Phosphodiester (PO)20-mer DNA~30 minutes[4]
Phosphorothioate (PS)20-mer DNA~1 hour[4]
Phosphodiester (PO)20-mer DNA~5 minutes (in monkey plasma)[5]
Phosphorothioate (PS)25-mer DNABiphasic: 0.53-0.83 hours (distribution) and 35-50 hours (elimination)[5]

As the data indicates, phosphorothioate modifications significantly prolong the plasma half-life of oligonucleotides compared to their phosphodiester counterparts, a critical factor for achieving sustained therapeutic effects in vivo.

Binding Affinity: Impact on Target Engagement

The binding affinity of an oligonucleotide to its target RNA, often measured by the melting temperature (Tm) of the duplex, is crucial for its biological activity. Modifications to the sugar moiety, such as the 2'-O-methyl (2'-OMe) modification, can enhance binding affinity.

Oligonucleotide DuplexMelting Temperature (Tm)Reference
15-mer Phosphodiester DNA:RNA45.1 °C[6]
15-mer Phosphorothioate DNA:RNA33.9 °C[6]
20-mer Phosphorothioate DNA:RNA55-66 °C[7]
20-mer 2'-O-Methyl Phosphorothioate DNA:RNA69 to >82 °C[7]
14-mer Unmodified RNA:RNA24 °C[8]
14-mer 2'-O-Methyl Uridine RNA:RNA36 °C[8]

The data demonstrates that while the phosphorothioate modification alone can slightly decrease the melting temperature, the addition of a 2'-O-methyl group significantly increases the Tm, indicating a more stable duplex formation with the target RNA.[6][7]

Cellular Uptake: Overcoming the Membrane Barrier

Signaling Pathways and Mechanisms of Action

The biological activity of oligonucleotides is realized through various mechanisms, primarily by modulating the expression of target genes. Two of the most well-characterized pathways are the RNAi pathway for small interfering RNAs (siRNAs) and the RNase H-mediated degradation for antisense oligonucleotides (ASOs).

RNAi_Pathway dsRNA dsRNA Dicer Dicer dsRNA->Dicer Processing siRNA siRNA Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Passenger Strand Removal Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation

Figure 1: The RNAi pathway for siRNA-mediated gene silencing.

RNaseH_Pathway cluster_nucleus Nucleus/Cytoplasm ASO Antisense Oligonucleotide (ASO) Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH RNase H RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Oligo_Workflow cluster_invitro In Vitro Assays Design 1. Oligonucleotide Design (Sequence Selection, Linker Choice) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Characterization 3. Physicochemical Characterization (Mass Spec, HPLC) Synthesis->Characterization InVitro 4. In Vitro Evaluation Characterization->InVitro InVivo 5. In Vivo Studies (Animal Models) InVitro->InVivo Nuclease Nuclease Resistance Binding Binding Affinity (Tm) Uptake Cellular Uptake Activity Biological Activity (e.g., RNase H) Clinical 6. Clinical Development InVivo->Clinical

References

Stability Showdown: Amino-Modified Oligonucleotides Demonstrate Superior Serum Stability for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides in serum is a critical factor influencing their therapeutic efficacy. This guide provides an objective comparison of the serum stability of amino-modified oligonucleotides against their unmodified counterparts, supported by experimental data and detailed protocols.

Unmodified oligonucleotides are rapidly degraded by nucleases present in serum, limiting their in vivo applications. Chemical modifications are crucial to enhance their stability and prolong their therapeutic window. Among various modifications, the introduction of an amino group at the 2' position of the ribose sugar has emerged as a promising strategy to significantly improve nuclease resistance.

Enhanced Nuclease Resistance of Amino-Modified Oligonucleotides

The primary advantage of amino-modified oligonucleotides lies in their increased resistance to degradation by serum nucleases. The 2'-amino group provides steric hindrance, making it more difficult for nucleases to access and cleave the phosphodiester backbone. This enhanced stability translates to a longer half-life in serum, allowing for sustained therapeutic action.

While direct side-by-side quantitative data from a single study is often proprietary or specific to the exact sequence and modification pattern, the literature consistently supports the enhanced stability of amino-modified oligonucleotides. Notably, oligonucleotides modified with 2'-amino C and U bases have been reported to exhibit a half-life up to 10 times greater than other modified bases in serum.[1] This substantial increase in stability underscores the potential of 2'-amino modifications in the development of robust oligonucleotide therapeutics.

For comparison, other common modifications also enhance serum stability to varying degrees. For instance, 2'-O-methyl (2'OMe) and 2'-fluoro (2'F) modifications are known to increase nuclease resistance.[2] Phosphorothioate (PS) modifications, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, also significantly slow down degradation. However, the degree of stabilization can be sequence-dependent and may come with other considerations such as potential toxicity at high concentrations.

Comparative Stability Data

To provide a clear overview of the stability enhancements offered by various modifications, the following table summarizes typical half-life ranges observed for different oligonucleotide chemistries in serum. It is important to note that these values can vary depending on the specific oligonucleotide sequence, the extent and position of modifications, and the specific serum conditions (e.g., human vs. fetal bovine serum).

Oligonucleotide TypeTypical Half-life in SerumKey Advantages
Unmodified DNA/RNA Seconds to minutes[2]Natural structure
Phosphorothioate (PS) Hours[3]Good nuclease resistance
2'-O-Methyl (2'OMe) Hours to days[2][4]Increased binding affinity and stability
2'-Fluoro (2'F) Hours to days[2]High binding affinity
2'-Amino (2'-NH2) Significantly increased, potentially >10x vs. other mods[1]Substantial nuclease resistance

Experimental Protocol: Serum Stability Assay

The following is a detailed protocol for assessing the stability of oligonucleotides in serum, adapted from established methodologies.[5]

Objective: To determine the degradation rate and half-life of oligonucleotides in the presence of serum.

Materials:

  • Oligonucleotide of interest (unmodified and amino-modified)

  • Fetal Bovine Serum (FBS) or Human Serum

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • Loading dye (e.g., formamide-based)

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE buffer (Tris/Borate/EDTA)

  • Gel staining solution (e.g., SYBR Gold or similar)

  • Heating block or incubator at 37°C

  • Microcentrifuge tubes

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Prepare working solutions of each oligonucleotide at a final concentration of 10 µM in PBS.

  • Serum Incubation:

    • In separate microcentrifuge tubes, mix the oligonucleotide solution with serum to a final serum concentration of 50-90%. A typical reaction would contain 1 µL of 10 µM oligonucleotide and 9 µL of serum.

    • Prepare a sufficient number of tubes for each time point to be tested (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Incubate the tubes at 37°C.

  • Sample Collection and Quenching:

    • At each designated time point, remove one tube for each oligonucleotide from the incubator.

    • To stop the enzymatic degradation, immediately add an equal volume of loading dye containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).

    • The 0-minute time point is prepared by adding the loading dye immediately after mixing the oligonucleotide and serum, without incubation.

    • Store the quenched samples at -20°C until analysis.

  • Gel Electrophoresis:

    • Thaw the samples and briefly centrifuge them.

    • Load an equal volume of each sample onto a high-percentage polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.

    • Visualize the gel using a gel imaging system. The intact oligonucleotide will appear as a distinct band. Degradation will be indicated by the disappearance of this band and the appearance of lower molecular weight smears.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide for each time point using densitometry software.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact oligonucleotide versus time and determine the half-life (the time at which 50% of the oligonucleotide is degraded).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo_Prep Oligonucleotide Preparation Incubation Incubate at 37°C (Time Course) Oligo_Prep->Incubation Serum_Prep Serum Preparation Serum_Prep->Incubation Quenching Quench Reaction (Loading Dye) Incubation->Quenching Time Points PAGE Polyacrylamide Gel Electrophoresis Quenching->PAGE Staining Gel Staining PAGE->Staining Imaging Imaging & Densitometry Staining->Imaging Analysis Data Analysis (Half-life Calculation) Imaging->Analysis

Caption: Workflow for Serum Stability Assay of Oligonucleotides.

Conclusion

The incorporation of 2'-amino modifications into oligonucleotides represents a highly effective strategy for enhancing their stability in serum. This increased nuclease resistance leads to a longer circulating half-life, a critical attribute for the development of potent and effective oligonucleotide-based therapeutics. By providing a more durable therapeutic agent, amino-modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, potentially reducing the required dosing frequency and improving patient outcomes. The provided experimental protocol offers a standardized method for researchers to evaluate and compare the stability of their own modified oligonucleotides, facilitating the selection of optimal candidates for further preclinical and clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-protected DMT-Dt PEG2 NH2 Amidite: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Fmoc-protected DMT-Dt PEG2 NH2 amidite, a phosphoramidite (B1245037) monomer used in DNA/RNA synthesis. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. In the event of a spill, immediate and correct action is necessary to contain and clean the affected area.

ItemSpecification
Personal Protective Equipment (PPE)
GlovesNitrile or other chemically resistant gloves.
Eye ProtectionSafety goggles or a face shield.
Lab CoatA standard laboratory coat should be worn at all times.
Respiratory ProtectionIn case of dust or aerosol generation, a NIOSH-approved respirator is recommended.[1]
Spill Response
Small SpillsAbsorb with an inert material (e.g., vermiculite, sand, or earth), and place in a suitable container for disposal.
Large SpillsEvacuate the area and prevent entry. Ventilate the area and contain the spill. Collect the material and place it in a designated chemical waste container.[1]
DecontaminationClean the spill area with soap and water after the material has been removed.

Step-by-Step Disposal Procedure

The disposal of this compound, like other phosphoramidites, requires careful management as hazardous waste. It should never be disposed of down the drain or in regular trash.[2][3]

1. Waste Identification and Segregation:

  • Treat all unused or expired this compound as hazardous chemical waste.[4][5]

  • This includes the pure solid, any solutions containing the amidite, and any materials contaminated with it (e.g., weighing boats, gloves, pipette tips).

  • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.[4]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

  • The container must have a secure, screw-on cap to prevent leaks.[6]

  • Ensure the container is stored in a secondary containment bin to capture any potential leaks.[6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[2]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

    • The approximate quantity of the waste.

    • The date of waste generation (the date you first add waste to the container).[2]

    • The name and contact information of the principal investigator or responsible person.[2]

    • The laboratory location (building and room number).[2]

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.

  • Keep the container closed except when adding waste.[6]

  • Store away from heat and oxidizing agents.[1]

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetonitrile, which is used to dissolve phosphoramidites).[4][7]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[4]

  • After triple-rinsing, the container can be air-dried and disposed of in the regular trash, provided any hazardous waste labels have been defaced or removed.[4][5]

6. Arranging for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

  • Follow your institution's specific procedures for waste manifest forms and pickup requests.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow start Start: this compound Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Response Protocol is_spill->spill_procedure Yes is_unused Unused/Expired Product or Contaminated Material? is_spill->is_unused No spill_procedure->is_unused is_empty_container Is it an empty container? is_unused->is_empty_container No hazardous_waste Treat as Hazardous Waste is_unused->hazardous_waste Yes triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes end End is_empty_container->end No containerize Containerize in a labeled, sealed, and compatible container hazardous_waste->containerize store Store in a designated secondary containment area containerize->store contact_ehs Contact EHS for disposal store->contact_ehs contact_ehs->end collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in regular trash triple_rinse->dispose_container collect_rinsate->containerize dispose_container->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Fmoc-protected DMT-Dt PEG2 NH2 amidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-protected DMT-Dt PEG2 NH2 amidite. Adherence to these protocols is vital for ensuring laboratory safety and procedural success.

Hazard Profile and Immediate Safety Precautions

Assumed Hazard Profile:

Hazard StatementGHS Classification (Assumed)Precautionary Measures
Harmful if swallowedH303Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Causes skin irritationH313Wear protective gloves. Wash skin thoroughly after handling.
Causes eye irritationH320Wear eye protection. Rinse cautiously with water for several minutes if in eyes.
May cause respiratory irritationH333Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.

Immediate Actions:

  • Always handle this chemical within a certified chemical fume hood. [1]

  • In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand), collect it in a sealed container, and decontaminate the affected surface with alcohol.[1]

  • Prevent the chemical from entering drains or waterways.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound and other reagents for oligonucleotide synthesis.

PPE CategoryItemSpecifications and Best Practices
Eye Protection Safety GogglesMust be worn at all times. Should include side shields to protect from splashes.[2]
Hand Protection Chemical-Resistant GlovesUse disposable nitrile or neoprene gloves. Inspect for tears before use and change regularly.[3][4] Double-gloving is recommended for added precaution.[4]
Body Protection Laboratory CoatA lab coat must be worn to protect skin and clothing.[2][3]
Respiratory Protection Not typically required if handled in a fume hood.If there is a risk of dust inhalation, a NIOSH-approved N95 dust mask is recommended.[3]

Operational Plan: From Receipt to Use

Phosphoramidites are sensitive to moisture and air, requiring specific handling procedures to maintain their integrity.

Workflow for Handling this compound:

cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Waste Management A Receiving and Storage (Store at -20°C under inert gas) B Equilibration (Allow vial to reach room temperature before opening) A->B Before use C Reagent Preparation (Dissolve in anhydrous acetonitrile (B52724) in a fume hood) B->C Prepare solution D Manual or Automated Coupling (Use in oligonucleotide synthesizer) C->D Use in synthesis E Collect Waste (Unused reagent and contaminated materials) D->E After synthesis F Deactivation (Hydrolyze with aqueous sodium bicarbonate) E->F Treat waste G Dispose as Hazardous Waste (Follow institutional EHS guidelines) F->G Final disposal

Caption: Workflow for safe handling of phosphoramidites.

Experimental Protocol: Use in Oligonucleotide Synthesis

This protocol outlines the general steps for incorporating a modified phosphoramidite (B1245037) like this compound into an oligonucleotide using an automated synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (synthesis grade, <30 ppm water)[5]

  • Standard oligonucleotide synthesis reagents (deblocking, capping, and oxidizing solutions)

  • Solid support (e.g., CPG) pre-loaded with the initial nucleoside

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation of the Amidite Solution:

    • Allow the vial of the amidite to warm to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood, dissolve the amidite in anhydrous acetonitrile to the desired concentration, typically 0.1 M.[5][6]

    • For moisture-sensitive compounds, adding molecular sieves (3 Å) to the dissolved amidite and letting it stand overnight can be beneficial.[5]

  • Instrument Setup:

    • Install the prepared amidite solution on a designated port of the oligonucleotide synthesizer.

    • Program the synthesis sequence, specifying the position for the modified amidite.

  • Automated Synthesis Cycle:

    • The synthesis proceeds in a 3' to 5' direction and consists of a repeated four-step cycle:

      • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleotide.[7]

      • Coupling: The phosphoramidite is activated and coupled to the free 5'-hydroxyl group. For modified amidites, an extended coupling time (e.g., 10-15 minutes) may be necessary to ensure high coupling efficiency.[5][8]

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[7]

      • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.[6][9]

    • This cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Post-Synthesis Processing:

    • After the final coupling step, the synthesis can be completed with the DMT group on or off, depending on the purification strategy.[6]

    • The oligonucleotide is then cleaved from the solid support and deprotected, typically using aqueous ammonia (B1221849) or other basic solutions.[6]

Disposal Plan

Proper disposal of phosphoramidite waste is crucial to ensure laboratory and environmental safety.

Waste Deactivation and Disposal Workflow:

cluster_collection Waste Collection cluster_deactivation Deactivation (Hydrolysis) cluster_disposal Final Disposal A Collect solid amidite waste and empty containers B Dissolve/Rinse with anhydrous acetonitrile in a fume hood A->B Preparation C Slowly add acetonitrile solution to 5% aqueous sodium bicarbonate B->C Quenching D Stir at room temperature for at least 24 hours C->D Reaction E Transfer hydrolyzed mixture to a labeled hazardous waste container D->E Collection F Dispose through institutional Environmental Health & Safety (EHS) office E->F Final Step

Caption: Step-by-step phosphoramidite waste disposal.

Detailed Disposal Protocol: [1]

  • Preparation: Conduct all operations within a certified chemical fume hood while wearing appropriate PPE.

  • Dissolution:

    • For solid waste, dissolve the amidite in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.

  • Hydrolysis:

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. The weak base helps neutralize acidic byproducts.

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • Waste Collection and Disposal:

    • Transfer the resulting aqueous mixture into a properly labeled hazardous waste container for aqueous chemical waste.

    • The sealed container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.